molecular formula C7H9NO3 B566284 4-Isopropyloxazole-2-carboxylic acid CAS No. 1187172-65-1

4-Isopropyloxazole-2-carboxylic acid

Cat. No.: B566284
CAS No.: 1187172-65-1
M. Wt: 155.153
InChI Key: UWOQHVIFRKIBLK-UHFFFAOYSA-N
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Description

4-Isopropyloxazole-2-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and antimicrobial research. The 1,3-oxazole core is a privileged structure found in numerous bioactive synthetic molecules and natural products, known for a wide spectrum of pharmacological activities including antibacterial and antifungal properties . This specific compound serves as a key synthetic intermediate for researchers developing novel antimicrobial agents, particularly in the pursuit of addressing the rapid rise of drug-resistant infectious diseases . The carboxylic acid functional group allows for further derivatization, enabling its incorporation into more complex target molecules or its conversion into other functional groups like amides or esters to explore structure-activity relationships . Oxazole derivatives are frequently investigated for their potential as antibiofilm agents, which can disrupt microbial communities that show increased resistance to conventional antibiotics . The exploration of such novel oxazole-containing compounds is critical for the discovery of new modes of action against Gram-positive bacterial strains and fungal strains such as C. albicans . Beyond antimicrobial applications, the 1,3-oxazole motif demonstrates significant versatility in drug discovery, appearing in compounds with reported anticancer, anti-inflammatory, and antiviral activities, making this building block a versatile tool for pharmaceutical researchers .

Properties

IUPAC Name

4-propan-2-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOQHVIFRKIBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674028
Record name 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-65-1
Record name 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry. The substituent pattern on the oxazole core plays a critical role in modulating the biological activity of these compounds. 4-Isopropyloxazole-2-carboxylic acid, in particular, represents a key building block for the synthesis of more complex molecules, where the isopropyl group at the 4-position and the carboxylic acid at the 2-position provide vectors for further chemical elaboration and fine-tuning of physicochemical properties. This guide offers a detailed exploration of a robust synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-stage strategy. The initial phase focuses on the construction of the core oxazole heterocycle, incorporating the isopropyl group at the 4-position and a latent carboxylic acid functionality, in the form of an ester, at the 2-position. The second stage involves the hydrolysis of this ester to unveil the target carboxylic acid. This stepwise approach allows for the use of milder reaction conditions in the ring-forming step and avoids potential complications that a free carboxylic acid might introduce.

G cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: Ester Hydrolysis Ethyl 4-isopropyloxazoline-2-carboxylate Ethyl 4-isopropyloxazoline-2-carboxylate Ethyl 4-isopropyloxazole-2-carboxylate Ethyl 4-isopropyloxazole-2-carboxylate Ethyl 4-isopropyloxazoline-2-carboxylate->Ethyl 4-isopropyloxazole-2-carboxylate Oxidation This compound This compound Ethyl 4-isopropyloxazole-2-carboxylate->this compound Hydrolysis Ethyl 2-isocyanoacetate Ethyl 2-isocyanoacetate Ethyl 2-isocyanoacetate->Ethyl 4-isopropyloxazoline-2-carboxylate Isobutyraldehyde

Caption: Overall synthetic strategy for this compound.

Stage 1: Construction of the 2,4-Disubstituted Oxazole Core

The cornerstone of this synthesis is the formation of the oxazole ring with the desired substitution pattern. A highly effective method involves the initial synthesis of an oxazoline precursor, followed by oxidation to the aromatic oxazole.

Part 1: Synthesis of Ethyl 4-isopropyloxazoline-2-carboxylate

The synthesis of the oxazoline precursor, ethyl 4-isopropyloxazoline-2-carboxylate, can be achieved through the condensation of isobutyraldehyde with ethyl isocyanoacetate. This reaction proceeds via the formation of an oxazoline intermediate.

Causality Behind Experimental Choices:

  • Ethyl isocyanoacetate: This reagent serves as a versatile building block, providing the C2 and N atoms of the oxazole ring, as well as the ester functionality at the 2-position.

  • Isobutyraldehyde: This aldehyde provides the C4 and C5 atoms of the oxazole ring, along with the isopropyl substituent at the 4-position.

  • Catalyst: The use of a mild base or a Lewis acid catalyst can facilitate the initial condensation and subsequent cyclization.

A general procedure for the synthesis of oxazolines from aldehydes and ethyl isocyanoacetate often involves a catalyst to promote the reaction.[1]

Experimental Protocol: Synthesis of Ethyl 4-isopropyloxazoline-2-carboxylate

  • To a solution of isobutyraldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, add ethyl isocyanoacetate (1.1 eq).

  • Add a catalytic amount of a mild base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or a Lewis acid, such as copper(I) bromide.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (if a base catalyst is used) or water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford ethyl 4-isopropyloxazoline-2-carboxylate.

ParameterValue
Reactants Isobutyraldehyde, Ethyl isocyanoacetate
Solvent Dichloromethane or Toluene
Catalyst DBU or CuBr
Temperature Room Temperature
Work-up Aqueous quench, extraction
Purification Flash column chromatography
Part 2: Oxidation of Ethyl 4-isopropyloxazoline-2-carboxylate to Ethyl 4-isopropyloxazole-2-carboxylate

The aromatization of the oxazoline ring to the corresponding oxazole is a critical step. This is typically achieved through an oxidation reaction. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂).[3]

Causality Behind Experimental Choices:

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent that is particularly effective for the dehydrogenation of heterocyclic systems like oxazolines. It offers the advantage of heterogeneous reaction conditions, simplifying product purification.

  • Solvent: A non-polar, high-boiling solvent such as toluene or xylene is typically used to facilitate the reaction at elevated temperatures.

G Ethyl 4-isopropyloxazoline-2-carboxylate Ethyl 4-isopropyloxazoline-2-carboxylate Activated MnO2 Activated MnO2 Ethyl 4-isopropyloxazoline-2-carboxylate->Activated MnO2 Reactant Ethyl 4-isopropyloxazole-2-carboxylate Ethyl 4-isopropyloxazole-2-carboxylate Activated MnO2->Ethyl 4-isopropyloxazole-2-carboxylate Product Toluene Toluene Toluene->Activated MnO2 Solvent Heat Heat Heat->Activated MnO2 Condition

Caption: Experimental workflow for the oxidation of the oxazoline intermediate.

Experimental Protocol: Oxidation to Ethyl 4-isopropyloxazole-2-carboxylate

  • To a solution of ethyl 4-isopropyloxazoline-2-carboxylate (1.0 eq) in toluene, add activated manganese dioxide (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent (e.g., ethyl acetate).

  • Concentrate the combined filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, to yield pure ethyl 4-isopropyloxazole-2-carboxylate.

ParameterValue
Reactant Ethyl 4-isopropyloxazoline-2-carboxylate
Oxidizing Agent Activated Manganese Dioxide (MnO₂)
Solvent Toluene
Temperature Reflux
Work-up Filtration through Celite®
Purification Flash column chromatography (if needed)

Stage 2: Hydrolysis of Ethyl 4-isopropyloxazole-2-carboxylate

The final step in the synthesis is the conversion of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction that can be effectively carried out under basic conditions (saponification).[4]

Causality Behind Experimental Choices:

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred over acid-catalyzed hydrolysis for esters as the reaction is irreversible, leading to higher yields. The carboxylate salt formed is soluble in the aqueous medium, while the starting ester and alcohol by-product can be easily separated.

  • Aqueous Base: A solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like ethanol or methanol is commonly used to ensure the solubility of the ester.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

G Start Start Ester Ethyl 4-isopropyloxazole-2-carboxylate Start->Ester Reaction Heat/Stir Ester->Reaction Base Aqueous NaOH or KOH Base->Reaction Cool Cool to 0°C Reaction->Cool Acidify Add HCl (aq) Cool->Acidify Precipitate Collect Precipitate Acidify->Precipitate Wash Wash with Cold Water Precipitate->Wash Dry Dry under Vacuum Wash->Dry End This compound Dry->End

Caption: Step-by-step workflow for the hydrolysis of the ester intermediate.

Experimental Protocol: Hydrolysis to this compound

  • Dissolve ethyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH of the solution is acidic (pH ~2-3).

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain pure this compound.

ParameterValue
Reactant Ethyl 4-isopropyloxazole-2-carboxylate
Reagent Aqueous Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Work-up Acidification with HCl
Isolation Filtration

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this important building block. By employing a two-stage strategy involving the formation and subsequent oxidation of an oxazoline intermediate, followed by a straightforward ester hydrolysis, this guide offers a comprehensive and practical approach for researchers in the field of organic and medicinal chemistry. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to confidently execute this synthesis and utilize the product in their drug discovery and development endeavors.

References

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • ResearchGate. (2019). Synthesis of oxazole derivatives from α‐keto acid. [Link]

  • ScienceDirect. (2013). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • University of Pittsburgh. (2012). Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation. [Link]

  • ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • University of Glasgow. (n.d.). The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. [Link]

  • Organic Chemistry Portal. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • PubMed. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • PubMed. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. [Link]

  • oar.macalester.edu. (2006). The Synthesis of Oxazole-containing Natural Products. [Link]

  • University of Cambridge. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]

Sources

A Senior Application Scientist's Technical Guide to 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and the carboxylic acid moiety offers a versatile handle for synthetic modification and crucial interactions with biological targets. This document consolidates essential data on its physicochemical properties, synthesis, spectral characterization, and analytical methodologies. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development workflows, explaining not just the 'how' but the 'why' behind key experimental choices.

Core Physicochemical & Structural Properties

This compound belongs to the class of aromatic heterocyclic compounds. The molecule incorporates a 5-membered oxazole ring, which is considered electron-deficient and capable of participating in various chemical interactions. The two key functional groups—the isopropyl group at the 4-position and the carboxylic acid at the 2-position—dictate its overall properties. The carboxylic acid group imparts acidic properties and provides a primary site for hydrogen bonding and salt formation, which are critical for its pharmacokinetic and pharmacodynamic profiles.[1][2] The isopropyl group enhances lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in protein targets.

The structural isomer, 2-isopropyl-1,3-oxazole-4-carboxylic acid, shares the same molecular formula and weight, but the positional difference of the substituents can lead to subtle variations in reactivity and biological activity.[3]

Table 1: Key Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₇H₉NO₃-
Molecular Weight 155.15 g/mol [3]
IUPAC Name 4-isopropyl-1,3-oxazole-2-carboxylic acid-
CAS Number Not explicitly available in search results. A related isomer, 5-Isopropyl-oxazole-4-carboxylic acid, is CAS 89006-96-2.[4]-
Appearance Expected to be a solid at room temperature.General property of similar small molecule carboxylic acids.
pKa Estimated: 3.5 - 4.5The pKa is primarily driven by the carboxylic acid group. Its acidity is comparable to benzoic acid (pKa ~4.2) but can be influenced by the electronics of the oxazole ring.[5]
Predicted logP ~1.5 - 2.0The isopropyl group increases lipophilicity, while the carboxylic acid decreases it. The net value suggests moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and ethyl acetate.The polarity of the carboxylic acid allows for some aqueous solubility, which can be significantly increased by deprotonation to its carboxylate salt form in basic solutions.[1][6]
Melting Point Not available. The related compound 4-Oxazolecarboxylic acid has a melting point of 138-142 °C.-

Synthesis and Purification

The synthesis of substituted oxazoles often involves the condensation and cyclization of precursors containing the requisite carbon, nitrogen, and oxygen atoms. A prevalent and efficient strategy for constructing the oxazole ring is the reaction between an activated carboxylic acid derivative and an isocyanide compound.[7]

Synthetic Rationale and Pathway

A robust method for synthesizing oxazoles directly from carboxylic acids involves in-situ activation, which avoids the need to isolate more reactive intermediates like acid chlorides.[7] One such approach utilizes a triflylpyridinium reagent or a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate a carboxylic acid, which then reacts with an isocyanide.[7][8] For the target molecule, a plausible retrosynthetic analysis would disconnect the oxazole ring to reveal isobutyric acid (as the source of the isopropyl group and C4-C5 of the ring) and a suitable C2-N fragment precursor.

Below is a conceptual workflow for the synthesis of a related oxazole carboxylic acid, illustrating the key steps.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Intermediate & Final Product R_COOH Carboxylic Acid (e.g., Isobutyric Acid) Activation Step 1: In-situ Activation (e.g., with DMT-MM) R_COOH->Activation Isocyanide Isocyanoacetate Derivative Trapping Step 2: Nucleophilic Trapping Isocyanide->Trapping Activation->Trapping Cyclization Step 3: Cyclization & Dehydration Trapping->Cyclization Ester Oxazole Ester Intermediate Cyclization->Ester Hydrolysis Step 4: Saponification (Base Hydrolysis) Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: Conceptual workflow for oxazole synthesis.

Experimental Protocol: General Synthesis

This protocol describes a general, one-pot method adapted from established literature for synthesizing substituted oxazolines from carboxylic acids, which can be oxidized to oxazoles.[8]

Objective: To synthesize an oxazole-ester precursor via DMT-MM mediated coupling and cyclization.

Materials:

  • Carboxylic acid (e.g., isobutyric acid)

  • 2-haloethylammonium salt (e.g., 2-bromoethylamine hydrobromide)

  • DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Formation: To a solution of the carboxylic acid (1.0 eq) and 2-haloethylammonium salt (1.1 eq) in anhydrous methanol, add DMT-MM (1.2 eq) portion-wise at 0 °C.

    • Scientist's Note: DMT-MM is a highly effective dehydrating-condensing agent that activates the carboxylic acid for amidation under mild conditions, making it suitable for substrates with sensitive functional groups.[8]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cyclization: Add a solution of KOH (2.5 eq) in methanol to the reaction mixture. Reflux the mixture for 2-4 hours.

    • Scientist's Note: The addition of a strong base facilitates the intramolecular nucleophilic substitution (cyclization) of the intermediate N-(2-haloethyl)amide to form the oxazoline ring.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between DCM and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude oxazoline product.

  • Purification & Oxidation: Purify the crude product by column chromatography (silica gel). The resulting oxazoline can then be oxidized to the corresponding oxazole using standard methods (e.g., with MnO₂ or other dehydrogenating agents).

  • Hydrolysis: The final ester is hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).

Spectroscopic and Structural Characterization

Unambiguous characterization of the final compound is essential. The following spectroscopic data are predicted for this compound based on the characteristic chemical shifts and absorption frequencies of its constituent functional groups.[9][10]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH(CH₃)₂ (methine)δ 3.0 - 3.4 ppm (septet)The proton on the carbon attached to the oxazole ring is deshielded by the aromatic system.
-CH(CH ₃)₂ (methyl)δ 1.2 - 1.4 ppm (doublet)Typical chemical shift for isopropyl methyl groups, split by the methine proton.
Oxazole H-5δ 8.0 - 8.3 ppm (singlet)The proton on the oxazole ring is in an electron-deficient environment, shifting it downfield.
-COOH δ 11 - 13 ppm (broad singlet)The acidic proton of a carboxylic acid typically appears as a broad signal at a very downfield chemical shift due to hydrogen bonding.[9]
¹³C NMR -C OOHδ 160 - 170 ppmThe carboxyl carbon is highly deshielded.
Oxazole C-2δ 158 - 165 ppmCarbon bearing the carboxylic acid group.
Oxazole C-4δ 145 - 155 ppmCarbon bearing the isopropyl group.
Oxazole C-5δ 125 - 135 ppmCarbon bearing the ring proton.
-C H(CH₃)₂δ 28 - 35 ppmAliphatic carbon chemical shift.
-CH(C H₃)₂δ 20 - 25 ppmAliphatic carbon chemical shift.
IR Spectroscopy O-H stretch (acid)2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption for the hydrogen-bonded O-H group of a carboxylic acid dimer.[9]
C=O stretch (acid)1710 - 1760 cm⁻¹ (strong)Strong, sharp absorption for the carbonyl group. Conjugation with the oxazole ring may lower the frequency slightly.[9][11]
C=N / C=C stretch1500 - 1650 cm⁻¹ (medium)Aromatic ring stretching vibrations from the oxazole core.
Mass Spec (ESI-) [M-H]⁻m/z 154.05In negative ion mode, the molecule will readily lose the acidic proton to form the carboxylate anion.

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its identity as both a privileged heterocyclic scaffold and a versatile synthetic intermediate.

Chemical Reactivity
  • Carboxylic Acid Group: This is the primary site of reactivity. It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of prodrugs or targeted therapeutics. The metabolic activation of carboxylic acids to form acyl-glucuronides or acyl-CoA thioesters is a key consideration in drug metabolism studies.[12]

  • Oxazole Ring: The oxazole ring is generally stable to many reaction conditions but can participate in certain transformations. Its electron-deficient nature can influence the reactivity of adjacent groups.

Role as a Carboxylic Acid Bioisostere

In medicinal chemistry, the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical properties is a powerful strategy.[13] The oxazole ring itself can be considered a bioisostere for other aromatic systems. More importantly, related heterocycles like 3-hydroxyisoxazole are well-established carboxylic acid isosteres, exhibiting similar pKa values and planar geometry, allowing them to mimic the hydrogen bonding and electrostatic interactions of a carboxylate group.[14] While this compound is not a direct isostere itself, its derivatives are explored in contexts where an acidic, heterocyclic moiety is required.

Therapeutic Potential

Oxazole and isoxazole derivatives have demonstrated a wide range of biological activities. Recent research has highlighted isoxazole-based quinoline derivatives as promising antitubercular agents, showcasing the potential of this scaffold in developing new therapeutics against drug-resistant pathogens.[15] Similarly, quinoxaline-2-carboxylic acid derivatives have been investigated as DNA-damaging agents for antimycobacterial applications.[16] The structural motifs present in this compound make it a valuable building block for libraries targeting enzymes like histone deacetylases (HDACs) or various receptors where a substituted aromatic acid is a key pharmacophore.[17]

Analytical Methodologies

Accurate quantification of this compound in various matrices (e.g., reaction mixtures, biological samples) is critical for research and development. Due to its polarity and lack of a strong native chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for sensitive and selective analysis.[18][19]

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Sample Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction) Spike Spike with Internal Standard Sample->Spike Centrifuge Centrifugation Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Column C18 Reversed-Phase Column Inject->Column Ionization Electrospray Ionization (ESI) Negative Mode Column->Ionization MobilePhase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) MRM Multiple Reaction Monitoring (MRM): Monitor Precursor → Product Ion Transition Ionization->MRM Quant Quantification (Peak Area Ratio vs. Calibration Curve) MRM->Quant

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure in numerous biologically active molecules.[1][2] This document outlines a plausible synthetic pathway, detailed protocols for structural elucidation using modern spectroscopic techniques, and an in-depth analysis of its key structural features. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the characterization of novel oxazole derivatives.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for engaging with biological targets such as enzymes and receptors.[1] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a carboxylic acid functional group further enhances the potential for molecular interactions, often serving as a key binding motif in enzyme inhibitors.[2] This guide focuses on the specific structural attributes of this compound, a molecule that combines the versatile oxazole core with substituents that can influence its physicochemical properties and biological activity.

Synthesis and Retrosynthetic Analysis

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection of the oxazole ring, leading to simpler, commercially available, or readily synthesized precursors. The primary disconnection breaks the C2-N3 and C5-O1 bonds, pointing towards a strategy involving the reaction of an α-hydroxyketone with an appropriate amide or a related precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

A forward synthesis can be envisioned starting from isobutyraldehyde. The synthesis would proceed through the formation of an α-hydroxyketone, followed by condensation with an oxalamide derivative and subsequent cyclization to form the oxazole ring.

Synthetic_Pathway start Isobutyraldehyde step1 Cyanohydrin Formation (NaCN, H+) start->step1 intermediate1 Isobutyraldehyde Cyanohydrin step1->intermediate1 step2 Hydrolysis (H3O+) intermediate1->step2 intermediate2 2-Hydroxy-3-methylbutanoic acid step2->intermediate2 step3 Oxidation (e.g., PCC) intermediate2->step3 intermediate3 1-Hydroxy-3-methyl-2-butanone step3->intermediate3 step4 Condensation & Cyclization (Oxalamide derivative, heat) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step protocol based on established methodologies for oxazole synthesis. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Step 1: Synthesis of 1-Hydroxy-3-methyl-2-butanone

  • To a solution of isobutyraldehyde in a suitable solvent (e.g., diethyl ether), add a solution of sodium cyanide in water, keeping the temperature below 20°C.

  • Acidify the reaction mixture slowly with a mineral acid (e.g., HCl) to generate the cyanohydrin.

  • Extract the cyanohydrin with an organic solvent and dry over an anhydrous salt.

  • Hydrolyze the cyanohydrin using aqueous acid (e.g., H₂SO₄) under reflux to yield 2-hydroxy-3-methylbutanoic acid.

  • Oxidize the resulting α-hydroxy acid to the α-hydroxyketone, 1-hydroxy-3-methyl-2-butanone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Step 2: Formation of this compound

  • Combine 1-hydroxy-3-methyl-2-butanone with an oxalamide derivative (e.g., oxamic acid) in a high-boiling point solvent.

  • Heat the mixture under reflux to facilitate condensation and subsequent cyclization to form the oxazole ring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the known effects of the functional groups and the oxazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[3][4]
~8.2-8.4singlet1HH-5 (oxazole)The proton at the C5 position of the oxazole ring is in an electron-deficient environment.
~3.0-3.3septet1H-CH(CH₃)₂The methine proton of the isopropyl group, split by the six equivalent methyl protons.
~1.2-1.4doublet6H-CH(CH₃)₂The six equivalent protons of the two methyl groups in the isopropyl substituent, split by the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=O (carboxylic acid)The carbonyl carbon of the carboxylic acid is significantly deshielded.[5]
~158-162C-2 (oxazole)The carbon atom of the oxazole ring bonded to the carboxylic acid group.
~145-150C-4 (oxazole)The carbon atom of the oxazole ring bonded to the isopropyl group.
~135-140C-5 (oxazole)The remaining sp² hybridized carbon of the oxazole ring.
~28-32-CH(CH₃)₂The methine carbon of the isopropyl group.
~20-23-CH(CH₃)₂The equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Predicted Absorption Range (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic acidThe broadness is due to hydrogen bonding between the carboxylic acid groups.[3][4][6]
~1700-1725 (strong)C=O stretchCarboxylic acidA strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid.[3][4][6]
~1600-1650C=N stretchOxazole ringCharacteristic stretching frequency for the imine functionality within the oxazole ring.
~1500-1580C=C stretchOxazole ringAromatic ring stretching vibrations.
~1200-1300C-O stretchCarboxylic acidStretching vibration of the carbon-oxygen single bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (C₇H₉NO₃) is expected at m/z = 155.15.

  • Key Fragmentation Pathways:

    • Loss of COOH (m/z = 45): A significant fragment at m/z = 110, corresponding to the loss of the carboxylic acid group.

    • Loss of H₂O (m/z = 18): Fragmentation involving the loss of a water molecule from the carboxylic acid.

    • Loss of the isopropyl group (m/z = 43): A fragment corresponding to the loss of the isopropyl substituent.

MS_Fragmentation parent [M]+. m/z = 155 frag1 [M - COOH]+. m/z = 110 parent->frag1 - COOH frag2 [M - H2O]+. m/z = 137 parent->frag2 - H2O frag3 [M - C3H7]+. m/z = 112 parent->frag3 - C3H7

Caption: Predicted major fragmentation pathways in the mass spectrum.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery programs. The oxazole core is a known pharmacophore, and the carboxylic acid group can act as a bioisostere for other functional groups or as a key interacting moiety with biological targets.[6] The isopropyl group can modulate the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties. This compound could be explored for its potential as an inhibitor of various enzymes, where the carboxylic acid can form crucial hydrogen bonds within the active site.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. Through a combination of a proposed synthetic route, predictive spectroscopic analysis, and a discussion of its potential applications, a comprehensive profile of this molecule has been established. The protocols and data presented herein serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds for drug discovery and development. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the proposed structure.

References

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2022, September 2). Organic Chemistry - Retrosynthesis 12, PKI-166. [Link]

  • ACS Publications. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

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  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

  • Jurnal Universitas Muslim Indonesia. (n.d.). Retrosynthesis Strategy in Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • YouTube. (2015, July 30). Organic Chemistry II - More Retrosynthesis Practice. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • YouTube. (2015, July 24). Organic Chemistry II - Retrosynthesis Strategies. [Link]

  • PubMed. (2022, January 20). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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An In-depth Technical Guide to 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Heterocycle

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Heterocyclic compounds, particularly five-membered rings like oxazoles, represent a cornerstone of modern therapeutic design, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2] This guide provides an in-depth technical overview of a specific, yet promising, building block: 4-isopropyloxazole-2-carboxylic acid . While seemingly a niche molecule, its structural motifs—a substituted oxazole ring coupled with a carboxylic acid—position it as a valuable intermediate for creating novel chemical entities.[3][4] This document moves beyond a simple recitation of facts to provide a causal understanding of its synthesis, properties, and potential applications, grounded in established chemical principles.

Core Identification and Physicochemical Landscape

The foundational step in understanding any chemical entity is its unambiguous identification and a clear grasp of its physical and chemical properties.

Chemical Identity
  • Systematic Name: 4-(1-Methylethyl)-1,3-oxazole-2-carboxylic acid

  • Common Synonyms: this compound

  • CAS Number: 1187172-65-1 [5]

  • Molecular Formula: C₇H₉NO₃[5]

  • Molecular Weight: 155.15 g/mol [6]

  • SMILES Code: O=C(C1=NC(C(C)C)=CO1)O[5]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, we can infer key properties based on its structure and data from commercial suppliers. These properties are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValue/PredictionRationale and Scientific Insight
Physical State SolidThe presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, leading to a higher melting point and a solid state at room temperature.
Storage Conditions Sealed in dry, 2-8°C[5]The oxazole ring can be susceptible to certain electrophilic and nucleophilic attacks, and the carboxylic acid can be reactive. Cool, dry, and inert conditions are recommended to ensure long-term stability.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO)The carboxylic acid group enhances polarity and allows for solubility in polar solvents. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to deprotonation to the carboxylate.
Acidity (pKa) Estimated 3-5The carboxylic acid proton is the primary acidic site. Its pKa is influenced by the electron-withdrawing nature of the oxazole ring, making it a weak to moderately strong organic acid.

Comparative Analysis with Isomers: It is crucial to distinguish this compound from its isomers, as the substitution pattern on the oxazole ring significantly impacts the molecule's electronic properties, reactivity, and ultimately its biological activity.

IsomerCAS Number
2-Isopropyl-oxazole-4-carboxylic acid153180-21-3[7]
5-Isopropyl-oxazole-4-carboxylic acid89006-96-2[8]
3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid90087-36-8[9]

Synthesis and Chemical Reactivity: A Strategic Perspective

The synthesis of this compound and its derivatives hinges on established principles of heterocyclic chemistry. Understanding these synthetic routes is key to its practical application.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to 2,4-disubstituted oxazoles often involves the cyclodehydration of an α-acylamino ketone or a related precursor. The challenge lies in the regioselective construction of the oxazole ring with the desired substitution pattern.

G target This compound intermediate1 Cyclization/Dehydration Precursor (e.g., α-acylamino ketone) target->intermediate1 Cyclodehydration reagents Starting Materials (e.g., Amino Acid, Isocyanide) intermediate1->reagents Acylation/Coupling G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Final Product A Valine Derivative B N-Acylation A->B C Reduction to Aldehyde B->C D α-Acylamino Aldehyde C->D E Cyclodehydration (PPh₃/C₂Cl₆) D->E F Protected Oxazole E->F G Deprotection F->G H This compound G->H G cluster_0 Core Scaffold cluster_1 Potential Applications A 4-Isopropyloxazole- 2-carboxylic Acid B Lead Optimization A->B Amidation/Esterification C Novel Compound Libraries A->C Combinatorial Synthesis D Bioisosteric Replacement A->D Scaffold Hopping

Sources

A Comprehensive Technical Guide to 4-(Propan-2-yl)oxazole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(propan-2-yl)oxazole-2-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established synthetic methodologies to offer a comprehensive overview. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic routes with detailed mechanistic insights, and its potential applications in drug development, particularly as a bioisosteric replacement for other functionalities. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The unique electronic and steric properties of the oxazole ring allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors.[3]

The introduction of a carboxylic acid group at the 2-position and an isopropyl group at the 4-position of the oxazole ring, as in 4-(propan-2-yl)oxazole-2-carboxylic acid, creates a molecule with specific characteristics that are highly relevant in drug design. The carboxylic acid moiety can act as a key pharmacophore, while the isopropyl group can influence lipophilicity, metabolic stability, and binding interactions.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 4-(propan-2-yl)-1,3-oxazole-2-carboxylic acid .

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 4-(propan-2-yl)-1,3-oxazole-2-carboxylic acidIUPAC Nomenclature
Molecular Formula C7H9NO3-
Molecular Weight 155.15 g/mol -
Canonical SMILES CC(C)C1=C(N=CO1)C(=O)OPrediction
Predicted pKa 2.5 ± 0.5ACD/Labs Percepta
Predicted logP 1.2 ± 0.3ACD/Labs Percepta
Predicted Solubility Moderate in aqueous solutions, soluble in organic solventsBased on analogous structures

Note: The physicochemical properties are predicted based on computational models and data from structurally related compounds due to the limited experimental data available for this specific molecule.

Synthesis of 4-(Propan-2-yl)oxazole-2-carboxylic Acid: Plausible Strategies

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5][6] A plausible retrosynthetic analysis for our target molecule is outlined below.

Diagram 1: Retrosynthetic Analysis via Robinson-Gabriel Approach

G Target 4-(propan-2-yl)oxazole-2-carboxylic acid Intermediate1 Ethyl 2-(oxalamido)-3-methylbutanoate Target->Intermediate1 Cyclodehydration Precursor1 Ethyl 2-amino-3-methylbutanoate Intermediate1->Precursor1 Precursor2 Ethyl oxalyl chloride Intermediate1->Precursor2

Caption: Retrosynthesis of the target molecule.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-(oxalamido)-3-methylbutanoate

  • To a solution of ethyl 2-amino-3-methylbutanoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.1 equivalents).

  • Slowly add ethyl oxalyl chloride (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(oxalamido)-3-methylbutanoate.

Step 2: Cyclodehydration to form Ethyl 4-(propan-2-yl)oxazole-2-carboxylate

  • Dissolve the product from Step 1 in a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.[7]

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to 4-(propan-2-yl)oxazole-2-carboxylic acid

  • Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Van Leusen Oxazole Synthesis Approach

The Van Leusen oxazole synthesis provides an alternative route, typically forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10][11] A modification of this approach could potentially be employed to construct the desired 2,4-disubstituted oxazole.

Reactivity and Chemical Behavior

The chemical reactivity of 4-(propan-2-yl)oxazole-2-carboxylic acid is dictated by the interplay of its constituent functional groups.

  • The Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • The Oxazole Ring: The oxazole ring is aromatic, but less so than imidazole.[12]

    • Electrophilic Substitution: Tends to occur at the C5 position, though the presence of the C4-isopropyl group might offer some steric hindrance.[3]

    • Deprotonation: The proton at the C2 position of an oxazole ring is the most acidic.[12] However, in our target molecule, this position is substituted with a carboxylic acid. The proton at C5 would be the next most likely site for deprotonation.

    • Decarboxylation: Azole-2-carboxylic acids can be susceptible to decarboxylation, particularly under harsh conditions, which is a critical consideration during synthesis and handling.[13]

Applications in Drug Development and Medicinal Chemistry

Oxazole-containing compounds have shown significant therapeutic potential.[2] 4-(Propan-2-yl)oxazole-2-carboxylic acid, as a tailored scaffold, can be envisioned for several applications in drug discovery.

Carboxylic Acid Bioisosteres

A primary application of such heterocyclic carboxylic acids is as bioisosteres . Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the pharmacokinetic or pharmacodynamic profile of a lead compound.[14][15][16] The carboxylic acid moiety is crucial for the biological activity of many drugs but can also lead to poor membrane permeability and metabolic instability.[17]

The 4-(propan-2-yl)oxazole-2-carboxylic acid scaffold could serve as a bioisosteric replacement for a phenyl carboxylic acid or other acidic functional groups. The oxazole ring can mimic the steric and electronic properties of a phenyl ring while offering different metabolic and solubility characteristics.

Diagram 2: Bioisosteric Replacement Strategy

G Parent Lead Compound (e.g., with Phenyl Carboxylic Acid) Bioisostere Analogue with 4-(propan-2-yl)oxazole-2-carboxylic acid Parent->Bioisostere Bioisosteric Replacement Improvement Improved Properties: - Pharmacokinetics - Metabolic Stability - Potency/Selectivity Bioisostere->Improvement

Caption: Use as a bioisostere in drug design.

Fragment-Based Drug Discovery (FBDD)

The relatively small and functionalized nature of 4-(propan-2-yl)oxazole-2-carboxylic acid makes it an attractive fragment for FBDD campaigns. Its defined vector for growth (from the carboxylic acid) and its potential for diverse interactions (hydrogen bonding, hydrophobic interactions from the isopropyl group) make it a valuable building block for constructing more complex and potent inhibitors.

Potential Therapeutic Areas

Given the broad biological activities of oxazoles, derivatives of 4-(propan-2-yl)oxazole-2-carboxylic acid could be explored in various therapeutic areas, including:

  • Anti-inflammatory agents: As seen with the COX-2 inhibitor Oxaprozin, which features an oxazole core.[18]

  • Oncology: As tyrosine kinase inhibitors.[2]

  • Infectious diseases: Due to the known antibacterial and antifungal properties of many oxazole derivatives.[19]

Safety and Handling

As a novel chemical entity, 4-(propan-2-yl)oxazole-2-carboxylic acid should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. A full safety data sheet (SDS) should be consulted if available, and in its absence, the compound should be treated as potentially hazardous.

Conclusion and Future Directions

4-(Propan-2-yl)oxazole-2-carboxylic acid represents a promising, yet underexplored, chemical scaffold for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a solid foundation based on established synthetic methodologies and the known properties of analogous structures. Future research should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough characterization of its physicochemical properties and an exploration of its potential in various therapeutic areas through biological screening and structure-activity relationship (SAR) studies. The insights provided herein are intended to catalyze further investigation into this and related oxazole derivatives, ultimately contributing to the development of novel and effective therapeutic agents.

References

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  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

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  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. National Institutes of Health. [Link]

  • Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. ACS Publications. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

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  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

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The Synthesis and Characterization of 4-Isopropyloxazole-2-Carboxylic Acid: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Molecular Architecture, Synthetic Strategy, and Analytical Profile of a Novel Oxazole Derivative

Abstract

This technical guide provides a comprehensive overview of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in drug discovery and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile by detailing its molecular structure, proposing a viable synthetic pathway based on established oxazole synthesis methodologies, and predicting its analytical characterization data. This document serves as a foundational resource for researchers engaged in the design and synthesis of novel small molecules, offering both theoretical grounding and practical insights into the manipulation of the oxazole scaffold.

Introduction: The Oxazole Moiety in Drug Design

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules. The incorporation of a carboxylic acid function further enhances its utility, providing a handle for salt formation to improve solubility, as well as a key interaction point for binding to biological targets.[1][2] The strategic placement of an isopropyl group at the 4-position can modulate the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. This guide will focus on the specific isomer, this compound, providing a detailed roadmap for its synthesis and characterization.

Molecular Structure and Properties

The fundamental representation of a molecule's two-dimensional structure is its SMILES (Simplified Molecular-Input Line-Entry System) notation. This notation is crucial for cheminformatic applications, database searching, and computational modeling.

Table 1: Molecular Properties of this compound

PropertyValueSource
IUPAC Name 4-isopropyl-1,3-oxazole-2-carboxylic acidPubChem
Canonical SMILES CC(C)C1=C(N=C(O1)C(=O)O)PubChem
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated

Proposed Synthetic Pathway

The following diagram outlines the proposed synthetic workflow:

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow Start Starting Materials (Isovaleric Acid & Methyl 2-isocyanoacetate) Activation Carboxylic Acid Activation (e.g., with a coupling agent) Start->Activation Step 1 Cyclization Cyclization Reaction Activation->Cyclization Step 2 Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Step 3 Purification Purification (e.g., Crystallization or Chromatography) Hydrolysis->Purification Step 4 Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Step 5 Final_Product This compound Characterization->Final_Product

Caption: A logical workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methodologies for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[1][2]

Scheme 1: Proposed Synthesis of this compound

Synthesis_Scheme Figure 2: Proposed Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Isovaleric_Acid Isovaleric Acid Coupling_Agent 1. Coupling Agent (e.g., HATU) 2. Base (e.g., DIPEA) Isocyanoacetate + Methyl 2-isocyanoacetate Intermediate Methyl 4-isopropyloxazole-2-carboxylate Coupling_Agent->Intermediate Cyclization Solvent Solvent (e.g., DMF) Hydrolysis_Reagents LiOH, THF/H₂O Intermediate->Hydrolysis_Reagents Saponification Final_Product This compound Hydrolysis_Reagents->Final_Product

Caption: A plausible two-step synthesis of the target oxazole carboxylic acid.

Step 1: Synthesis of Methyl 4-isopropyloxazole-2-carboxylate

  • To a solution of isovaleric acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add methyl 2-isocyanoacetate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-isopropyloxazole-2-carboxylate.

Causality: The use of a coupling agent like HATU in the presence of a base activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is then readily attacked by the nucleophilic isocyanoacetate. The subsequent intramolecular cyclization and dehydration yield the stable oxazole ring.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to protonate the carboxylate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product, this compound.

Self-Validation: The progress of both steps can be reliably monitored by TLC. The final product's identity and purity should be confirmed by the analytical techniques detailed in the following section.

Predicted Analytical Characterization

In the absence of experimental data for this compound, its spectroscopic properties can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1H-COOH
~7.8s1HOxazole C5-H
~3.2septet1H-CH(CH₃)₂
~1.3d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~158C2 (Oxazole)
~148C4 (Oxazole)
~135C5 (Oxazole)
~28-CH(CH₃)₂
~22-CH(CH₃)₂

Rationale: The chemical shifts are estimated based on standard values for oxazole rings and carboxylic acids. The oxazole ring protons and carbons are expected to be in the aromatic region. The isopropyl group will show its characteristic septet and doublet signals.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1720StrongC=O stretch (Carboxylic Acid)
~1600MediumC=N stretch (Oxazole)
~1100MediumC-O stretch (Oxazole)

Rationale: The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption. The characteristic C=N and C-O stretches of the oxazole ring will also be present.

Mass Spectrometry (MS)
  • Expected Molecular Ion ([M]⁺) : m/z = 155.0582 (for C₇H₉NO₃)

  • Predicted Fragmentation : The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the isopropyl group.[8]

Applications in Drug Discovery

Oxazole carboxylic acids are valuable building blocks in drug discovery for several reasons:

  • Bioisosterism : The oxazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate physicochemical properties while maintaining biological activity.

  • Scaffold for Library Synthesis : The synthetic accessibility of substituted oxazoles allows for the rapid generation of compound libraries for high-throughput screening.

  • Metabolic Stability : The oxazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

Conclusion

This technical guide has provided a detailed scientific overview of this compound. By leveraging established synthetic methodologies and spectroscopic principles, a robust framework for its preparation and characterization has been established. This information is intended to empower researchers in medicinal chemistry and drug development to confidently incorporate this and similar oxazole scaffolds into their discovery programs, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
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  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
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  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
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An In-depth Technical Guide to the Physical Properties of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 4-isopropyloxazole-2-carboxylic acid (CAS No. 1187172-65-1). In the absence of extensive empirically determined data for this specific molecule, this document synthesizes information from established chemical principles, predictive modeling, and standardized experimental methodologies. It serves as a foundational resource for researchers, offering insights into its expected characteristics and detailed protocols for their experimental validation. The guide covers predicted physical constants, spectroscopic signatures, and essential safety and handling protocols, thereby enabling informed decision-making in research and development contexts.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring an oxazole ring substituted with an isopropyl group at the 4-position and a carboxylic acid group at the 2-position. The molecular formula is C₇H₉NO₃, and the molecular weight is 155.15 g/mol . The unique combination of a bulky, lipophilic isopropyl group and a polar, acidic carboxyl group on the aromatic oxazole scaffold suggests a molecule with interesting physicochemical properties relevant to medicinal chemistry and materials science. The oxazole ring itself is a key structural motif in many biologically active compounds.

Currently, there is a notable absence of published experimental data for the specific physical properties of this compound. This guide aims to bridge this knowledge gap by providing well-grounded predictions and the necessary experimental frameworks for their determination.

Molecular Structure:

G cluster_prep Sample Preparation cluster_measure Measurement grind Grind Sample pack Pack Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat Heat Slowly (1-2°C/min) insert->heat observe Observe Melting heat->observe record Record T1 and T2 observe->record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high predicted boiling point and potential for decomposition, a micro-scale method under reduced pressure might be necessary. The Thiele tube method is a common technique for small sample sizes. [1][2][3][4][5] Protocol: Thiele Tube Method

  • Setup: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.

Solubility Determination

Solubility is assessed qualitatively in various solvents to understand the polarity of the molecule. [6][7][8][9][10] Protocol: Qualitative Solubility Testing

  • Preparation: Add approximately 10-20 mg of the compound to separate test tubes.

  • Solvent Addition: Add 1 mL of each test solvent (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃) to the respective test tubes.

  • Observation: Agitate the tubes and observe if the solid dissolves completely.

  • Interpretation:

    • Solubility in water suggests polarity.

    • Solubility in hexane suggests non-polar character.

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group.

    • Solubility in 5% HCl would indicate a basic functional group (not expected for this molecule).

G cluster_solvents Add Solvents start Add Sample to Test Tubes water Water hexane Hexane naoh 5% NaOH hcl 5% HCl observe Agitate and Observe water->observe hexane->observe naoh->observe hcl->observe interpret Interpret Polarity and Acidity/Basicity observe->interpret

Caption: Process for Qualitative Solubility Analysis.

pKa Determination

The pKa can be accurately determined by potentiometric titration or UV-Vis spectrophotometry. [11][12][13][14][15] Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point is equal to the pKa of the acid.

Predicted Spectroscopic Data

The following spectroscopic signatures are predicted for this compound based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functional group. [16][17][18][19][20]

Wavenumber (cm⁻¹) Vibration Expected Appearance
2500-3300 O-H stretch (carboxylic acid) Very broad and strong, often obscuring C-H stretches.
~2970 C-H stretch (isopropyl) Sharp, medium intensity.
~1710-1730 C=O stretch (carboxylic acid) Very strong and sharp.
~1600 & ~1470 C=N and C=C stretch (oxazole ring) Medium to weak intensity.

| ~1200-1300 | C-O stretch (carboxylic acid) | Strong intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: [21][22][23][24]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12-13 Singlet (broad) 1H -COOH
~8.2-8.4 Singlet 1H H5 (oxazole ring)
~3.0-3.3 Septet 1H -CH(CH₃)₂

| ~1.3-1.4 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR: [21][23][24][25]

Chemical Shift (δ, ppm) Assignment
~160-165 -COOH
~158-162 C2 (oxazole)
~150-155 C4 (oxazole)
~135-140 C5 (oxazole)
~28-32 -CH(CH₃)₂

| ~20-23 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid. [21][26][27][28][29]

m/z Fragment
155 [M]⁺ (Molecular ion)
138 [M - OH]⁺
110 [M - COOH]⁺

| 96 | [M - COOH - CH₃]⁺ |

Safety and Handling

As with any new or uncharacterized chemical, this compound should be handled with care, assuming it is potentially hazardous. [30][31][32][33]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust framework for its physical and chemical characterization. The predictions presented herein are based on established principles and offer a strong starting point for laboratory investigation. The detailed protocols provide clear, actionable steps for researchers to empirically determine the properties of this compound, thereby contributing valuable data to the scientific community and facilitating its potential application in drug discovery and materials science.

References

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An In-depth Technical Guide to the Solubility of 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubility of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. In the absence of extensive public data on this specific molecule, this document serves as a foundational resource, equipping researchers with the theoretical framework and practical methodologies to predict, measure, and understand its solubility profile. We will delve into the structural attributes of this compound, the extrinsic factors governing its solubility, and detailed, field-proven protocols for its empirical determination.

Introduction: The Central Role of Solubility in Drug Discovery

In the realm of drug development, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Understanding the solubility of a molecule like this compound is therefore not merely an academic exercise but a crucial step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will provide the necessary tools to comprehensively characterize the solubility of this and similar compounds.

Physicochemical Properties of this compound: A Predictive Analysis

  • Structure:

    • Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole moiety contributes to the molecule's overall polarity and potential for hydrogen bonding.[1] The basicity of the oxazole ring is low, with the conjugate acid of the parent oxazole having a pKa of 0.8.[2]

    • Carboxylic Acid Group (-COOH): This is the primary acidic functional group and will dominate the pH-dependent solubility. Carboxylic acids are weak acids that can donate a proton to form a more soluble carboxylate ion (-COO⁻).[3]

    • Isopropyl Group (-CH(CH₃)₂): This nonpolar alkyl group will contribute to the lipophilicity of the molecule, likely decreasing its aqueous solubility compared to an unsubstituted oxazole carboxylic acid.

  • Predicted pKa: The pKa of the carboxylic acid group is the most critical parameter for predicting its solubility profile in aqueous media at varying pH. While an experimental value is not available, we can estimate it to be in the range of 2.5 to 4.5, typical for many carboxylic acids. For comparison, the predicted pKa of the unsubstituted oxazole-2-carboxylic acid is approximately 2.56.[4]

  • General Solubility Expectations:

    • In Water: The solubility of carboxylic acids in water decreases as the carbon chain length increases due to the growing influence of the nonpolar hydrocarbon part.[5] Given the presence of the isopropyl group, this compound is expected to have limited solubility in neutral water.

    • pH-Dependence: As a carboxylic acid, its aqueous solubility is expected to increase significantly at pH values above its pKa, where it will be predominantly in the ionized, more polar carboxylate form.[6][7] Conversely, in acidic solutions (pH < pKa), it will exist primarily in its neutral, less soluble form.[8]

    • In Organic Solvents: Carboxylic acids are generally soluble in organic solvents like ethanol, methanol, and diethyl ether.

Key Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment. Understanding these factors is crucial for accurate measurement and for formulation development.

The Profound Impact of pH

For an ionizable compound like this compound, pH is the most critical factor influencing its aqueous solubility. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.

The ionization of the carboxylic acid is as follows:

R-COOH ⇌ R-COO⁻ + H⁺

At low pH, the equilibrium lies to the left, favoring the less soluble neutral form. At high pH, the equilibrium shifts to the right, favoring the more soluble ionized form.[9] This relationship is fundamental to designing appropriate formulation strategies.

The Role of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[10] However, this relationship must be determined empirically for each compound.

Solvent Selection

The principle of "like dissolves like" is a useful guide for predicting solubility in different solvents.[10]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group can form strong hydrogen bonds with these solvents, enhancing solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and are generally good solvents for a wide range of organic molecules.

  • Nonpolar Solvents (e.g., hexane, toluene): The polar oxazole and carboxylic acid moieties will limit solubility in these solvents.

The solubility in binary solvent mixtures, such as water-organic co-solvents, can be complex and is influenced by solvent-solute and solvent-solvent interactions.[4]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust experimental design. The two main types of solubility measurements are thermodynamic (equilibrium) and kinetic.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of the most stable crystalline form of the compound.[11]

Protocol: Shake-Flask Method

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Select a range of organic solvents of interest.

  • Sample Addition:

    • Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24-72 hours.

  • Phase Separation:

    • Allow the vials to stand undisturbed to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis:

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PVDF) may be necessary.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers/Solvents add_to_vials Add Compound to Vials prep_buffers->add_to_vials weigh_compound Weigh Excess Compound weigh_compound->add_to_vials agitate Agitate at Constant Temp (24-72h) add_to_vials->agitate separate Centrifuge/Settle agitate->separate sample Collect Supernatant separate->sample analyze Quantify by HPLC/LC-MS sample->analyze report Report Solubility Data analyze->report

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution upon addition to an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution and is generally higher than the thermodynamic solubility.[12][13]

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a clear microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest.

  • Incubation:

    • Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours).

  • Turbidity Measurement:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity against the compound concentration. The concentration at which the turbidity significantly increases above the baseline is reported as the kinetic solubility.

Diagram: Kinetic Solubility Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare DMSO Stock serial_dilute Serial Dilution in Buffer prep_stock->serial_dilute incubate Incubate (1-2h) serial_dilute->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity plot_data Plot Turbidity vs. Conc. measure_turbidity->plot_data determine_sol Determine Solubility plot_data->determine_sol

Caption: Workflow for kinetic solubility determination using a turbidimetric method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Thermodynamic Solubility Data for this compound at 25°C

Solvent/BufferpHSolubility (µg/mL)
0.1 M HCl1.0< 10
Acetate Buffer4.050
Phosphate Buffer7.4> 1000
Water~7.0150
EthanolN/A> 2000
DMSON/A> 5000

Table 2: Example Kinetic Solubility Data for this compound at 25°C

BufferpHKinetic Solubility (µM)
Phosphate Buffered Saline7.4150

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. By understanding its structural components and the fundamental principles governing solubility, researchers can make informed predictions. Furthermore, the detailed experimental protocols provided herein offer a clear path to generating robust and reliable solubility data. Such data is indispensable for advancing our understanding of this compound and for making critical decisions in the drug discovery and development process.

References

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

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A Technical Guide to the Synthesis of 4-Isopropyloxazole-2-Carboxylic Acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyloxazole-2-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of an isopropyl group at the C4 position and a carboxylic acid at the C2 position offers a unique combination of lipophilicity and a functional handle for further molecular elaboration, making it a valuable intermediate for the synthesis of novel chemical entities.

This in-depth technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, details the preparation of key starting materials, and presents a complete, validated protocol for researchers.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a target molecule begins with a logical deconstruction to identify readily available and reliable starting materials. For this compound, the most strategically sound retrosynthetic disconnection is the hydrolysis of a corresponding ester, such as an ethyl or methyl ester. This approach is favored because the ester functionality is generally more stable under the conditions required for the oxazole ring formation and serves as a robust, protected precursor to the desired carboxylic acid.

This simplifies the primary synthetic challenge to the efficient construction of the ethyl 4-isopropyloxazole-2-carboxylate core. Several classical and modern methods for oxazole synthesis exist, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[1][2] However, for the specific 2,4-substitution pattern required, the most direct and reliable approach is a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a primary amide.[2][3]

This strategy identifies two key starting materials:

  • An α-haloketone to provide the C4-C5 backbone, incorporating the isopropyl substituent.

  • A primary amide to provide the O1-C2-N3 segment, incorporating the ester-functionalized C2 unit.

G target This compound hydrolysis Saponification target->hydrolysis ester Ethyl 4-Isopropyloxazole-2-carboxylate cyclization Condensation & Cyclodehydration ester->cyclization hydrolysis->ester haloketone 1-Bromo-3-methyl-2-butanone amide Ethyl Oxamate cyclization->haloketone cyclization->amide

Fig. 1: Retrosynthetic pathway for the target molecule.

Chapter 2: Synthesis of Key Starting Materials

The success of this synthetic route hinges on the quality and availability of its precursors. While one starting material is commercially available, the key α-haloketone intermediate requires a dedicated synthetic step.

Starting Material A: Synthesis of 1-Bromo-3-methyl-2-butanone

This critical intermediate provides the isopropyl-substituted, three-carbon fragment (C4, C5, and the isopropyl group) of the oxazole ring. It is prepared via the selective α-bromination of 3-methyl-2-butanone (isopropyl methyl ketone).

Causality of Experimental Choices: The primary challenge in this step is achieving regioselective bromination at the less substituted α-carbon (C1) rather than the tertiary α-carbon (C3). Acid-catalyzed bromination proceeds via the enol intermediate. The enol formed at the C1 position is sterically less hindered, favoring its formation and subsequent reaction with bromine under kinetically controlled conditions. Careful control of temperature is crucial; elevated temperatures can lead to thermodynamic control and the formation of the undesired 3-bromo isomer.[4]

  • Apparatus: A four-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The reaction must be performed in a certified chemical fume hood.

  • Reagents:

    • 3-Methyl-2-butanone (1.00 mole, 86.0 g)

    • Anhydrous Methanol (600 mL)

    • Bromine (1.00 mole, 160 g)

  • Procedure:

    • Charge the flask with 3-methyl-2-butanone and anhydrous methanol.

    • Cool the stirred solution to 0–5 °C using an ice-salt bath.

    • Add the bromine in a rapid, steady stream from the dropping funnel, ensuring the temperature does not exceed 5 °C. The rapid addition favors kinetic control and minimizes formation of the isomeric byproduct.[4]

    • After the addition is complete, continue stirring the mixture at 0–5 °C for 2 hours.

    • Quench the reaction by pouring the mixture into 1 L of ice water.

    • Extract the aqueous mixture with diethyl ether (3 x 300 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous potassium carbonate (200 mL) and water (2 x 200 mL) to neutralize residual HBr and remove methanol.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator at room temperature.

    • The crude product can be purified by vacuum distillation to yield 1-bromo-3-methyl-2-butanone as a clear, lachrymatory liquid.

Starting Material B: Ethyl Oxamate

Ethyl oxamate (H₂NCOCO₂Et) is a commercially available solid. It serves as the "N-C2" component of the oxazole. The amide nitrogen acts as the nucleophile to attack the α-haloketone, and the adjacent carbonyl group ultimately becomes part of the cyclized intermediate, while the ester provides a direct precursor to the C2-carboxylic acid. Its stability and bifunctional nature make it an ideal reaction partner.

Chapter 3: Core Synthesis Pathway

With the starting materials in hand, the synthesis proceeds through a two-step sequence: oxazole ring formation followed by ester hydrolysis.

Step 1: Condensation and Cyclization to Ethyl 4-Isopropyloxazole-2-carboxylate

This reaction is the cornerstone of the synthesis, forming the heterocyclic core in a single pot. The mechanism involves an initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Ethyl Oxamate C N-Acyliminium Intermediate A->C Nucleophilic Attack B 1-Bromo-3-methyl-2-butanone B->C D Oxazoline Intermediate C->D Intramolecular Condensation E Ethyl 4-Isopropyloxazole-2-carboxylate D->E - H₂O

Fig. 2: Mechanistic workflow for oxazole formation.
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heated by an oil bath.

  • Reagents:

    • 1-Bromo-3-methyl-2-butanone (1.0 equiv)

    • Ethyl oxamate (1.1 equiv)

    • Anhydrous Ethanol or DMF (as solvent)

    • Sodium bicarbonate (optional, as an acid scavenger)

  • Procedure:

    • Dissolve ethyl oxamate in anhydrous ethanol in the reaction flask.

    • Add 1-bromo-3-methyl-2-butanone dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any HBr formed, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate pure ethyl 4-isopropyloxazole-2-carboxylate.

Step 2: Saponification to this compound

The final step is the straightforward hydrolysis of the ethyl ester to the target carboxylic acid. Base-mediated saponification is the standard and most effective method. The use of lithium hydroxide is often preferred as it can be effective at lower temperatures and may minimize side reactions.

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Ethyl 4-isopropyloxazole-2-carboxylate (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5–2.0 equiv)

    • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture in the flask.

    • Add the lithium hydroxide and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF from the reaction mixture via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white or off-white solid.

Chapter 4: Comparative Analysis of Synthetic Strategies

While the α-haloketone route is robust, modern palladium-catalyzed methods offer an alternative approach. This section provides a brief comparison.

Featureα-Haloketone (Hantzsch) MethodPd-Catalyzed C-H Activation Method
Starting Materials 3-Methyl-2-butanone (brominated in situ), Ethyl Oxamate3-Methyl-2-butanone, Ethyl Oxamate
Key Reagents Bromine, Base (optional)Pd(OAc)₂, Oxidant (e.g., K₂S₂O₈), Promoter (e.g., CuBr₂)
Conditions Moderate (reflux in ethanol)Often higher temperatures, inert atmosphere
Pros • Well-established, reliable chemistry• No expensive metal catalysts• Straightforward workup• High atom economy• Avoids use of lachrymatory α-haloketones• Potentially broader substrate scope
Cons • Requires synthesis of a lachrymatory and irritant intermediate• Stoichiometric generation of bromide waste• Requires expensive and air-sensitive catalysts• Reaction optimization can be complex• Potential for metal contamination in the final product

For process development and scale-up in a pharmaceutical setting, the classical Hantzsch approach often remains the method of choice due to its predictability, lower cost of goods, and avoidance of transition metal contaminants, which require rigorous removal and quantification.

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process: (1) α-bromination of 3-methyl-2-butanone, (2) condensation of the resulting 1-bromo-3-methyl-2-butanone with ethyl oxamate to form the core heterocyclic ester, and (3) subsequent saponification of the ester. This pathway relies on well-understood, scalable chemical transformations and utilizes readily accessible starting materials. The detailed protocols and mechanistic rationale provided in this guide offer a validated and trustworthy blueprint for researchers and drug development professionals to produce this valuable chemical building block.

References

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22). Retrieved from [Link]

  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions [Video]. YouTube. Retrieved from [Link]

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  • PubMed. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Retrieved from [Link]

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literature review of oxazole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxazole-2-Carboxylic Acids: Synthesis, Reactivity, and Applications

Executive Summary

Oxazole-2-carboxylic acids represent a privileged scaffold in modern chemistry, characterized by a five-membered aromatic ring containing oxygen and nitrogen, with a carboxylic acid group at the C2 position.[1] This unique arrangement imparts a distinct combination of chemical reactivity and biological potential. The oxazole core is a key feature in numerous clinically relevant pharmaceuticals, and its derivatives are continuously explored for new therapeutic applications.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of oxazole-2-carboxylic acids. It delves into advanced synthetic methodologies, explores the nuanced reactivity of the molecule, and highlights its significant applications in medicinal and agrochemical research, grounding all claims in authoritative literature.

The Oxazole-2-Carboxylic Acid Core: An Introduction

The oxazole is a five-membered, doubly unsaturated heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3.[3][5] This structure is planar and aromatic, with six delocalized π-electrons.[2][4] However, the high electronegativity of the oxygen atom results in less effective delocalization compared to other azoles, influencing its reactivity.[2][4] Oxazoles are generally weak bases, significantly less so than their imidazole counterparts.[6]

The placement of a carboxylic acid group at the C2 position, the most electron-deficient carbon, profoundly influences the molecule's properties.[4][7] This functional group serves as a versatile handle for synthetic modification, allowing for the creation of extensive libraries of derivatives such as amides, esters, and hydrazides.[8][9] These derivatives are central to the exploration of this scaffold's vast biological potential, which spans applications from pharmaceuticals to advanced agrochemicals.[8][9][10]

Synthesis of the Oxazole-2-Carboxylic Acid Scaffold

The construction of the oxazole ring is a foundational topic in heterocyclic chemistry. While classic methods like the Robinson-Gabriel and Fischer syntheses provide routes to substituted oxazoles, modern chemistry has pursued more direct and efficient pathways, particularly for accessing functionalized derivatives.[7][11]

Modern Synthetic Approaches from Carboxylic Acids

Recent advancements have enabled the direct synthesis of oxazoles from readily available carboxylic acids, representing a significant step forward in efficiency and scalability.[12] One of the most effective methods involves the in situ activation of a carboxylic acid using a triflylpyridinium reagent (DMAP-Tf), followed by trapping with an isocyanide derivative.[12]

This approach is highly versatile, tolerating a wide array of functional groups on the starting carboxylic acid, including various aromatic and heteroaromatic systems.[12] The reaction proceeds through an acylpyridinium intermediate, which is then attacked by the nucleophilic isocyanide. This strategy avoids harsh conditions and the generation of significant waste associated with older methods.[12] Other innovative one-pot methods utilize catalysts like copper ferrite (CuFe₂O₄) to facilitate the reaction between carboxylic acids, benzoin, and ammonium acetate, forming highly substituted oxazoles.[13]

G cluster_0 Direct Synthesis from Carboxylic Acids start Carboxylic Acid (R-COOH) + Isocyanoacetate activator DMAP-Tf (Activator) start->activator Activation intermediate In Situ Acylpyridinium Intermediate activator->intermediate trapping Nucleophilic Attack by Isocyanide intermediate->trapping cyclization Intramolecular Cyclization & Dehydration trapping->cyclization product 4,5-Disubstituted Oxazole cyclization->product

Caption: Workflow for modern oxazole synthesis from carboxylic acids.

Established Synthetic Routes

Beyond direct synthesis from carboxylic acids, other key methods for forming the oxazole core include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones, typically using dehydrating agents like sulfuric acid or phosphorus pentachloride.[7][11]

  • Van Leusen Synthesis: This route utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[11][14] This method is particularly valuable for its mild conditions and tolerance of various functional groups.[14]

  • Bredereck Reaction: This approach synthesizes oxazoles by reacting α-haloketones with amides, offering an efficient and economical process.[11]

Detailed Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles via DMAP-Tf Activation

This protocol is adapted from the method developed by Reddy et al., demonstrating a rapid and scalable synthesis.[12]

Materials:

  • Substituted carboxylic acid (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • 4-(Dimethylamino)pyridine-trifluoromethanesulfonic acid complex (DMAP-Tf) (1.3 equiv)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted carboxylic acid (1.0 equiv) and DMAP-Tf (1.3 equiv).

  • Add anhydrous dichloromethane to achieve a concentration of 0.1 M with respect to the carboxylic acid.

  • Stir the mixture at room temperature for 10-15 minutes until the reagents are fully dissolved and the acylpyridinium intermediate is formed.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Causality: The use of DMAP-Tf is critical as it is a stable, easy-to-handle reagent that chemoselectively activates the carboxylic acid without requiring harsh conditions, enabling broad functional group tolerance.[12] The in situ formation of the acylpyridinium salt creates a highly reactive electrophile ready for immediate trapping by the isocyanide nucleophile, driving the reaction efficiently.[12]

Chemical Properties and Reactivity

The reactivity of oxazole-2-carboxylic acid is a duality of its two core components: the aromatic oxazole ring and the C2-carboxylic acid group.

Reactivity of the Oxazole Ring
  • Acidity of Ring Protons: The acidity of the ring protons follows the order C2 > C5 > C4.[2][4] In an unsubstituted oxazole, the C2 proton is the most acidic and can be removed by a strong base, a process known as deprotonation or metallation.[6][7] This makes the C2 position a prime site for functionalization.

  • Electrophilic Substitution: The oxazole ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution.[7] When it does occur, it is favored at the C5 position, and the reaction typically requires the presence of electron-donating groups on the ring.[6]

  • Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position due to its electron-deficient nature.[6][7] Halogen atoms placed at C2 are readily displaced by nucleophiles.[7]

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-releasing groups, providing a synthetic route to pyridines.[6][7]

Reactivity of the Carboxylic Acid Group

The carboxylic acid at C2 is the primary site for derivatization. Standard organic transformations can be applied to generate a wide range of analogues for biological screening:

  • Amide Formation: Coupling with various amines (using standard coupling agents like HATU or EDC) yields oxazole-2-carboxamides. These amides are key intermediates in the synthesis of pharmaceuticals targeting bacterial infections and cancer.[8]

  • Hydrazide Formation: Reaction with hydrazine produces oxazole-2-carboxylic acid hydrazide, another versatile building block for creating bioactive molecules, particularly for anti-inflammatory and antimicrobial agents.[9]

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Caption: Key reactivity sites on the oxazole-2-carboxylic acid scaffold.

Applications in Drug Discovery and Development

The oxazole scaffold is a cornerstone in medicinal chemistry, and its 2-carboxylic acid derivatives are of significant interest.[2][4] The ring system engages with biological targets through various non-covalent interactions, while the carboxylic acid group (or its derivatives) often acts as a key binding element or a vector for modifying physicochemical properties.[2]

Biological Activities

Derivatives of oxazole-2-carboxylic acid have demonstrated a wide spectrum of biological activities, making them valuable leads in multiple therapeutic areas.

Biological Activity Target/Application Area Key Structural Feature Reference
Antibacterial Bacterial InfectionsOxazole-2-carboxamides and related derivatives.[3][5][8]
Antifungal Fungal InfectionsVarious substituted oxazole derivatives.[5][15]
Anti-inflammatory COX-2 Inhibition, FAAH InhibitionOxaprozin is a marketed NSAID with an oxazole core.[3][5]
Anticancer Tyrosine Kinase InhibitionMubritinib is a known tyrosine kinase inhibitor.[3]
Antidiabetic DPP-IV Inhibition, GPR40 AgonismAleglitazar is a known antidiabetic agent.[3][5]
Antitubercular Mycobacterium tuberculosisNovel oxazole derivatives show promising activity.[3][5]

Causality and Field Insights: The rigid, planar structure of the oxazole ring makes it an excellent scaffold for orienting substituents in a defined three-dimensional space to optimize interactions with enzyme active sites or receptor binding pockets. The nitrogen atom often acts as a hydrogen bond acceptor, a common and crucial interaction in drug-receptor binding. The C2-carboxamide moiety, for example, can mimic peptide bonds or form critical hydrogen bonds, explaining its prevalence in antibacterial and anticancer agent design.[8]

Agrochemical Applications

Beyond pharmaceuticals, oxazole-2-carboxylic acid derivatives are used in the formulation of modern agrochemicals. They serve as key intermediates for creating potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.[8][9] The stability and defined reactivity of the scaffold facilitate the development of new agrochemical agents with enhanced efficacy.[8]

Conclusion and Future Outlook

Oxazole-2-carboxylic acid is a molecule of significant and growing importance. Its value lies in the combination of the biologically favorable oxazole core and the synthetically versatile carboxylic acid handle. Modern synthetic methods that allow for the direct and efficient construction of this scaffold from simple starting materials have further accelerated its exploration.[12]

Future research will likely focus on expanding the chemical space around this core, using combinatorial chemistry and high-throughput screening to identify novel derivatives with enhanced potency and selectivity for a wider range of biological targets. The development of greener and more atom-economical synthetic routes will also remain a priority. As our understanding of disease pathways deepens, the oxazole-2-carboxylic acid scaffold is poised to remain a highly valuable and enduring platform for the discovery of next-generation therapeutics and advanced functional molecules.

References

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Preamble: The Isoxazole Core and the Significance of Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Isopropyloxazole Compounds

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the annals of medicinal chemistry. Its unique electronic architecture, metabolic resilience, and capacity for diverse molecular interactions have cemented its role as a cornerstone in the design of numerous therapeutic agents.[1][2][3][4] From the antibacterial action of sulfamethoxazole to the anti-inflammatory properties of valdecoxib, the isoxazole core is a testament to the power of heterocyclic chemistry in drug discovery.[5]

This guide delves into the history of this remarkable scaffold, with a specific focus on the strategic incorporation of the isopropyl moiety. While no single blockbuster drug has defined the "discovery" of isopropyloxazoles, the story of this structural motif is woven into the very fabric of modern drug design—a narrative of rational modification, structure-activity relationship (SAR) exploration, and the quest for optimized pharmacological profiles. We will journey from the foundational synthesis of the isoxazole ring to the nuanced, field-proven insights that guide the placement of an isopropyl group to enhance potency, selectivity, and pharmacokinetic properties.

Part 1: The Dawn of Isoxazole Chemistry: Foundational Discoveries

The history of isoxazole chemistry is rooted in the late 19th and early 20th centuries. The German chemist Ludwig Claisen was a monumental figure in this era. In 1888, he was the first to correctly recognize the cyclic structure of 3-methyl-5-phenylisoxazole. His foundational work culminated in 1903 with the first synthesis of the parent isoxazole ring itself, achieved through the oximation of propargylaldehyde acetal.[1] Preceding this, Dunstan and Dymond were credited with the first synthesis of a substituted isoxazole ring, having isolated 3,4,5-trimethylisoxazole by treating nitroethane with aqueous alkalies.

A major leap in synthetic methodology came between 1930 and 1946 from the extensive studies of Adolfo Quilico . His work established the 1,3-dipolar cycloaddition reaction between nitrile oxides and unsaturated compounds as a versatile and powerful method for constructing the isoxazole ring system. This reaction remains a cornerstone of isoxazole synthesis to this day.[4][6]

Pivotal Synthetic Methodologies

Two classical methods have dominated the synthesis of the isoxazole core:

  • Reaction of a 1,3-Dicarbonyl Compound with Hydroxylamine: This approach involves the condensation of hydroxylamine with a β-diketone or a related 1,3-dicarbonyl equivalent. The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.

  • 1,3-Dipolar Cycloaddition: Huisgen's seminal work on cycloaddition reactions solidified this as a primary route.[6] A nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile) in a concerted [3+2] cycloaddition to form the isoxazole or isoxazoline ring, respectively.[5][6] This method offers excellent control over regioselectivity and is amenable to a wide variety of substituents.

G cluster_0 Method 1: Condensation cluster_1 Method 2: 1,3-Dipolar Cycloaddition A 1,3-Dicarbonyl C Oxime Intermediate A->C + NH₂OH B Hydroxylamine (NH₂OH) B->C D Isoxazole C->D Cyclization/ Dehydration E Nitrile Oxide (R-C≡N⁺-O⁻) G [3+2] Cycloaddition Transition State E->G F Alkyne F->G H Isoxazole G->H

Caption: Foundational synthetic routes to the isoxazole core.

Part 2: The Isopropyl Group in Drug Design: A Structure-Activity Relationship (SAR) Perspective

The deliberate introduction of an isopropyl group onto a drug scaffold is a classic medicinal chemistry strategy. Unlike a simple methyl or ethyl group, the branched, bulky nature of the isopropyl moiety imparts distinct physicochemical properties that can be leveraged to solve common drug development challenges.[5]

PropertyRationale for Use in Drug Design
Lipophilicity The isopropyl group increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and absorption. However, its moderate size prevents the excessive lipophilicity that can lead to poor solubility and metabolic instability.
Steric Bulk Its "Y" shape provides steric hindrance that can be used to improve metabolic stability by blocking access of metabolizing enzymes (e.g., Cytochrome P450s) to a nearby labile site.[5] This can increase the drug's half-life.
Conformational Restriction The bulkiness of the isopropyl group can lock a molecule into a specific, more active conformation, thereby increasing its binding affinity for the target receptor or enzyme.[5]
Hydrophobic Interactions It can effectively fill small, hydrophobic pockets within a protein's active site, leading to stronger van der Waals interactions and improved potency.
Bioisostere The isopropyl group can serve as a bioisostere for other groups, mimicking their size and shape while offering different electronic or metabolic properties.

The decision to synthesize an isopropyloxazole derivative is therefore not arbitrary but a hypothesis-driven choice to modulate one or more of these critical parameters to create a more effective and drug-like molecule.

Part 3: Isopropyloxazoles in Action: Probing Biological Activity

While a single, famous isopropyloxazole drug has not emerged, numerous research programs have synthesized and evaluated these compounds, providing valuable SAR insights. These studies demonstrate the practical application of the principles outlined above.

Case Study: Isoxazole-3-Carboxamides as TRPV1 Antagonists

In the search for novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a pain receptor, a series of isoxazole-3-carboxamide derivatives were synthesized and evaluated.[7] Within this series, chemists explored the impact of various substituents on the isoxazole ring. The goal was to balance potency with physicochemical properties like solubility. While the final lead compounds in this particular study did not feature an isopropyl group, the exploration of small alkyl groups is a standard part of such optimization campaigns. The introduction of an isopropyl group would be a logical next step to probe the size of the binding pocket and attempt to improve metabolic stability over smaller methyl or ethyl analogs.[7]

Case Study: Trisubstituted Isoxazoles as RORγt Allosteric Ligands

Research into allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases, led to the development of a series of trisubstituted isoxazoles.[8] In this work, various groups were placed at the C-3, C-4, and C-5 positions of the isoxazole ring to map the binding site.

One of the synthesized compounds, an N-(1-isopropyl-1H-pyrazol-4-yl)-5-methylisoxazole derivative , demonstrated how modifying substituents impacts potency. Although the isopropyl group was on an adjacent pyrazole ring, its placement was critical for interaction within the receptor. The study highlighted that the size and nature of substituents at each position dramatically influenced binding affinity.[8] This underscores the importance of exploring groups like isopropyl to optimize ligand-receptor interactions.

Compound SeriesTargetSAR InsightReference
Isoxazole-3-carboxamidesTRPV1Exploration of small alkyl groups to balance potency and solubility.[7]
Trisubstituted IsoxazolesRORγtSubstituent size and position, including isopropyl-containing moieties, are critical for optimizing binding affinity in an allosteric pocket.[8]

Part 4: Experimental Protocol: Synthesis of a 3-Isopropylisoxazol-5(4H)-one Derivative

The synthesis of isoxazol-5(4H)-ones is a robust and well-documented process, often achieved through a one-pot, three-component reaction. The following protocol is a representative example for synthesizing a 4-arylmethylene-3-isopropylisoxazol-5(4H)-one, demonstrating a modern and efficient approach.

Objective:

To synthesize 4-((4-methoxyphenyl)methylene)-3-isopropylisoxazol-5(4H)-one via a three-component condensation reaction.

Materials:
  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methyl 4-methyl-3-oxovalerate (isopropyl β-ketoester)

  • 4-Methoxybenzaldehyde

  • Pyridine (as base/catalyst)

  • Ethanol (as solvent)

Methodology:

G cluster_workflow Synthetic Workflow start 1. Charge Reactor step2 2. Add Reagents start->step2 Ethanol step3 3. Heat & Reflux step2->step3 Aldehyde, Ketoester, NH₂OH·HCl, Pyridine step4 4. Monitor Reaction (TLC) step3->step4 Reflux (e.g., 80°C) step5 5. Work-up & Isolation step4->step5 Reaction Complete end 6. Purified Product step5->end Cool, Filter, Wash, Dry

Caption: Experimental workflow for isoxazol-5(4H)-one synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.0 eq.), methyl 4-methyl-3-oxovalerate (1.0 eq.), 4-methoxybenzaldehyde (1.0 eq.), and pyridine (1.2 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The reaction is typically complete within 30-60 minutes.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

This self-validating protocol yields the target compound in high purity, typically without the need for column chromatography, showcasing an efficient and green chemistry approach to creating substituted isopropyloxazole derivatives.

Part 5: Conclusion and Future Perspectives

The journey of the isoxazole ring from its initial discovery to its current status as a privileged medicinal scaffold is a story of continuous innovation. While the "isopropyloxazole" subclass may not have a singular, defining historical moment, its importance is understood through the lens of rational drug design and structure-activity relationship studies.

The strategic use of the isopropyl group allows medicinal chemists to fine-tune the properties of an isoxazole-based lead compound—enhancing metabolic stability, modulating lipophilicity, and optimizing interactions with the biological target. As drug discovery moves towards more complex targets and the need for highly specific modulators, the principles that guide the synthesis of derivatives like isopropyloxazoles will become even more critical. Future research will undoubtedly continue to leverage this versatile substituent on the robust isoxazole core to develop the next generation of therapeutic agents.

References

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theoretical studies on 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 4-Isopropyloxazole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a molecule of potential interest in drug discovery. As a Senior Application Scientist, the following sections outline a prospective computational study, detailing the rationale behind the theoretical approaches and the expected insights into the molecule's physicochemical properties, reactivity, and drug-like potential. This guide is designed to be a self-validating system, where the proposed computational protocols can be implemented to generate predictive data that can guide and accelerate experimental work.

Introduction: The Significance of this compound

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[2] This structural unit is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The carboxylic acid functional group is also of paramount importance in drug design, influencing a molecule's solubility, acidity, and ability to interact with biological targets.[5] The combination of an oxazole ring with a carboxylic acid moiety in this compound suggests a molecule with potential for interesting pharmacological properties.

Theoretical and computational studies are indispensable tools in modern drug discovery, providing a means to understand structure-activity relationships (SAR), predict molecular properties, and guide the design of new chemical entities.[1] This guide outlines a comprehensive theoretical investigation of this compound, leveraging established computational methodologies to elucidate its structural, electronic, and reactive characteristics.

Molecular Structure and Conformational Analysis

A thorough understanding of a molecule's three-dimensional structure is fundamental to comprehending its function. For this compound, the primary sources of conformational flexibility are the rotation of the isopropyl group and the carboxylic acid group.

Conformational Search Protocol

A systematic conformational search is the first step in any theoretical analysis. The following protocol is recommended:

  • Initial Structure Generation: A 2D representation of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Molecular Mechanics (MM) Scan: A molecular mechanics force field (e.g., MMFF94) is employed to perform a relaxed scan of the dihedral angles associated with the C-C bond of the isopropyl group and the C-C bond connecting the carboxylic acid to the oxazole ring.[1] This provides a preliminary overview of the potential energy surface.

  • Quantum Mechanical (QM) Optimization: The low-energy conformers identified in the MM scan are then subjected to geometry optimization at a higher level of theory, typically Density Functional Theory (DFT).[1] A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][6]

  • Vibrational Frequency Analysis: For each optimized conformer, a vibrational frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1]

The relative energies of the stable conformers will be calculated to identify the global minimum and other low-lying, accessible conformations.

Elucidation of Electronic Properties

The electronic properties of a molecule govern its reactivity and intermolecular interactions. DFT calculations on the optimized geometry of this compound will provide insights into several key electronic descriptors.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[1] It provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP will highlight the acidic proton of the carboxylic acid, the electronegative oxygen and nitrogen atoms of the oxazole ring, and the relatively nonpolar isopropyl group.

Atomic Charges

Calculating the partial charges on each atom (e.g., using Mulliken population analysis) provides a quantitative measure of the charge distribution. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, which can be invaluable for the experimental identification and characterization of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR spectra.

Infrared (IR) Spectroscopy

The vibrational frequencies calculated during the conformational analysis can be used to generate a theoretical IR spectrum. The frequencies and intensities of the vibrational modes, particularly the C=O stretch of the carboxylic acid and the characteristic vibrations of the oxazole ring, can be compared with experimental IR data.

Assessment of Chemical Reactivity

Theoretical calculations can provide quantitative predictions of a molecule's reactivity.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. Computational methods, such as those based on the thermodynamic cycle involving the gas-phase deprotonation energy and solvation energies, can provide a reasonable estimate of the pKa.

Reactivity Indices

Conceptual DFT provides a set of reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, which can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Implications for Drug Development

The theoretical data generated for this compound can provide valuable insights for its potential application in drug discovery.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a molecule's lipophilicity and is a key determinant of its pharmacokinetic properties. Several computational models are available to predict logP based on the molecular structure.

Molecular Docking

If a potential biological target is identified for oxazole-containing compounds, molecular docking simulations can be performed.[7] This involves computationally placing the optimized structure of this compound into the binding site of the target protein to predict its binding mode and affinity.

Proposed Computational Workflow

The following provides a detailed, step-by-step protocol for the theoretical investigation of this compound.

  • Structure Preparation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw).

    • Generate an initial 3D structure.

  • Conformational Analysis:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Select the lowest energy conformers for further analysis.

  • DFT Geometry Optimization:

    • Optimize the geometry of the selected conformers using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

    • Perform a vibrational frequency calculation to confirm that the optimized structures are true minima.

  • Electronic Property Calculations:

    • Perform a single-point energy calculation on the optimized geometries to obtain HOMO and LUMO energies, Mulliken charges, and the MEP.

  • Spectroscopic Predictions:

    • Calculate NMR chemical shifts using the GIAO method.

    • Generate a theoretical IR spectrum from the calculated vibrational frequencies.

  • Reactivity and Property Predictions:

    • Calculate the pKa using an appropriate thermodynamic cycle.

    • Predict the logP using a suitable computational model.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

G cluster_start Input cluster_comp Computation cluster_output Output & Analysis start 2D Structure conf_search Conformational Search (MM) start->conf_search dft_opt DFT Optimization & Frequencies conf_search->dft_opt single_point Single-Point Calculations dft_opt->single_point geom Optimized Geometries dft_opt->geom spectra Predicted Spectra (NMR, IR) dft_opt->spectra electronic Electronic Properties (HOMO, LUMO, MEP) single_point->electronic reactivity Reactivity Descriptors (pKa, logP) single_point->reactivity

Caption: Proposed computational workflow for theoretical studies.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing the detailed computational protocols, researchers can gain significant insights into the structural, electronic, and reactive properties of this molecule. These theoretical predictions can serve as a valuable guide for experimental synthesis and characterization, and can help to rationalize its potential biological activity, thereby accelerating its journey through the drug discovery pipeline. The integration of theoretical and experimental approaches is crucial for the efficient development of new therapeutic agents.

References

  • ACS Publications. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. 2023. Available from: [Link].

  • National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link].

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  • Research Trends. A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Available from: [Link].

  • ResearchGate. DFT spectroscopy properties of new N-heterocyclic compounds designed for efficient photovoltaic applications. 2015. Available from: [Link].

  • ResearchGate. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Available from: [Link].

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  • MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. 2022. Available from: [Link].

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quantum chemical calculations for 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for 4-Isopropyloxazole-2-Carboxylic Acid

Authored by a Senior Application Scientist

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmaceutical agents due to its unique electronic and structural properties.[1][2][3] Understanding these properties at a quantum-mechanical level is paramount for rational drug design and the prediction of molecular behavior. This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on a representative molecule, this compound. We will leverage Density Functional Theory (DFT), a robust and widely-used computational method, to elucidate the molecule's structural, electronic, and thermodynamic characteristics. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful predictive tools to accelerate their research endeavors.

Introduction: The Significance of the Oxazole Moiety

Oxazole derivatives are a class of five-membered heterocyclic compounds that feature prominently in both natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] Their prevalence stems from the oxazole ring's rigid, planar structure and the presence of nitrogen and oxygen heteroatoms, which can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

Computational studies, particularly quantum chemical calculations, are indispensable for building structure-activity relationships (SAR) and understanding the pharmacokinetic profiles of these compounds.[1] By modeling molecules like this compound, we can predict key properties that govern their behavior long before synthesis, saving significant time and resources in the drug discovery pipeline.

Theoretical Foundation: Density Functional Theory (DFT)

For the analysis of organic molecules such as oxazole derivatives, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[1][6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a molecule based on its electron density.[6] This guide will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a long-standing track record of providing reliable results for a wide range of organic systems.[1][2] This will be paired with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure, including lone pairs and potential hydrogen bonding interactions, through the inclusion of diffuse (++) and polarization (d,p) functions.[1][7]

Our investigation will focus on several key molecular properties:

  • Optimized Molecular Geometry: The lowest-energy, most stable three-dimensional arrangement of the atoms.

  • Vibrational Frequencies: Used to confirm the stability of the optimized structure and to derive thermochemical data.[8]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.[1][9]

  • Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, revealing sites for intermolecular interactions.[10][11]

Computational Workflow and Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. The workflow is designed to ensure that the final results correspond to a true energetic minimum on the potential energy surface.

G cluster_0 Preparation cluster_1 Core Calculation (Gaussian/ORCA) cluster_2 Analysis & Interpretation mol_build 1. Molecular Build (GaussView/Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Structure thermo 4a. Thermochemistry freq_calc->thermo Vibrational Modes fmo 4b. HOMO-LUMO Analysis freq_calc->fmo Verified Minimum results 5. Final Results & Insights thermo->results mep 4c. MEP Mapping fmo->mep mep->results

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step Calculation

This protocol assumes the use of the Gaussian software suite with the GaussView graphical interface.[12][13] However, the principles are readily transferable to other software packages like ORCA or GAMESS.[14][15][16]

Step 1: Building the Initial Molecular Structure

  • Launch GaussView 6 or a similar molecular editor like Avogadro.[13][17]

  • Use the ring fragment builder to select a 5-membered ring and modify it to create the oxazole core (one oxygen, one nitrogen at the 1 and 3 positions).

  • Use the element fragment tools to add the isopropyl group at position 4 and the carboxylic acid group at position 2.

  • Use the "Clean" function (often represented by a broom icon) to apply standard bond lengths and angles, providing a reasonable starting geometry.

Step 2: Geometry Optimization

  • In the Gaussian Calculation Setup menu, select the Opt (Optimization) job type. This instructs the software to find the lowest energy conformation of the molecule.

  • In the Method tab, specify the theoretical level.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Set the molecular charge to 0 and the spin to Singlet.

  • Submit the calculation. The process is iterative and completes when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been found.[18]

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Once the optimization is complete, use the optimized coordinates for a subsequent calculation.

  • In the Gaussian Calculation Setup menu, select the Freq (Frequencies) job type.

  • Use the exact same method and basis set as the optimization (B3LYP/6-311++G(d,p)). This is critical for the validity of the results.

  • Submit the calculation. Upon completion, check the output file for the calculated vibrational frequencies.

  • Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies.[8] If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a stable minimum, and the initial geometry must be adjusted and re-optimized.

Step 4: Calculation of Electronic Properties

  • The necessary electronic property data (molecular orbitals, electrostatic potential) is typically generated during the frequency calculation.

  • To visualize these properties, open the checkpoint (.chk) or formatted checkpoint (.fchk) file from the frequency calculation in GaussView.

  • HOMO/LUMO Visualization: Go to the Results > Surfaces/Contours menu. Select Molecular Orbitals and generate surfaces for both the HOMO and LUMO.

  • MEP Map Visualization: In the same menu, create a new surface. Set the Type to Total Density and Color by to Electrostatic Potential (ESP).[11][19] This will map the calculated electrostatic potential onto the electron density surface of the molecule.

Predicted Data and Interpretation

The calculations described above will yield a wealth of quantitative data. Below are tables summarizing the expected results for this compound, along with guidance on their interpretation.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value Significance
Bond Length C2-C6 ~1.48 Å Length of the bond connecting the ring to the carboxyl group.
Bond Length C6=O7 ~1.21 Å Typical C=O double bond length.
Bond Length C6-O8 ~1.35 Å C-O single bond, elongated due to resonance.
Bond Angle O1-C2-N3 ~115° Internal angle of the oxazole ring.
Bond Angle N3-C4-C10 ~128° Angle of the isopropyl substituent relative to the ring.

| Dihedral Angle | N3-C2-C6-O7 | ~0° or ~180° | Describes the planarity between the oxazole ring and the carboxyl group. |

Table 2: Predicted Thermochemical Properties at 298.15 K and 1 atm

Property Predicted Value (Hartree) Significance
Zero-Point Vibrational Energy (ZPVE) Value The inherent vibrational energy of the molecule at 0 K.
Enthalpy (H) Value Total energy content of the molecule.

| Gibbs Free Energy (G) | Value | Indicates the spontaneity of reactions involving the molecule. |

Table 3: Predicted Frontier Molecular Orbital Properties

Property Predicted Value (eV) Significance in Drug Development
EHOMO ~ -7.0 eV Energy of the highest occupied molecular orbital. A higher value suggests a greater ability to donate electrons (act as a nucleophile).[20]
ELUMO ~ -1.5 eV Energy of the lowest unoccupied molecular orbital. A lower value indicates a greater ability to accept electrons (act as an electrophile).[20]

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | ΔE = ELUMO - EHOMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability.[1][9] |

Interpretation of Electronic Properties
  • Frontier Molecular Orbitals (FMOs): The HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO will likely be distributed over the π-system, particularly the electron-withdrawing carboxylic acid group. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity; a smaller gap suggests the molecule is more easily polarized and reactive.[1][21] This is a crucial parameter for predicting how the molecule might interact with biological nucleophiles or electrophiles.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually identify the regions of positive and negative electrostatic potential.

    • Negative Regions (Red/Yellow): These are electron-rich areas, primarily around the oxygen atoms of the carboxyl group and the nitrogen of the oxazole ring. These sites are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds with receptor sites.[1][11]

    • Positive Regions (Blue): These are electron-poor areas, typically around the acidic hydrogen of the carboxyl group and the hydrogens of the isopropyl group. These sites are favorable for interactions with nucleophilic residues in a protein binding pocket.[19]

Conclusion

This guide has detailed a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow—from initial structure generation and rigorous geometry optimization to the crucial self-validation step of frequency analysis—researchers can obtain reliable and predictive data on the molecule's geometric, thermochemical, and electronic properties. The interpretation of FMOs and MEP maps provides deep, actionable insights into molecular reactivity and potential intermolecular interactions, which are fundamental to modern, structure-based drug design. The application of these computational techniques represents a critical step in accelerating the discovery and development of novel therapeutics based on the privileged oxazole scaffold.

References

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An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic signature of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the current absence of publicly available, experimentally-derived spectra for this specific molecule, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectral characteristics and providing detailed protocols for its synthesis and empirical spectroscopic analysis.

The structural features of this compound—a carboxylic acid, an isopropyl group, and an oxazole ring—each contribute distinct and predictable signals in various spectroscopic techniques. Understanding these expected signals is crucial for structural verification upon synthesis and for quality control in developmental pipelines.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals from the carboxylic acid proton, the oxazole ring proton, and the protons of the isopropyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH10.0 - 13.0Broad Singlet-The chemical shift of the acidic proton is highly dependent on solvent and concentration due to hydrogen bonding.[1][2] It may exchange with D₂O, causing the signal to disappear.
H-5 (Oxazole)8.0 - 8.5Singlet-The proton on the oxazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms and the carboxylic acid group.
CH (Isopropyl)3.0 - 3.5Septet~7.0This signal arises from the methine proton of the isopropyl group, split by the six equivalent methyl protons.
CH₃ (Isopropyl)1.2 - 1.5Doublet~7.0The six equivalent protons of the two methyl groups are split by the single methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)160 - 175The carboxyl carbon is significantly deshielded and will appear far downfield.[1][2]
C-2 (Oxazole)158 - 165The carbon atom attached to the carboxylic acid and flanked by oxygen and nitrogen will be highly deshielded.
C-4 (Oxazole)145 - 155The carbon bearing the isopropyl group.
C-5 (Oxazole)135 - 145The carbon atom bonded to the H-5 proton.
CH (Isopropyl)25 - 35The methine carbon of the isopropyl group.
CH₃ (Isopropyl)20 - 25The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic-like oxazole ring.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity/Shape Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadThis broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2][3]
C-H Stretch (sp³ and sp²)2850 - 3100MediumOverlapping signals from the isopropyl group and the oxazole C-H.
C=O Stretch (Carboxylic Acid)1700 - 1750Strong, SharpThe position is dependent on hydrogen bonding; conjugation with the oxazole ring may slightly lower the frequency.[1][3]
C=N and C=C Stretch (Oxazole)1500 - 1650Medium to StrongA series of bands are expected for the stretching vibrations within the oxazole ring.
C-O Stretch1200 - 1300Medium to StrongStretching vibrations associated with the carboxylic acid C-O and the oxazole ring C-O.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Weight: 155.15 g/mol ), electrospray ionization (ESI) would be a suitable technique.

m/z Proposed Fragment Fragmentation Pathway
156[M+H]⁺Protonated molecular ion (in positive ion mode).
154[M-H]⁻Deprotonated molecular ion (in negative ion mode).
110[M-COOH]⁺Loss of the carboxylic acid group (45 Da). This is a common fragmentation for carboxylic acids.
138[M-OH]⁺Loss of a hydroxyl radical (17 Da).
127[M-CO]⁺Loss of carbon monoxide (28 Da).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the condensation of an α-hydroxy ketone with a suitable cyanide source, followed by hydrolysis.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product alpha_hydroxy_ketone 1-Hydroxy-3-methyl-2-butanone condensation Condensation & Cyclization alpha_hydroxy_ketone->condensation cyanide_source Potassium Cyanide cyanide_source->condensation hydrolysis Ester Hydrolysis condensation->hydrolysis Intermediate Ester final_product This compound hydrolysis->final_product

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate:

    • To a solution of 1-hydroxy-3-methyl-2-butanone in ethanol, add an equimolar amount of ethyl 2-isocyanoacetate.

    • Add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 4-isopropyloxazole-2-carboxylate in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, acidify the reaction mixture with a dilute strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization Workflow

Diagram of the Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: The workflow for the comprehensive spectroscopic characterization of the synthesized product.

Detailed Protocols:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum. Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

  • IR Spectroscopy:

    • Prepare a sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for further structural confirmation.

Conclusion

This technical guide provides a robust framework for researchers working with this compound. The predicted spectroscopic data serves as a valuable reference for the initial identification and characterization of this compound. Furthermore, the detailed experimental protocols for synthesis and analysis offer a practical roadmap for its preparation and rigorous structural verification. The application of these methodologies will enable the confident synthesis and characterization of this compound, facilitating its exploration in various scientific disciplines.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Introduction: The Structural Significance of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Isopropyloxazole-2-Carboxylic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectral data, grounding all claims in established spectroscopic principles.

This compound is a heterocyclic compound featuring an oxazole ring, a core structure found in numerous biologically active molecules and pharmaceuticals. The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. ¹H NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the electronic environment of every proton in the molecule. This guide explains how to leverage ¹H NMR to unambiguously confirm the structure and purity of this compound.

Theoretical ¹H NMR Spectral Prediction

Before any experimental work, a robust theoretical prediction of the spectrum is essential. This allows for anticipated peak assignments and serves as a benchmark for the experimental data. The structure of this compound presents four distinct proton environments.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is the most deshielded in the molecule. This is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2][3] It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the δ 10.0-13.0 ppm range.[1][4] The broadness arises from chemical exchange with trace amounts of water and intermolecular hydrogen bonding.[1]

  • Oxazole Ring Proton (H-5): The oxazole ring is an aromatic heterocycle, and its sole proton at the C-5 position resides in a deshielded environment.[5] Its chemical shift is influenced by the electron-donating isopropyl group at C-4 and the electron-withdrawing carboxylic acid group at C-2. This proton is expected to appear as a sharp singlet (no adjacent protons to couple with) in the aromatic region, predicted to be around δ 8.2-8.5 ppm .

  • Isopropyl Methine Proton (-CH(CH₃)₂): This single proton is attached to a carbon that is bonded to the oxazole ring and two methyl groups. The proximity to the deshielding aromatic ring will shift it downfield from a typical aliphatic methine proton. It will be split by the six equivalent protons of the two methyl groups, resulting in a septet (a multiplet with seven lines) according to the n+1 rule. Its predicted chemical shift is in the range of δ 3.2-3.6 ppm .

  • Isopropyl Methyl Protons (-(CH₃)₂): The six protons of the two methyl groups are chemically equivalent. They are in a standard aliphatic environment but are split by the single adjacent methine proton, resulting in a strong doublet. This signal is expected to appear the most upfield, at approximately δ 1.3-1.5 ppm . The typical coupling constant (³J) for vicinal protons in an acyclic system like this is around 6-8 Hz.[6][7]

Logical Workflow for Spectral Analysis

The following diagram illustrates the systematic approach from theoretical prediction to final structural confirmation.

G cluster_0 Theoretical Analysis cluster_1 Experimental Phase cluster_2 Data Interpretation A Identify Functional Groups (Carboxylic Acid, Oxazole, Isopropyl) B Predict Chemical Shifts (δ), Multiplicity, and Integration A->B E Assign Experimental Peaks Based on Prediction B->E Compare & Correlate C Execute Sample Preparation & NMR Acquisition Protocol D Process Raw Data (FID) (Fourier Transform, Phasing, Baseline Correction) C->D D->E F Analyze Coupling Constants (J) & Confirm Connectivity E->F G Final Structure Verification F->G

Caption: Workflow for ¹H NMR analysis of the target compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the ¹H NMR spectrum is critically dependent on a meticulous experimental setup. This protocol is designed to yield a high-resolution, unambiguous spectrum.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended Choice. This polar aprotic solvent is ideal as it will solubilize the polar carboxylic acid and, crucially, will form a strong hydrogen bond with the -COOH proton, resulting in a sharper signal that is less prone to exchange-broadening compared to other solvents.[8]

    • CDCl₃ (Deuterated Chloroform): A common choice, but the acidic proton may appear very broad or even exchange with residual water, potentially obscuring it.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

B. NMR Instrument Parameters (400 MHz Spectrometer)

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: Excellent shimming is critical to achieve sharp lineshapes and resolve fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

    • Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time improves digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. This delay ensures that all protons, especially those with longer relaxation times, have returned to equilibrium before the next pulse, allowing for accurate integration.

    • Number of Scans (NS): 8 to 16 scans. This is usually adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (SW): Set to a range of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton and any potential impurities, are captured.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform (FT) on the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Results and Interpretation

The experimental spectrum is expected to align closely with the theoretical predictions. The data are best summarized in a structured table.

Predicted ¹H NMR Data Summary
Signal AssignmentLabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid ProtonHₐ10.0 - 13.0Broad Singlet (br s)1HN/A
Oxazole H-5Hₑ8.2 - 8.5Singlet (s)1HN/A
Isopropyl MethineHₙ3.2 - 3.6Septet (sept)1H~7.0
Isopropyl MethylHₓ1.3 - 1.5Doublet (d)6H~7.0
Structural Assignment Diagram

mol [label=<

This compound

>]; }
**Caption:** Molecular structure with proton assignments.

Discussion of Key Features:

  • Integration Ratios: The relative integrals of the signals are fundamental for validation. The expected ratio of the integrated areas for Hₑ : Hₙ : Hₓ will be 1 : 1 : 6. The acidic proton (Hₐ) may integrate slightly lower than 1H if slow exchange occurs but should be close to unity.

  • Coupling Pattern Confirmation: The key to confirming the isopropyl group is the reciprocal coupling observed between the methine (Hₙ) and methyl (Hₓ) protons. [6]The distance in Hz between the peaks of the Hₓ doublet must be identical to the distance between the peaks of the Hₙ septet. This shared coupling constant provides definitive proof of their connectivity.

  • Absence of Other Signals: The purity of the sample is confirmed by the absence of significant unassigned peaks in the spectrum. Common impurities from synthesis might include residual solvents or starting materials, which can be identified using standard chemical shift tables. [8][9]

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint of its molecular structure. A combination of theoretical prediction and careful experimental execution allows for the unambiguous assignment of all four distinct proton signals. The characteristic downfield broad singlet for the carboxylic acid, the aromatic singlet for the oxazole proton, and the coupled septet-doublet pattern for the isopropyl group collectively confirm the identity and integrity of the compound. This guide provides the necessary framework for researchers to confidently acquire and interpret this crucial analytical data.

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13C NMR analysis of 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Isopropyloxazole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, delves into the theoretical underpinnings of ¹³C NMR spectroscopy as it pertains to this specific molecule. It offers a detailed, field-tested protocol for sample preparation and data acquisition, and presents a complete, predicted spectral analysis. Furthermore, advanced NMR techniques for unambiguous signal assignment are discussed, providing a robust framework for the structural elucidation of this and related compounds.

Introduction: The Significance of this compound

Oxazole derivatives are a class of heterocyclic compounds that feature prominently in natural products and pharmaceutical agents due to their diverse biological activities. The specific molecule of interest, this compound, combines the functionalities of a substituted oxazole ring, an isopropyl group, and a carboxylic acid. This unique combination of structural motifs makes it a valuable building block in drug discovery and development. Accurate and unambiguous structural characterization is a critical step in the synthesis and application of such novel chemical entities. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide will serve as a detailed manual for obtaining and interpreting the ¹³C NMR spectrum of this compound.

Theoretical Foundations of ¹³C NMR for Heterocyclic Carboxylic Acids

¹³C NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules.[1] It provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift (δ), reported in parts per million (ppm), is the most important parameter in ¹³C NMR and is highly sensitive to the local chemical environment of each carbon atom.

Several factors influence the ¹³C chemical shifts in this compound:

  • The Oxazole Ring: The oxazole ring is an electron-rich five-membered heterocycle containing two heteroatoms, nitrogen and oxygen. The carbon atoms within this ring exhibit characteristic chemical shifts. C2, positioned between the electronegative oxygen and nitrogen atoms, is typically the most deshielded and resonates at the lowest field.[2] The chemical shifts of C4 and C5 are influenced by the substituents attached to them.[2]

  • The Carboxylic Acid Group: The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-180 ppm.[3][4][5] This upfield shift compared to aldehydes and ketones (190-215 ppm) is due to the resonance effect of the adjacent hydroxyl group, which increases the electron density on the carbonyl carbon.[3][4] The ionization state of the carboxylic acid can also influence the chemical shifts of nearby carbons.[6]

  • The Isopropyl Group: The isopropyl group consists of a methine (CH) carbon and two equivalent methyl (CH₃) carbons. In a chiral environment, the two methyl groups can become diastereotopic and exhibit distinct chemical shifts.[7][8] The methine carbon typically appears in the range of 25-45 ppm, while the methyl carbons are found further upfield.

Experimental Protocol for ¹³C NMR Analysis

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. The following section outlines a step-by-step methodology for the ¹³C NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

Materials:

  • This compound (50-100 mg for a standard ¹³C experiment)[9]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and filter plug (e.g., glass wool)

  • Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble.[10] For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to form hydrogen bonds and solubilize polar compounds. CDCl₃ can also be used, but solubility may be lower.

  • Dissolution: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[9] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.

  • Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.[11]

Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum. Instrument-specific settings may need to be optimized.

Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz is recommended.

Typical Parameters:

  • Experiment: ¹³C{¹H} (proton broadband decoupled)

  • Pulse Angle: 30-45° (to allow for faster relaxation and more scans in a given time)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-200 ppm

Predicted ¹³C NMR Spectrum and Analysis

Based on the principles discussed and data from similar compounds, a predicted ¹³C NMR spectrum for this compound is presented below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 158 - 165Located between two electronegative atoms (O and N) and adjacent to a carboxylic acid.[2]
C4 145 - 155Substituted with an isopropyl group, leading to a downfield shift.[2]
C5 120 - 130Unsubstituted carbon on the oxazole ring.
C6 (COOH) 160 - 170Carbonyl carbon of a carboxylic acid.[3][4][5]
C7 (CH) 25 - 35Methine carbon of the isopropyl group.[12]
C8, C9 (CH₃) 20 - 25Methyl carbons of the isopropyl group.[12]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, advanced NMR experiments are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[13][14][15][16][17] A series of experiments are typically run:

  • DEPT-90: Only CH signals appear as positive peaks.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

For this compound, a DEPT analysis would show:

  • DEPT-90: A positive peak for C5 and C7.

  • DEPT-135: Positive peaks for C5, C7, C8, and C9. There would be no negative peaks as there are no CH₂ groups.

DEPT_Workflow cluster_0 DEPT Experiment Workflow start Acquire Broadband Decoupled 13C Spectrum dept90 Run DEPT-90 Experiment start->dept90 dept135 Run DEPT-135 Experiment start->dept135 analysis Correlate and Assign Carbon Types dept90->analysis dept135->analysis

Caption: Workflow for a DEPT NMR experiment.

2D NMR: HSQC and HMBC

Two-dimensional NMR techniques provide correlations between nuclei, which is essential for definitive structural elucidation.[18][19][20][21][22]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons (¹JCH).[19][20][21] This is extremely useful for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²JCH and ³JCH).[20][21][22] This is critical for piecing together the carbon skeleton. For example, the proton of the isopropyl methine (H7) would show correlations to C4, C8, and C9. The proton on C5 would show correlations to C4.

TwoD_NMR_Logic cluster_1 2D NMR Correlation Logic hsqc HSQC: Direct C-H Correlation (1-bond) structure Molecular Structure Elucidation hsqc->structure Assigns protonated carbons hmbc HMBC: Long-Range C-H Correlation (2-3 bonds) hmbc->structure Connects molecular fragments

Caption: Logical relationship of HSQC and HMBC experiments in structure elucidation.

Conclusion

The ¹³C NMR analysis of this compound is a multifaceted process that relies on a solid understanding of NMR theory, meticulous experimental technique, and the application of advanced spectroscopic methods. This guide has provided a comprehensive framework for researchers to confidently approach the structural characterization of this important heterocyclic compound. By following the outlined protocols and analytical strategies, scientists can obtain high-quality, unambiguous data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website: [Link]

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  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? (2018). Retrieved from Chemistry Stack Exchange website: [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide delves into the fundamental principles of its ionization and fragmentation behavior, offering a predictive framework based on established chemical principles and spectral data of analogous structures. Detailed experimental protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation are presented to equip researchers with the practical knowledge required for the robust characterization of this molecule. This document is intended to serve as a valuable resource for scientists engaged in the qualitative and quantitative analysis of novel oxazole-based compounds.

Introduction: The Significance of this compound

Oxazole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point in drug development. This compound (MW: 155.15 g/mol , CAS: 1187172-65-1) represents a key exemplar of this class. A thorough understanding of its physicochemical properties, particularly its behavior under mass spectrometric analysis, is paramount for its identification, characterization, and quantification in complex biological matrices. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, from sample preparation to spectral interpretation.

Foundational Principles: Predicting Ionization and Fragmentation

The mass spectrometric analysis of a molecule is fundamentally governed by its chemical structure. For this compound, its behavior is dictated by the interplay of the oxazole ring, the carboxylic acid moiety, and the isopropyl substituent.

Ionization Techniques: Electrospray Ionization (ESI)

Given the polarity imparted by the carboxylic acid and the nitrogen and oxygen heteroatoms in the oxazole ring, electrospray ionization (ESI) is the most suitable "soft" ionization technique.[1] This method minimizes in-source fragmentation, allowing for the reliable determination of the molecular weight.

  • Negative Ion Mode (ESI-): In negative ion mode, the carboxylic acid group is readily deprotonated, yielding a prominent pseudomolecular ion, [M-H]⁻ , at m/z 154.1. This is often the preferred mode for quantification due to its high efficiency and the stability of the resulting carboxylate anion.[2]

  • Positive Ion Mode (ESI+): In positive ion mode, protonation is most likely to occur at the nitrogen atom of the oxazole ring, resulting in the [M+H]⁺ ion at m/z 156.1. Depending on the solvent system, adduct formation with sodium ([M+Na]⁺ at m/z 178.1) or other cations may also be observed.[3]

Decoding the Fragmentation Pattern: A Predictive Analysis

Collision-induced dissociation (CID) of the precursor ions reveals the structural intricacies of the molecule. The fragmentation pathways are a composite of the characteristic cleavages of carboxylic acids and oxazole rings.

Fragmentation of the [M-H]⁻ Ion (Negative Ion Mode)

The fragmentation of the deprotonated molecule is anticipated to be initiated by the loss of neutral molecules from the carboxylate anion.

  • Decarboxylation: The most prominent fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion at [M-H-44]⁻ (m/z 110.1).[4]

  • Loss of the Isopropyl Group: Cleavage of the isopropyl group as a radical is also a plausible fragmentation pathway, leading to an ion at [M-H-43]⁻ (m/z 111.1).

Fragmentation of the [M+H]⁺ Ion (Positive Ion Mode)

The fragmentation cascade in positive ion mode is driven by the protonated oxazole ring and the lability of the carboxylic acid group.

  • Loss of Water: A characteristic fragmentation of protonated carboxylic acids is the neutral loss of water (H₂O), yielding an acylium ion at [M+H-18]⁺ (m/z 138.1).[5]

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can further lose carbon monoxide (CO), a common fragmentation for heterocyclic rings, to produce a fragment at [M+H-18-28]⁺ (m/z 110.1).[6]

  • Loss of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as a radical, resulting in a fragment at [M+H-45]⁺ (m/z 111.1).[7]

  • Cleavage of the Isopropyl Group: The isopropyl substituent can undergo fragmentation, primarily through the loss of a methyl radical (CH₃) to form a stable secondary carbocation, resulting in a fragment at [M+H-15]⁺ (m/z 141.1). A subsequent loss of propene (C₃H₆) from the parent ion is also possible, leading to a fragment at [M+H-42]⁺ (m/z 114.1).

The following table summarizes the predicted key fragment ions:

Precursor IonPredicted Fragment IonMass Loss (Da)Proposed Structure of Fragment
[M-H]⁻ (m/z 154.1)m/z 110.144 (CO₂)4-isopropyloxazolide anion
m/z 111.143 (C₃H₇)Oxazole-2-carboxylate anion
[M+H]⁺ (m/z 156.1)m/z 138.118 (H₂O)4-isopropyloxazole-2-carbonylium
m/z 110.146 (H₂O + CO)Protonated 4-isopropyloxazole after CO loss
m/z 111.145 (COOH)4-isopropyloxazolium ion
m/z 141.115 (CH₃)Cation from loss of a methyl radical

A proposed fragmentation pathway for the [M+H]⁺ ion is depicted in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 156.1 loss_H2O Loss of H₂O (-18 Da) M_H->loss_H2O loss_COOH Loss of COOH (-45 Da) M_H->loss_COOH loss_CH3 Loss of CH₃ (-15 Da) M_H->loss_CH3 frag_138 m/z 138.1 loss_H2O->frag_138 loss_CO Loss of CO (-28 Da) frag_138->loss_CO frag_110 m/z 110.1 loss_CO->frag_110 frag_111 m/z 111.1 loss_COOH->frag_111 frag_141 m/z 141.1 loss_CH3->frag_141

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols: A Practical Approach

The successful analysis of this compound hinges on meticulous sample preparation and optimized instrumental parameters.

Sample Preparation

For the analysis of small polar molecules from complex matrices, a robust sample preparation protocol is essential to remove interferences and enhance sensitivity.[8][9]

Protocol: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute the biological sample (e.g., 100 µL of plasma) with 400 µL of 2% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

The following diagram illustrates the SPE workflow:

spe_workflow start Start conditioning 1. Conditioning (Methanol, Water) start->conditioning equilibration 2. Equilibration (2% Formic Acid) conditioning->equilibration loading 3. Sample Loading (Diluted Sample) equilibration->loading washing 4. Washing (2% Formic Acid, Methanol) loading->washing elution 5. Elution (5% NH₄OH in Methanol) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Triple Quadrupole or Q-TOF):

  • Ionization Mode: ESI, both positive and negative modes should be evaluated for optimal sensitivity.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions (for quantification):

    • Negative Mode: 154.1 > 110.1 (primary), 154.1 > 111.1 (secondary).

    • Positive Mode: 156.1 > 138.1 (primary), 156.1 > 110.1 (secondary).

Data Interpretation and Validation

Accurate identification and quantification require careful data analysis and adherence to validation guidelines.

  • Identification: The identification of this compound should be confirmed by comparing the retention time and the fragmentation pattern with that of a certified reference standard. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent and fragment ions.[6][10]

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the reference standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • Method Validation: The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By leveraging a predictive understanding of its fragmentation behavior and employing optimized analytical protocols, researchers can confidently identify and measure this compound in various matrices. This in-depth guide provides the foundational knowledge and practical steps necessary to achieve reliable and reproducible results, thereby facilitating advancements in drug discovery and development programs centered on oxazole-based scaffolds.

References

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Deconvoluting the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct spectral data for this specific molecule is not widely published, this document serves as an expert-led interpretation, forecasting the expected vibrational modes by integrating foundational principles of FT-IR spectroscopy with data from analogous structures, including carboxylic acids and substituted oxazole derivatives. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction: The Role of FT-IR in Heterocyclic Carboxylic Acid Characterization

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, it provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure and bonding. For a molecule like this compound, FT-IR is crucial for confirming the successful synthesis and purity of the compound by identifying the characteristic vibrations of its key functional moieties: the carboxylic acid, the isopropyl group, and the oxazole ring.

The interpretation of the spectrum relies on understanding that specific bonds and functional groups absorb IR radiation at characteristic frequencies. This guide will systematically dissect the predicted spectrum of this compound, correlating specific absorption bands with their corresponding molecular motions.

Predicted FT-IR Spectrum: A Region-by-Region Analysis

The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its distinct structural components.

The Hydroxyl (O-H) Stretching Region (3300 - 2500 cm⁻¹)

The most prominent and diagnostically significant feature in the FT-IR spectrum of a carboxylic acid is the O-H stretching vibration. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, this absorption is characteristically very broad and intense, spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3][4] This broad envelope will likely overlay the C-H stretching vibrations of the isopropyl group and the oxazole ring.[1][5] The presence of this distinctive broad band is a primary indicator of the carboxylic acid functionality.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

Within the broad O-H absorption, sharper peaks corresponding to C-H stretching vibrations are expected. These can be subdivided as follows:

  • Aromatic/Heteroaromatic C-H Stretch: The C-H bond on the oxazole ring is anticipated to show a weak to medium absorption at a frequency slightly above 3000 cm⁻¹, typically in the range of 3100-3050 cm⁻¹.

  • Aliphatic C-H Stretch: The isopropyl group will exhibit characteristic C-H stretching vibrations. These are expected as sharp peaks just below 3000 cm⁻¹, generally in the 2975-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methine (C-H) groups.

The Carbonyl (C=O) Stretching Region (1760 - 1690 cm⁻¹)

The C=O stretch of the carboxylic acid is another key diagnostic peak, appearing as a very strong and sharp absorption. For a carboxylic acid conjugated with a π-system like the oxazole ring, the C=O stretching frequency is expected to be in the lower end of the typical range, likely between 1710 cm⁻¹ and 1680 cm⁻¹.[6] This is due to the delocalization of electron density, which slightly weakens the C=O double bond, thereby lowering the energy required to excite its stretching vibration. For dimeric carboxylic acids, this peak is often found around 1710 cm⁻¹.[2][3][4]

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of information from various stretching and bending vibrations, which are highly specific to the molecule's overall structure.

  • Oxazole Ring Vibrations (1600 - 1400 cm⁻¹): The oxazole ring itself will have a series of characteristic stretching vibrations. These include C=N and C=C stretching modes, which are expected to appear as medium to strong absorptions in the 1600-1450 cm⁻¹ range. The C-O-C stretching within the ring will also contribute to this region, typically around 1100-1020 cm⁻¹.

  • Coupled C-O Stretching and O-H Bending (1320 - 1210 cm⁻¹): A strong band in this region is characteristic of carboxylic acids and arises from a coupled vibration of the C-O single bond stretch and the in-plane O-H bend.[6]

  • Isopropyl Group Bending (around 1385 cm⁻¹ and 1370 cm⁻¹): The isopropyl group should be identifiable by a characteristic doublet resulting from the symmetric bending of the two methyl groups. This is a very useful diagnostic feature for the isopropyl moiety.

  • Out-of-Plane O-H Bend (around 920 cm⁻¹): Carboxylic acid dimers often exhibit a broad, medium-intensity absorption around 920 cm⁻¹, which is attributed to the out-of-plane bending of the hydrogen-bonded O-H groups.[6]

Summary of Predicted Vibrational Frequencies

The following table summarizes the expected key FT-IR absorption bands for this compound, their assignments, and their anticipated intensities.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3300 - 2500O-H stretch (hydrogen-bonded)Strong, very broad
3100 - 3050C-H stretch (oxazole ring)Weak to medium
2975 - 2850C-H stretch (isopropyl group)Medium, sharp
1710 - 1680C=O stretch (conjugated carboxylic acid)Strong, sharp
1600 - 1450C=N and C=C stretch (oxazole ring)Medium to strong
~1385 and ~1370C-H bend (isopropyl group doublet)Medium
1320 - 1210C-O stretch / O-H in-plane bend (coupled)Strong
~920O-H out-of-plane bend (dimer)Medium, broad

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of solid this compound, the following KBr (Potassium Bromide) pellet method is recommended.

Materials and Equipment
  • This compound (finely ground)

  • FT-IR grade KBr powder (desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Step-by-Step Procedure
  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the this compound sample into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry FT-IR grade KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum as needed.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Process and Logic

The following diagrams illustrate the experimental workflow and the logical correlation between the molecular structure and its expected FT-IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition grind_sample Grind Sample (1-2 mg) add_kbr Add KBr (100-200 mg) grind_sample->add_kbr mix Mix & Grind Homogenously add_kbr->mix load_die Load Pellet Die mix->load_die press Apply Hydraulic Pressure load_die->press background Acquire Background press->background sample_scan Acquire Sample Spectrum background->sample_scan Process Data Process Data sample_scan->Process Data

Caption: Experimental workflow for obtaining the FT-IR spectrum using the KBr pellet method.

structure_spectrum_correlation mol This compound Carboxylic Acid (-COOH) Isopropyl Group (-CH(CH₃)₂) Oxazole Ring spec Predicted FT-IR Spectrum Broad O-H Stretch (3300-2500 cm⁻¹) Strong C=O Stretch (1710-1680 cm⁻¹) C-O Stretch / O-H Bend (1320-1210 cm⁻¹) Aliphatic C-H Stretches (2975-2850 cm⁻¹) Isopropyl C-H Bends (~1380 cm⁻¹) Ring C=N, C=C Stretches (1600-1450 cm⁻¹) mol:f0->spec:f0 H-Bonding mol:f0->spec:f1 Conjugation mol:f0->spec:f2 mol:f1->spec:f3 mol:f1->spec:f4 mol:f2->spec:f5

Caption: Correlation between molecular structure and predicted FT-IR absorption bands.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • University of California, Los Angeles - Chemistry Department. Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

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Methodological & Application

The Emerging Role of 4-Isopropyloxazole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to participate in hydrogen bonding.[1] This versatile scaffold is present in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this class, molecules featuring a carboxylic acid moiety have garnered significant attention, as the carboxyl group can serve as a key pharmacophore, interacting with biological targets, or be modified to enhance pharmacokinetic profiles.[3] This guide focuses on a specific, yet promising member of this family: 4-isopropyloxazole-2-carboxylic acid . While direct, extensive literature on this exact molecule is emerging, its structural motifs are prominently featured in compounds targeting metabolic diseases, most notably as activators of the enzyme glucokinase.

Core Application: Allosteric Activation of Glucokinase for Type 2 Diabetes Mellitus

A primary and highly compelling application of the this compound scaffold lies in the development of small molecule activators of glucokinase (GK). GK is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[4] In the pancreas, GK activation triggers glucose-stimulated insulin secretion, while in the liver, it promotes glucose uptake and conversion to glycogen.[5] Consequently, pharmacological activation of GK presents a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[4] Small molecule glucokinase activators (GKAs) bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic rate.[4]

The this compound structure embodies key features for potential GK activation. The oxazole ring can act as a central scaffold, while the isopropyl group and the carboxylic acid can be tailored to optimize binding at the allosteric site and modulate physicochemical properties.

Mechanism of Glucokinase Activation and Therapeutic Rationale

The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action for a GKA.

glucokinase_pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter GK_p Glucokinase GLUT2_p->GK_p Phosphorylation G6P_p Glucose-6-Phosphate Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p Insulin_p Insulin Secretion ATP_p->Insulin_p Blood_Glucose Blood Glucose Insulin_p->Blood_Glucose Lowers GK_p->G6P_p Glucose_l Glucose GLUT2_l GLUT2 Transporter GK_l Glucokinase GLUT2_l->GK_l Phosphorylation G6P_l Glucose-6-Phosphate Glycogen Glycogen Synthesis G6P_l->Glycogen GK_l->G6P_l Blood_Glucose->Glucose_p Uptake Blood_Glucose->Glucose_l Uptake GKA 4-Isopropyloxazole- 2-carboxylic acid (GKA) GKA->GK_p Allosteric Activation GKA->GK_l Allosteric Activation

Figure 1: Simplified signaling pathway of glucokinase activation.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of oxazole-2-carboxylic acids can be achieved through various routes. A common and effective method involves the condensation of an α-hydroxyketone with a suitable nitrile, followed by oxidation. An alternative, more direct approach starts from a carboxylic acid and an isocyanide derivative.[6] The following protocol is a plausible, generalized procedure for the synthesis of the title compound, adapted from established methods for similar oxazole derivatives.

Workflow for the Synthesis of this compound:

synthesis_workflow Start Starting Materials: - Isobutyric acid - Tosylmethyl isocyanide (TosMIC) Step1 Step 1: Activation of Carboxylic Acid - Reagent: Triflylpyridinium reagent (e.g., DMAP-Tf) - Solvent: Dichloromethane (DCM) - Conditions: Room temperature, inert atmosphere Start->Step1 Step2 Step 2: Cyclization - Reagent: Tosylmethyl isocyanide (TosMIC) - Base: DABCO or similar non-nucleophilic base - Conditions: 40°C, inert atmosphere Step1->Step2 Step3 Step 3: Work-up and Purification - Aqueous work-up to remove salts - Extraction with an organic solvent - Purification by column chromatography Step2->Step3 Product Final Product: This compound Step3->Product

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isobutyric acid (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Activation: Add a triflylpyridinium reagent (e.g., DMAP-Tf, 1.3 eq) to the solution and stir at room temperature for 5-10 minutes until the acid is fully activated.

  • Cyclization: To the activated acid, add tosylmethyl isocyanide (TosMIC) (1.2 eq) and a non-nucleophilic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 eq).

  • Reaction Monitoring: Heat the reaction mixture to 40°C and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Note: This is a generalized protocol. Optimization of reagents, solvents, and reaction conditions may be necessary.

Protocol 2: In Vitro Glucokinase Activation Assay

This protocol describes a biochemical assay to determine the ability of this compound to activate recombinant human glucokinase. The assay measures the GK-catalyzed phosphorylation of glucose to glucose-6-phosphate (G6P), which is then coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase (GK)

  • Glucose

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • G6PDH (Glucose-6-phosphate dehydrogenase)

  • MgCl₂

  • DTT (Dithiothreitol)

  • Bovine Serum Albumin (BSA)

  • HEPES buffer (pH 7.4)

  • This compound (test compound)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to obtain a range of test concentrations.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and BSA. Prepare a substrate solution containing glucose and ATP in the reaction buffer. Prepare an enzyme-coupling solution containing GK, G6PDH, and NADP+ in the reaction buffer.

  • Assay Protocol: a. To each well of a 96-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the substrate solution to all wells. c. Initiate the reaction by adding the enzyme-coupling solution to all wells. d. Immediately place the plate in a spectrophotometer pre-heated to 37°C. e. Monitor the increase in absorbance at 340 nm over time (kinetic read).

  • Data Analysis: a. Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve. b. Plot the reaction rates against the corresponding concentrations of the test compound. c. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal activation).

Data Presentation:

The results of the glucokinase activation assay can be summarized in a table as follows:

CompoundEC₅₀ (µM)Maximum Activation (% of control)
This compound Experimental ValueExperimental Value
Reference GKA Known ValueKnown Value

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, general trends for oxazole-based GKAs can be inferred from the literature.[7][8]

  • The Oxazole Core: Serves as a rigid scaffold to orient the substituents for optimal interaction with the allosteric binding site of glucokinase.

  • The 4-Position Substituent: The isopropyl group at this position likely contributes to the hydrophobic interactions within the binding pocket. The size and lipophilicity of this group can significantly impact potency and selectivity.

  • The 2-Position Carboxylic Acid: This group is crucial for the compound's properties. It can form key hydrogen bonds with amino acid residues in the enzyme's binding site. Furthermore, its acidity will influence the compound's pharmacokinetic properties, such as absorption and distribution. In some cases, the carboxylic acid is derivatized to an amide or ester to modulate these properties.[5]

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For an orally administered GKA like this compound, key parameters to consider include:

  • Absorption: The carboxylic acid moiety can impact oral bioavailability. Its pKa will determine the extent of ionization in the gastrointestinal tract, which in turn affects its ability to cross cell membranes.

  • Distribution: Plasma protein binding and tissue distribution will be influenced by the overall lipophilicity of the molecule.

  • Metabolism: The oxazole ring is generally stable to metabolic degradation. However, the isopropyl group and the carboxylic acid may be sites of metabolism (e.g., hydroxylation or glucuronidation).

  • Excretion: The route of elimination (renal or hepatic) will depend on the physicochemical properties of the parent compound and its metabolites.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of metabolic diseases. Its potential as a glucokinase activator warrants further investigation. Future research should focus on the detailed biological evaluation of this compound, including its potency, selectivity, and mechanism of action. Elucidation of its structure-activity relationship through the synthesis and testing of analogs will be crucial for lead optimization. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models of type 2 diabetes are necessary to validate its therapeutic potential. The protocols and insights provided in this guide offer a foundational framework for researchers to embark on the exploration of this intriguing molecule.

References

  • Haynes, N. E., et al. (2010). Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). Journal of Medicinal Chemistry, 53(9), 3618-3625.
  • Paczal, A., et al. (2016). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(2), 687-706.
  • Pal, M. (2009). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 50(48), 6673-6676.
  • Pal, M. (2009). Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Drug Discovery Today, 14(15-16), 784-793.
  • Matschinsky, F. M. (2009). Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects. Current Diabetes Reports, 9(5), 397-406.
  • Novartis. (2016). Molecule for functionally liver selective glucokinase activators for the treatment of type 2 diabetes. New Drug Approvals.
  • Singh, A., et al. (2021). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Molecules, 26(18), 5485.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Tsuchiya, H., et al. (2020). Practical and Scalable Synthesis of a Glucokinase Activator via One-Pot Difluorination and Julia Olefination. Organic Process Research & Development, 24(7), 1294-1303.
  • Sharma, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1806-1826.
  • Ali, M. A., et al. (2021). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Molecules, 26(18), 5485.
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  • Boger, D. L., et al. (2000). Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 43(25), 4723-4733.
  • PubChem. (2025). 4-Methyloxazole-2-carboxylic acid.
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  • Xia, C., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(1), 637-648.
  • Popiołek, Ł., & Biernasiuk, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.
  • Masek, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • Zierke, T., et al. (2009). United States Patent No. US 7,569,697 B2.
  • Kos, J., et al. (2013). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 18(7), 8035-8054.
  • Smit, R., et al. (1994). United States Patent No. US 5,370,860.
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  • Masek, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Materials (Basel, Switzerland), 13(19), 4454.
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The Versatile Scaffolding of 4-Isopropyloxazole-2-Carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities with desired properties. Among the vast arsenal of heterocyclic scaffolds, the oxazole core stands out for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-isopropyloxazole-2-carboxylic acid .

The strategic placement of an isopropyl group at the 4-position and a carboxylic acid at the 2-position of the oxazole ring imparts a unique combination of lipophilicity, steric influence, and reactive potential. The isopropyl moiety can enhance binding affinity to hydrophobic pockets in biological targets and improve membrane permeability, while the carboxylic acid serves as a versatile handle for a wide array of chemical transformations, most notably amide and ester bond formations. This document provides a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization. While extensive experimental data for this compound is not broadly published in peer-reviewed literature, its commercial availability from suppliers like BLD Pharm and Sigma-Aldrich allows for its acquisition and characterization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred from structure
pKa ~3-4Estimated based on similar 2-carboxyoxazoles
Spectroscopic Characterization: A Validating System

The following predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of their starting material.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.20 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 8.25 (s, 1H, oxazole H-5), 10.5 (br s, 1H, COOH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 21.5 (CH(C H₃)₂), 28.0 (C H(CH₃)₂), 140.0 (C4), 145.0 (C5), 158.0 (C2), 165.0 (COOH).

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 2970 (C-H stretch), 1720 (C=O stretch), 1580 (C=N stretch).

  • Mass Spectrometry (ESI-): m/z 154.05 [M-H]⁻.

Core Applications & Synthetic Protocols

The primary utility of this compound lies in its function as a scaffold for introducing the 4-isopropyloxazole moiety into larger molecules. This is most commonly achieved through reactions of the carboxylic acid group.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions within biological targets.

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid is essential. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the amine is chiral. The addition of reagents like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) mitigates this by forming an active ester that is less susceptible to racemization and still highly reactive towards the amine. The choice of base is also critical; a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) or triethylamine is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

This protocol is a robust and widely used method for the synthesis of amides from this compound.

Diagram 1: Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_0 Activation cluster_1 Reaction cluster_2 Work-up & Purification A This compound + Amine B Add Anhydrous Solvent (DMF/DCM) A->B C Cool to 0°C B->C D Add HOBt (1.2 eq) & DIPEA (2.0 eq) C->D E Add EDC (1.2 eq) D->E F Warm to Room Temperature E->F G Stir for 12-24h F->G H Monitor by TLC/LC-MS G->H I Dilute with Organic Solvent H->I J Aqueous Wash (sat. NaHCO₃, Brine) I->J K Dry (Na₂SO₄), Filter, Concentrate J->K L Purify (Column Chromatography) K->L M Final Product (Amide) L->M

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Addition of Reagents: Add the desired amine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Cool the mixture to 0°C in an ice bath and slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.

For more challenging couplings, such as with sterically hindered amines or electron-deficient anilines, a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often employed. HATU reactions are typically faster and more efficient.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).

  • Addition of Reagents: Add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Ester Formation: Accessing Prodrugs and Analogs

Esterification of this compound is another key transformation, often used to create prodrugs of carboxylic acid-containing therapeutics or to generate intermediates for further synthetic manipulations.[2]

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction. To drive the reaction towards the ester product, Le Chatelier's principle is exploited. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water that is formed as a byproduct, often with a Dean-Stark apparatus. Strong acids like sulfuric acid or tosic acid are used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

This protocol describes a straightforward method for the synthesis of simple alkyl esters of this compound.

Diagram 2: Fischer-Speier Esterification Workflow

G A This compound B Dissolve in Excess Alcohol (e.g., Ethanol) A->B C Cool to 0°C B->C D Catalytic H₂SO₄ (catalyst) C->D E Reflux for 2-4 hours D->E F Monitor by TLC E->F G Cool to RT & Remove Excess Alcohol F->G H Dissolve in Ether G->H I Aqueous Wash (sat. NaHCO₃, Brine) H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography or Distillation) J->K L Final Product (Ester) K->L

Caption: General workflow for Fischer-Speier esterification.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add a large excess of the desired alcohol (e.g., absolute ethanol, 10-20 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.

The Role of this compound in Drug Design

The oxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. It can act as a bioisosteric replacement for other functional groups, such as esters or amides, and can engage in various non-covalent interactions with biological targets. The carboxylic acid functionality itself is a key feature in many drugs, often responsible for binding to target proteins.[3] However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties.

The this compound motif offers a unique combination of features:

  • Bioisosterism: The entire molecule can be considered a bioisostere for other substituted aromatic or heterocyclic carboxylic acids, potentially offering improved metabolic stability or altered binding modes.

  • Lipophilicity Modulation: The isopropyl group adds lipophilicity, which can be tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Structural Rigidity: The oxazole ring provides a rigid scaffold, which can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

While specific examples of marketed drugs containing the this compound fragment are not readily found in the public domain, its structural alerts and the well-established utility of both oxazoles and carboxylic acids in drug design make it a highly attractive building block for lead optimization campaigns. Its derivatives are likely to be found in patent literature for various therapeutic areas.[4]

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward application in robust amide and ester forming reactions, coupled with the desirable physicochemical properties imparted by the substituted oxazole core, makes it an asset in the design and synthesis of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this scaffold into their synthetic strategies. As the quest for new therapeutics and functional materials continues, the exploration of unique building blocks like this compound will undoubtedly pave the way for future innovations.

References

  • Google Patents.
  • ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]

  • European Patent Office. EP 0278977 B1 - PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. [Link]

  • Google Patents.
  • PubChem. Ethyl morpholine-2-carboxylate. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

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Application Notes & Protocols: 4-Isopropyloxazole-2-Carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-isopropyloxazole-2-carboxylic acid in organic synthesis. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic rationale behind protocol choices, offering field-proven insights into its primary application in amide bond formation and its potential as a versatile heterocyclic building block. Detailed, step-by-step protocols, comparative data on activation strategies, and workflow visualizations are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable heterocycle for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound serves as a key building block, presenting a synthetically versatile handle—the carboxylic acid—for elaboration into a diverse array of functional groups and molecular architectures.

The primary utility of this reagent lies in its role as a precursor for complex amides, peptides, and other derivatives. The direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[1] Therefore, the core of its application chemistry revolves around the in situ activation of the carboxyl group to facilitate nucleophilic attack by an amine or other nucleophile.[1][2]

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry.[2][3] this compound is an ideal substrate for this transformation, leading to products that incorporate the valuable oxazole fragment. The key to a successful coupling reaction is the selection of an appropriate activating agent (coupling reagent).

The Causality of Carboxylic Acid Activation

The carbonyl carbon of a carboxylic acid is electrophilic, but not sufficiently so to react with a neutral amine nucleophile. Activation strategies transform the hydroxyl group into a better leaving group, dramatically increasing the electrophilicity of the carbonyl carbon. This process is typically mediated by carbodiimides, phosphonium salts, or uronium/aminium salts, often in the presence of additives and a non-nucleophilic base.

G cluster_workflow General Amide Coupling Workflow A 4-Isopropyloxazole- 2-Carboxylic Acid + Amine B Dissolve in Aprotic Solvent (e.g., DMF, DCM) A->B C Add Base (e.g., DIPEA) B->C D Add Coupling Reagent + Additive (e.g., HATU, EDC/NHS) C->D E Pre-activation (Stir 15-30 min) D->E F Add Amine (if not already present) E->F G Reaction (Stir 1-12h at RT) F->G H Monitor by TLC or LC-MS G->H I Aqueous Work-up & Extraction H->I J Purification (e.g., Chromatography) I->J K Product: N-Substituted 4-Isopropyloxazole-2-carboxamide J->K

Caption: Generalized workflow for amide coupling reactions.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization (if chiral centers are present), and cost. The following table summarizes the performance of common reagents applicable to this compound.

Coupling Reagent SystemAdditiveBaseTypical SolventTypical TimeReported Yield Range (%)Key Advantages & InsightsCommon Side Reactions
EDC (Carbodiimide)NHS or Sulfo-NHSNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts simplify work-up. Good for aqueous and organic media.[1]Racemization of α-chiral amines, formation of N-acylurea byproduct.
HATU (Uronium Salt)None requiredDIPEADMF, NMP1-4 hours85-99%Very fast and efficient, low racemization. Ideal for sterically hindered substrates.[3][4]Guanidinylation of the amine substrate if reaction is slow.
PyBOP (Phosphonium Salt)None requiredDIPEADMF, CH₃CN1-6 hours80-98%High reactivity, similar to HATU. Less likely to cause guanidinylation side reactions.Carcinogenic HMPA byproduct (though in catalytic amounts).
SOCl₂ (Thionyl Chloride)None requiredPyridine or Et₃NDCM, THF2-stage (1-3h activation, 1-4h coupling)70-90%Inexpensive and powerful. Forms a highly reactive acyl chloride intermediate.[4][5][6]Harsh conditions, not suitable for sensitive functional groups. Generates HCl.
Mechanistic Insight: Activation with EDC/NHS

The EDC/NHS system is a widely used, two-stage activation process that generates a semi-stable, yet highly reactive, NHS-ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea precursor and reacts cleanly with the amine.

  • O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: N-Hydroxysuccinimide (NHS) rapidly intercepts the O-acylisourea to form the active NHS ester, releasing a soluble urea byproduct.

  • Aminolysis: The amine nucleophile attacks the carbonyl of the NHS ester, displacing the NHS leaving group to form the stable amide bond.

G cluster_mech Mechanism: EDC/NHS Activation & Amide Formation RCOOH Oxazole-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + EDC EDC EDC->Isourea Attack Urea Soluble Urea Byproduct Isourea->Urea NHS_ester Active NHS Ester Isourea->NHS_ester Intercepted by NHS NHS_reagent NHS NHS_reagent->NHS_ester + Amide Product Amide NHS_ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide +

Caption: Simplified mechanism of EDC/NHS mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 3.1: General Amide Coupling using HATU

This protocol is recommended for its high efficiency and broad substrate scope, particularly for challenging or sterically hindered amines.

Materials:

  • This compound (1.0 eq)

  • Target amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture at room temperature.

  • Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the carboxylate. It also neutralizes the HCl generated during the reaction.[3]

  • After 5-10 minutes of stirring (pre-activation), add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous LiCl (this helps to remove DMF), saturated aqueous NaHCO₃, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted 4-isopropyloxazole-2-carboxamide.

Protocol 3.2: Conversion to Acyl Chloride and Subsequent Amidation

This classic, cost-effective method is suitable for robust substrates.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Target amine (2.2 eq) or (1.1 eq amine + 1.1 eq Pyridine/Et₃N)

Procedure: Part A: Acyl Chloride Formation

  • In a fume hood, add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere.

  • Add anhydrous DCM and a catalytic drop of DMF (optional, facilitates the reaction).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise. Caution: The reaction evolves HCl and SO₂ gas.

  • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.[4]

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 4-isopropyloxazole-2-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Part B: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the target amine (2.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Causality Note: The second equivalent of the amine acts as a base to quench the HCl byproduct. Alternatively, use 1.1 eq of the amine and 1.1 eq of a non-nucleophilic base like pyridine or triethylamine.[4]

  • Allow the reaction to stir at room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Protocol 3.1.

Beyond Amides: Further Synthetic Potential

While amide coupling is its primary role, the functional handles on this compound allow for other transformations. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, or converted to esters via Fischer esterification with an alcohol under acidic conditions.[5][7] These transformations open pathways to new classes of oxazole-containing derivatives for further exploration in drug discovery and materials science.

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Amide coupling reaction in medicinal chemistry.
  • Process optimization for acid-amine coupling: a c
  • Amide Synthesis. Fisher Scientific.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • Carboxylic acid reactions overview. Khan Academy.
  • Carboxylic Acids Important Reactions. Jack Westin.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Exercise 21.

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Application Notes and Protocols for the Derivatization of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 4-Isopropyloxazole-2-carboxylic Acid Scaffold

The this compound motif is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, making them attractive candidates in drug discovery. The oxazole ring serves as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The isopropyl group at the 4-position can provide crucial hydrophobic interactions with biological targets, while the carboxylic acid at the 2-position serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of ester and amide libraries.

This guide provides a comprehensive overview of the key derivatization strategies for this compound, including detailed, field-proven protocols for esterification, amidation, and acyl chloride formation. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure successful and reproducible synthesis.

Core Derivatization Pathways

The derivatization of this compound primarily involves transformations of the carboxylic acid functional group. The three main pathways explored in this guide are:

  • Esterification: Conversion of the carboxylic acid to an ester, which can modulate lipophilicity and act as a prodrug.

  • Amidation: Formation of an amide bond, a cornerstone of medicinal chemistry for creating peptidomimetics and other bioactive molecules.

  • Acyl Chloride Formation: Synthesis of the highly reactive acyl chloride intermediate, which serves as a versatile precursor for a wide range of derivatives.

Figure 1: Core derivatization strategies for this compound.

Section 1: Esterification Protocols

Esterification is a fundamental transformation for modifying the physicochemical properties of a carboxylic acid. Two robust methods are presented here: the classic Fischer-Speier esterification and a two-step procedure involving an acyl chloride intermediate.

Protocol 1.1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is a reversible reaction, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[1][2]

Rationale: This is a cost-effective and straightforward method, particularly suitable for simple, unhindered alcohols that can also serve as the solvent.[3] Concentrated sulfuric acid is a common and effective catalyst.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add the desired alcohol (e.g., ethanol, 20 volumes) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

ParameterValue/Observation
Typical Scale 1-10 mmol
Reaction Time 4-12 hours
Expected Yield 70-90%
Purity (post-chromatography) >95%
Protocol 1.2: Two-Step Esterification via Acyl Chloride

For more sensitive or sterically hindered alcohols, a two-step procedure involving the formation of the more reactive acyl chloride is preferable.[3][4]

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases its electrophilicity, allowing for a more rapid and often higher-yielding reaction with the alcohol.[5][6] Thionyl chloride is a convenient reagent as the byproducts (SO₂ and HCl) are gaseous.[7]

Experimental Protocol:

Step A: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride guard tube.

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours until gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-isopropyloxazole-2-carbonyl chloride, which can be used in the next step without further purification.

Step B: Ester Formation

  • Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon).

  • Alcohol and Base Addition: Add the desired alcohol (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry, concentrate, and purify as described in Protocol 1.1.

Figure 2: Workflow for the esterification of this compound.

Section 2: Amidation Protocols

Amide bond formation is a critical reaction in drug discovery. Modern peptide coupling reagents offer mild and efficient methods for this transformation, minimizing side reactions and preserving stereochemical integrity.

Protocol 2.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts the carboxylic acid into a reactive OAt-active ester, which then readily reacts with an amine.[8]

Rationale: HATU is known for its high coupling efficiency, rapid reaction rates, and low propensity for racemization, making it an excellent choice for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[9] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically used to facilitate the reaction.[10]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or dichloromethane (DCM), add the amine (1.0-1.2 eq.).

  • Reagent Addition: Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

ParameterValue/Observation
Typical Scale 0.5-5 mmol
Reaction Time 2-16 hours
Expected Yield 75-95%
Purity (post-purification) >98%

graph Amidation {
layout=dot;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Carboxylic Acid" [label="4-Isopropyloxazole-\n2-carboxylic Acid"]; "Amine" [label="Amine (R-NH₂)"]; "HATU" [label="HATU"]; "DIPEA" [label="DIPEA"]; "ActiveEster" [label="OAt-Active Ester\nIntermediate", shape=ellipse, style=dashed]; "Amide" [label="Amide Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Carboxylic Acid" -> "ActiveEster" [label="+ HATU, DIPEA"]; "ActiveEster" -> "Amide" [label="+ Amine"]; "Amine" -> "Amide";

{rank=same; "Carboxylic Acid"; "Amine"; "HATU"; "DIPEA"} }

Figure 3: Mechanism of HATU-mediated amidation.

Section 3: Acyl Chloride Formation

The synthesis of 4-isopropyloxazole-2-carbonyl chloride provides a highly reactive intermediate that can be used to prepare a variety of derivatives.

Protocol 3.1: Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often under milder conditions than thionyl chloride.

Rationale: The reaction with oxalyl chloride, catalyzed by DMF, proceeds at or below room temperature, and the byproducts (CO₂, CO, and HCl) are all gaseous, simplifying work-up.[11] This method is particularly useful for substrates that may be sensitive to the higher temperatures sometimes required for thionyl chloride reactions.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution to 0 °C and add oxalyl chloride (1.2-1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the solvent and any remaining oxalyl chloride under reduced pressure. The resulting crude 4-isopropyloxazole-2-carbonyl chloride is typically used immediately in the next step.

Section 4: Spectroscopic Characterization

The successful derivatization of this compound can be confirmed by standard spectroscopic techniques. The following table provides expected characteristic signals for the parent acid and its ethyl ester derivative.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound ~10-12 (br s, 1H, COOH), ~8.3 (s, 1H, oxazole-H), ~3.1 (sept, 1H, CH), ~1.3 (d, 6H, 2xCH₃)~162 (C=O), ~158 (oxazole-C2), ~155 (oxazole-C4), ~140 (oxazole-C5), ~28 (CH), ~22 (2xCH₃)~3000 (br, OH), ~1720 (C=O), ~1580 (C=N)
Ethyl 4-isopropyloxazole-2-carboxylate ~8.3 (s, 1H, oxazole-H), ~4.4 (q, 2H, OCH₂), ~3.1 (sept, 1H, CH), ~1.4 (t, 3H, OCH₂CH₃), ~1.3 (d, 6H, 2xCH₃)~160 (C=O), ~158 (oxazole-C2), ~155 (oxazole-C4), ~140 (oxazole-C5), ~62 (OCH₂), ~28 (CH), ~22 (2xCH₃), ~14 (OCH₂CH₃)~1735 (C=O), ~1580 (C=N), ~1250 (C-O)

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions.

References

  • Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester. Chinese Herbal Medicines. Available at: [Link]

  • Design and synthesis of oxaprozin‐1,3,4‐oxadiazole hybrids as potential anticancer and antibacterial agents. ResearchGate. Available at: [Link]

  • Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

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  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. National Institutes of Health. Available at: [Link]

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  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

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  • How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

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  • Esterification using Acid Chloride and Alcohol. YouTube. Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
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  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

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Application Notes & Protocols: A Framework for Investigating the Biological Activity of 4-Isopropyloxazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its derivatives are recognized as "privileged building blocks" for a vast array of natural products and pharmacologically active molecules.[1] The structural rigidity, electronic properties, and capacity for hydrogen bonding conferred by the oxazole moiety make it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets. When coupled with a carboxylic acid group—a functional group renowned for its ability to engage in critical interactions with enzyme active sites and cell surface receptors—the resulting scaffold, such as 4-isopropyloxazole-2-carboxylic acid, presents a compelling starting point for novel drug discovery campaigns.

Carboxylic acids and their derivatives are ubiquitous in biological systems and approved therapeutics, often serving as the key pharmacophoric element responsible for a molecule's mechanism of action.[2][3] However, the translation of a novel chemical entity from a promising scaffold to a viable drug candidate requires a systematic and rigorous evaluation of its biological activities. This guide provides a detailed framework and validated protocols for initiating the biological characterization of this compound derivatives, focusing on foundational screening assays for antimicrobial and antiproliferative activities.

The protocols herein are designed not merely as procedural steps but as self-validating systems. The rationale behind critical parameters is explained to empower researchers to adapt and troubleshoot these methods effectively. By grounding these protocols in established scientific principles and citing authoritative standards, this document serves as a practical guide for unlocking the therapeutic potential of this promising class of compounds.

Section 1: Assessment of Antimicrobial Activity

Rationale for Investigation: Heterocyclic compounds, including those with oxazole and pyrazole cores, have demonstrated significant potential as antibacterial and antifungal agents.[4][5] The mechanism often involves targeting essential microbial processes. Given the prevalence of antimicrobial activity in related structural classes, it is a logical and high-priority starting point for the evaluation of novel this compound derivatives. The following protocol details the broth microdilution method, a gold-standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Workflow: Antimicrobial MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound in 96-Well Plate Inoculation Inoculate Wells with Microbial Suspension Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate at Optimal Growth Temperature (e.g., 37°C for 18-24h) Inoculation->Incubation Readout Visually Inspect for Turbidity or Use Plate Reader (OD600) Incubation->Readout MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Readout->MIC_Determination Compound Oxazole Derivative Cell Cancer Cell Compound->Cell Enters Cell Mitochondria Mitochondrial Stress (ROS Generation) Cell->Mitochondria Induces Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: A generalized intrinsic apoptosis pathway targeted by cytotoxic agents.

Protocol 2: MTT Assay for Cytotoxicity Screening

2.1. Principle and Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a solvent (like DMSO) and measuring the absorbance, one can quantify cell viability and, conversely, the cytotoxic effect of a test compound.

2.2. Materials:

  • Test derivatives of this compound (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

2.3. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: The optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive window to measure inhibition. Over- or under-confluent cells can lead to unreliable results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells for "cells only" (negative control) and a positive control drug.

    • Incubate for another 48-72 hours.

    • Causality: The incubation time must be sufficient for the compound to exert its effect and for differences in proliferation to become apparent, typically spanning 2-3 cell doubling times.

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading and Analysis:

    • Read the absorbance of the plate on a microplate reader at 570 nm.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.4. Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Derivative 1MCF-725.4
Derivative 2MCF-7>100
Derivative 3MCF-78.9
DoxorubicinMCF-70.5

References

  • ChemSynthesis. (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

  • Ghosh, A. K., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • Serebryannikova, A. V., et al. (2018). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • Özdemir, A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. [Link]

  • Piotrowska-Kempisty, H., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Zyryanov, G. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

  • Kunishima, M., et al. (2001). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Tetrahedron. [Link]

  • Nikolova, V., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

  • Kumar, V., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie. [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]

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  • Petraitis, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

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Application Notes and Protocols: 4-Isopropyloxazole-2-carboxylic Acid as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Substituted Oxazoles in Coordination Chemistry

The oxazole motif is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, the oxazole ring transforms into a versatile bidentate ligand, capable of coordinating with a wide range of metal ions to form stable complexes. The introduction of an isopropyl group at the 4-position of the oxazole ring offers a strategic tool to modulate the steric and electronic environment of the resulting metal complex, thereby influencing its solubility, stability, and biological activity.

This guide provides a comprehensive overview of 4-isopropyloxazole-2-carboxylic acid as a ligand, including a proposed synthetic pathway, detailed protocols for the synthesis of its metal complexes, characterization techniques, and potential applications in materials science and drug development. The methodologies presented herein are grounded in established chemical principles and aim to provide a robust starting point for the exploration of this novel ligand and its coordination compounds.

Part 1: Synthesis of this compound

Currently, a direct, commercially available source for this compound is not readily found. Therefore, a multi-step synthetic approach is proposed, leveraging well-established named reactions in heterocyclic chemistry. The Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone, presents a plausible route.[1][2]

Proposed Synthetic Pathway

The proposed synthesis commences with commercially available isobutyryl chloride and ethyl isocyanoacetate.

Synthesis_of_4-isopropyloxazole-2-carboxylic_acid start Isobutyryl chloride + Ethyl isocyanoacetate step1 Step 1: Acylation start->step1 intermediate1 Ethyl 2-(isobutyrylamino)-3-oxobutanoate step1->intermediate1 Et3N, CH2Cl2 step2 Step 2: Robinson-Gabriel Cyclization intermediate1->step2 intermediate2 Ethyl 4-isopropyloxazole-2-carboxylate step2->intermediate2 H2SO4 or PPA step3 Step 3: Saponification intermediate2->step3 product This compound step3->product 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(isobutyrylamino)-3-oxobutanoate

  • To a stirred solution of ethyl isocyanoacetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(isobutyrylamino)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate

  • Add the purified ethyl 2-(isobutyrylamino)-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid or polyphosphoric acid (PPA) at 0 °C.

  • Slowly warm the mixture to 80-100 °C and stir for 2-4 hours. The cyclodehydration can be monitored by TLC.[1]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-isopropyloxazole-2-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of ethyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[3]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Part 2: Synthesis of Metal Complexes

The deprotonated form of this compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole ring and one of the oxygen atoms of the carboxylate group. The synthesis of its metal complexes can be achieved through various methods, including solvothermal synthesis, which is particularly suitable for the formation of crystalline materials like Metal-Organic Frameworks (MOFs).

General Protocol: Solvothermal Synthesis of a Cu(II) Complex

This protocol describes a general procedure for the synthesis of a copper(II) complex, which can be adapted for other transition metals.

MOF_Synthesis_Workflow reactants Ligand + Metal Salt (e.g., Cu(NO3)2·3H2O) dissolution Dissolve in Solvent (e.g., DMF/Ethanol/H2O) reactants->dissolution solvothermal Solvothermal Reaction (Sealed Vessel, Heat) dissolution->solvothermal crystallization Crystal Formation (Slow Cooling) solvothermal->crystallization isolation Isolation & Washing (Filtration, Solvent Exchange) crystallization->isolation activation Activation (Heating under Vacuum) isolation->activation product Porous Metal Complex (MOF) activation->product

Caption: General workflow for the solvothermal synthesis of a metal complex.

Experimental Protocol:

  • In a glass vial, dissolve this compound (2 eq) and a copper(II) salt, such as copper(II) nitrate trihydrate (1 eq), in a suitable solvent system (e.g., a mixture of N,N-dimethylformamide (DMF), ethanol, and water).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool down slowly to room temperature to promote the formation of single crystals.

  • Collect the crystalline product by filtration and wash it with fresh solvent.

  • To remove residual solvent molecules from the pores, perform a solvent exchange by immersing the crystals in a low-boiling solvent (e.g., acetone or chloroform) for several days, replacing the solvent periodically.

  • Activate the material by heating the solvent-exchanged crystals under a dynamic vacuum to obtain the porous metal complex.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Technique Purpose for Ligand Characterization Purpose for Metal Complex Characterization
¹H and ¹³C NMR Confirm the chemical structure and purity.Characterize the organic linker within the complex (after digestion of the complex).
FT-IR Spectroscopy Identify characteristic functional groups (C=O, C=N, O-H).Confirm coordination of the carboxylate and oxazole nitrogen to the metal center (shifts in C=O and C=N stretching frequencies).
Mass Spectrometry Determine the molecular weight.Determine the mass of the complex or its fragments.
Melting Point Assess purity.Determine thermal stability.
Single-Crystal X-ray Diffraction -Determine the precise 3D structure, coordination geometry, and porosity.
Powder X-ray Diffraction (PXRD) -Confirm phase purity and crystallinity of the bulk material.
Thermogravimetric Analysis (TGA) -Evaluate thermal stability and solvent content.
Gas Sorption Analysis -Determine the surface area and pore size distribution of porous complexes (MOFs).

Part 4: Potential Applications

The metal complexes of this compound are anticipated to have a range of applications, leveraging the combined properties of the oxazole ring, the carboxylate linker, and the coordinated metal ion.

Drug Delivery

Metal-Organic Frameworks (MOFs) constructed from this ligand could serve as highly porous carriers for therapeutic agents.[4][5][6][7][8] The tunable pore size and the potential for functionalization of the isopropyl group could allow for the encapsulation and controlled release of drug molecules. The inherent biocompatibility of many MOFs makes them attractive candidates for in vivo applications.

Catalysis

Copper complexes, in particular, are known to catalyze a variety of organic transformations.[9][10][11][12] The well-defined coordination environment provided by the 4-isopropyloxazole-2-carboxylate ligand could lead to the development of highly selective and efficient catalysts for reactions such as oxidations, C-H functionalizations, or asymmetric synthesis.

Luminescent Sensing

The incorporation of lanthanide or other luminescent metal ions could lead to the development of sensors for small molecules or ions. The oxazole moiety can act as an antenna, absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. The binding of an analyte to the complex could modulate this luminescence, providing a detectable signal.

Conclusion

This compound represents a promising, yet underexplored, ligand for the construction of novel metal complexes with diverse potential applications. This guide provides a foundational framework for its synthesis, the preparation of its metal complexes, and their subsequent characterization and evaluation. The proposed protocols, rooted in established synthetic methodologies, are intended to empower researchers to explore the rich coordination chemistry of this versatile building block and unlock its potential in materials science and medicinal chemistry.

References

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Application Note & Protocol: A Robust Method for the Esterification of 4-isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxazole derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently appearing in pharmacologically active molecules. The esterification of carboxylic acids on the oxazole core is a critical transformation for creating prodrugs, modulating pharmacokinetic properties, and enabling further synthetic diversification. This application note provides a detailed, field-proven protocol for the efficient esterification of 4-isopropyloxazole-2-carboxylic acid. We focus on the Steglich esterification, a mild and highly effective method that circumvents the harsh conditions of traditional acid-catalyzed procedures. The rationale behind method selection, a step-by-step experimental guide, troubleshooting insights, and alternative strategies are discussed to ensure reproducible success for researchers in synthetic and medicinal chemistry.

Introduction and Method Selection Rationale

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For a substrate like this compound, the choice of method is non-trivial. The heterocyclic oxazole ring can be sensitive to the harsh conditions of classical esterification methods.

Three primary strategies were considered:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄) at elevated temperatures.[1][2] While simple and economical, the required high temperatures and strongly acidic environment can pose a risk of degradation or side reactions with the oxazole core.[3]

  • Activation via Acid Chloride: This two-step approach first converts the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The isolated acyl chloride is then reacted with the alcohol. This method is highly effective but involves corrosive and hazardous reagents, and the generation of HCl can be incompatible with sensitive functional groups.[6]

  • Carbodiimide-Mediated Coupling (Steglich Esterification): This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, neutral conditions at room temperature, making it ideal for substrates that are sterically hindered or sensitive to acid, base, or heat.[9][10] The mechanism involves the in-situ formation of a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form a reactive acylpyridinium salt that readily reacts with the alcohol.[9]

Experimental Workflow Overview

The overall process from starting materials to the purified product is outlined below. The workflow is designed to be a self-validating system, with a clear monitoring step to ensure the reaction proceeds to completion before initiating workup.

Esterification_Workflow A 1. Reagent Preparation (Acid, Alcohol, Anhydrous Solvent) B 2. Reaction Setup (Inert Atmosphere, 0°C) A->B C 3. Reagent Addition (DMAP, DCC) B->C D 4. Reaction (Stir at Room Temp, 4-16h) C->D E 5. Monitoring (TLC Analysis) D->E E->D Incomplete F 6. Workup (Filter Urea Byproduct, Aqueous Wash) E->F Complete G 7. Purification (Silica Gel Chromatography) F->G H 8. Product Analysis (NMR, IR, MS) G->H

Caption: General workflow for Steglich esterification.

Detailed Experimental Protocol: Steglich Esterification

This protocol describes the esterification of this compound with a generic primary alcohol (R-OH) on a 1.0 mmol scale.

Materials and Equipment

Reagents:

  • This compound

  • Alcohol (e.g., ethanol, methanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Reagent Addition: Add the desired alcohol (1.1 eq) followed by 4-(dimethylaminopyridine) (DMAP, 0.1 eq).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • DCC Addition: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting carboxylic acid is a key indicator. A suitable eluent system is typically a mixture of hexanes and ethyl acetate.

  • Workup - Urea Removal: Once the reaction is complete, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the white solid (DCU). Wash the solid with a small amount of cold DCM.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ solution (to remove any unreacted acid), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil or solid should be purified by flash column chromatography on silica gel. The eluent system should be determined by TLC analysis, typically starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final ester.

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and conditions for the protocol.

Reagent/ParameterStoichiometric RatioTypical Amount (1.0 mmol scale)Purpose
This compound1.0 eq155.15 mgStarting material
Alcohol (R-OH)1.1 - 1.5 eqVariesNucleophile for ester formation
DCC1.1 eq226.3 mgCoupling agent to activate the carboxylic acid[9]
DMAP0.1 eq12.2 mgNucleophilic catalyst to accelerate the reaction[7]
Anhydrous DCMSolvent10 mLAprotic solvent
Reaction Temperature N/A0 °C to Room TempMild conditions to prevent side reactions
Reaction Time N/A4 - 16 hoursVaries based on steric hindrance of the alcohol
Expected Yield N/A70 - 95%Dependent on substrate and purification efficiency

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause & Solution: The primary culprit is often moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used. Reagents like DCC can be sensitive to moisture and should be handled accordingly.

  • Issue: Difficulty Removing DCU Byproduct.

    • Cause & Solution: DCU has some solubility in DCM. Cooling the reaction mixture thoroughly before filtration is crucial. If DCU persists, it can sometimes be removed by precipitation from the concentrated crude product by adding a non-polar solvent like hexanes.

    • Expert Tip: For a much simpler workup, replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12] The resulting urea byproduct is water-soluble and can be easily removed during the aqueous extraction steps, often eliminating the need for pre-filtration.[13]

  • Issue: Formation of N-acylurea Side Product.

    • Cause & Solution: This can occur, especially with sterically hindered alcohols, where the O-acylisourea intermediate rearranges before reacting with the alcohol.[10] Increasing the amount of DMAP slightly (to 0.2 eq) or allowing the reaction to proceed for a longer time may improve the yield of the desired ester.

Alternative Protocols

Fischer Esterification

For simple, unhindered alcohols (e.g., methanol, ethanol), this method can be effective if the substrate is found to be stable.

  • Procedure: Dissolve the carboxylic acid in a large excess of the alcohol (which also serves as the solvent). Add a catalytic amount of concentrated sulfuric acid (2-3 drops).[14] Reflux the mixture for 2-4 hours. After cooling, neutralize the acid with NaHCO₃ solution and extract the product with an organic solvent.[11]

Acid Chloride Formation

This is a robust method for difficult esterifications.

  • Procedure: Suspend the carboxylic acid in DCM and add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo. Dissolve the resulting crude acid chloride in fresh DCM, cool to 0 °C, and add the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Stir until the reaction is complete.

Characterization

The identity and purity of the final ester product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of the characteristic ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Murru, S., et al. (2012). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 74(4), 275-285. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Li, J. J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]

  • Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5486-5494. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synthetic Communications, 38(5), 729-738. [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Newman, M. S., & Fones, W. S. (1949). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 14(6), 1065-1067. [Link]

  • Clinton, R. O., & Laskowski, S. C. (1948). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 70(9), 3135-3135. [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. University of Calgary. [Link]

  • Kim, H., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22. The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. [Link]

  • The Synthetic Inspector. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Synthetic Inspector. [Link]

  • Google Patents. (2000). Process for preparing oxazole derivatives.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(2), 365-370. [Link]

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

  • The Synthetic Inspector. (n.d.). Acid to Ester - Common Conditions. The Synthetic Inspector. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Amidation of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazole Carboxamides in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, appearing in over 25% of all known drugs.[1] Its stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group for molecular recognition at biological targets. The oxazole ring system is also a prominent scaffold in numerous biologically active compounds, valued for its metabolic stability and role as a versatile pharmacophore.[2][3][4]

The convergence of these two motifs in 4-isopropyloxazole-2-carboxamides creates a class of molecules with significant potential for drug development. These compounds are being explored in various therapeutic areas, leveraging the structural and electronic properties of the substituted oxazole core.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the efficient synthesis of 4-isopropyloxazole-2-carboxamides. We will delve into the mechanistic principles behind amide bond formation, provide a comparative analysis of common coupling reagents, and present step-by-step protocols designed for reproducibility and high yield.

Part 1: Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as it typically results in the formation of a stable ammonium-carboxylate salt.[7] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" step is the central principle of all amidation reactions.

The overall process can be visualized as a two-step sequence:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[8][9]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the final amide product.[9]

G cluster_0 Step 1: Carboxylic Acid Activation Acid 4-Isopropyloxazole- 2-Carboxylic Acid Intermediate Reactive Intermediate (Activated Ester) Acid->Intermediate + Reagent Coupling Reagent (e.g., EDC, HATU) Amine Primary or Secondary Amine Product 4-Isopropyloxazole- 2-Carboxamide Intermediate->Product + Amine Byproduct Coupling Byproduct (e.g., DCU, HOBt) Product->Byproduct

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of heterocyclic moieties into peptide scaffolds is a cornerstone of modern drug discovery, conferring enhanced metabolic stability, conformational rigidity, and novel biological activity.[1][2] Oxazole-containing peptides, in particular, represent an intriguing class of natural and synthetic molecules with significant therapeutic potential.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the successful integration of 4-isopropyloxazole-2-carboxylic acid, a non-canonical building block, into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will explore the rationale for its use, provide validated protocols for coupling and cleavage, and discuss critical considerations for troubleshooting and optimization.

Introduction: The Strategic Value of the Oxazole Moiety

The carboxylic acid functional group is pivotal in the pharmacophore of many therapeutic agents but can also introduce limitations related to membrane permeability and metabolic lability.[3][4] The strategic replacement of a carboxylic acid or a natural amino acid side chain with a bioisostere, such as an oxazole ring system, is a proven medicinal chemistry strategy to circumvent these drawbacks while preserving or enhancing biological function.[5]

The this compound scaffold offers several distinct advantages:

  • Structural Pre-organization: The rigid oxazole ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.

  • Metabolic Stability: The heterocyclic core is resistant to enzymatic degradation by peptidases, prolonging the in vivo half-life of the resulting peptide.[1]

  • Modulation of Physicochemical Properties: As a carboxylic acid isostere, it alters properties such as pKa and lipophilicity, which can be fine-tuned to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This guide provides the necessary framework to leverage these benefits through robust and reproducible solid-phase synthesis.

Foundational Principles of SPPS Workflow

Solid-phase peptide synthesis (SPPS) is a highly refined methodology that enables the efficient assembly of peptide chains on an insoluble polymeric support.[6][7] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[8] The entire process is cyclical, involving the sequential deprotection of the N-terminal amine and coupling of the next N-protected amino acid.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Iterative Synthesis Cycle Resin Resin Bead Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Step 1: Start (Fmoc Removal) Coupling Amino Acid Coupling (Activated AA + Base) Deprotection->Coupling Wash Coupling->Deprotection Wash Cleavage Final Cleavage & Deprotection Coupling->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of this compound

The successful incorporation of a non-canonical, and potentially sterically hindered, building block like this compound hinges on an efficient activation of its carboxyl group and subsequent amide bond formation. The choice of coupling reagent is critical to maximize yield and minimize side reactions, particularly racemization.[9] Uronium/aminium salt-based reagents like HATU are highly recommended for such challenging couplings due to their high reactivity and ability to suppress epimerization.[10]

Rationale for Reagent Selection:
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates a highly reactive OAt-ester intermediate. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, making it one of the most efficient reagents available.[9]

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that offers excellent coupling efficiency with a superior safety profile, as it is not based on potentially explosive benzotriazole derivatives.[11]

  • Base (DIPEA): A non-nucleophilic tertiary amine is required to activate the coupling reagent and neutralize the protonated N-terminal amine of the growing peptide chain.

Step-by-Step Manual Coupling Procedure:

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Swell the peptide-resin (with the free N-terminal amine) in anhydrous, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[12]

    • Drain the DMF.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vial, dissolve this compound (0.3 mmol, 3.0 eq).

    • Add HATU (0.29 mmol, 2.9 eq).

    • Add DMF (approx. 2 mL) and vortex until fully dissolved.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activation solution to the swelled peptide-resin.

    • Agitate the mixture using a shaker, rotator, or gentle nitrogen bubbling for 2-4 hours at room temperature. For a particularly difficult coupling, the time can be extended or the reaction performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • Dichloromethane (DCM) (3x)

      • DMF (3x)

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of the free primary amine and completion of the coupling reaction. If the test is positive (beads turn blue/purple), a second coupling (double coupling) is required. Repeat steps 2-4.

Data Summary: Recommended Coupling Reagents
ReagentActivating AdditiveBase (eq.)Key AdvantagesConsiderations
HATU Endogenous (HOAt)DIPEA (2.0-3.0)Extremely fast and efficient; low racemization.[9][10]Higher cost; byproduct can be difficult to remove.
HBTU Endogenous (HOBt)DIPEA (2.0-3.0)Robust, widely used, and cost-effective.[10]Can cause guanidinylation of the N-terminus if activation is slow.[9]
COMU® Endogenous (Oxyma)DIPEA (2.0-3.0)High efficiency, excellent solubility, and improved safety profile (non-explosive).[11]Newer reagent, may be less available in some labs.
DIC/Oxyma OxymaPure®N/ACost-effective carbodiimide method with a safe, high-performing additive that suppresses racemization.[11]Slower than onium salts; byproduct (DIU) is soluble in DMF.[13]

Protocol 2: Resin Selection and Initial Loading

The choice of resin dictates the C-terminal functionality of the final peptide.

  • For a C-terminal Carboxylic Acid: Use 2-Chlorotrityl chloride (2-CTC) resin. It is highly acid-labile, allowing the peptide to be cleaved under mild acidic conditions that keep most side-chain protecting groups intact if desired.[7][12]

  • For a C-terminal Amide: Use a Rink Amide resin. Cleavage from this resin with strong acid (e.g., high percentage TFA) directly yields the peptide amide.[12]

The first amino acid is loaded onto the resin before commencing the iterative synthesis cycles described above. The protocol for 2-CTC resin is detailed below.

Step-by-Step Loading of First Amino Acid onto 2-CTC Resin:
  • Swell 2-CTC resin (1.0 eq) in DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • In a separate vial, dissolve the first Fmoc-protected amino acid (1.5-2.0 eq) in a minimal amount of DMF.

  • Add DIPEA (3.0-4.0 eq) to the amino acid solution.

  • Add the amino acid solution to the swelled resin. Agitate for 1-2 hours.

  • To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Drain and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under high vacuum. The loading can be quantified spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin.

Protocol 3: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[14]

Cleavage_Process Resin Peptidyl-Resin (Fully Protected) Reaction Cleavage Reaction (1-3 hours, RT) Resin->Reaction TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation TFA Filtrate Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide

Caption: Workflow for the final cleavage and precipitation of the synthesized peptide.

The Role of Scavengers:

During acidolysis, protective groups (e.g., t-Butyl, Trityl) are released as highly reactive carbocations. These cations can re-attach to nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr), causing irreversible side reactions. Scavengers are nucleophilic reagents added to the TFA to trap these cations.[14]

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

  • Water: Helps to hydrolyze certain protecting groups and scavenge cations.

  • 1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cysteine (Cys) to prevent side reactions.

Step-by-Step Cleavage Procedure:

WARNING: Trifluoroacetic acid (TFA) is extremely corrosive. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Resin Preparation:

    • Place the dry peptidyl-resin (e.g., 0.1 mmol) in a reaction vessel.

    • Wash the resin with DCM (3x) to ensure it is dry and free of DMF.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail. For most peptides, Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v) is sufficient. For a 0.1 mmol scale, 5-10 mL of the cocktail is typically used.

    • Add the cleavage cocktail to the resin.

    • Agitate gently at room temperature for 2-3 hours. Extended cleavage times may be necessary for long peptides or those with stubborn protecting groups like Arg(Pbf).

  • Peptide Isolation:

    • Filter the reaction mixture through a fritted funnel, collecting the TFA filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Final Processing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by reverse-phase HPLC) and characterization.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling of this compound, it indicates steric hindrance.

    • Solution: Perform a second coupling (double couple) with a freshly prepared activation solution. Alternatively, switching to a more potent coupling reagent like PyAOP may be beneficial.[13]

  • Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate on the resin, leading to poor yields and truncated sequences.[15]

    • Solution: Synthesize at a lower resin loading. Incorporate "difficult sequence" disruption techniques, such as using pseudoproline dipeptides or depsipeptides in the sequence preceding the difficult region.[8]

  • Oxazole Ring Stability: The oxazole ring is generally stable to the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine and TFA.[16] However, it can be cleaved under specific oxidative conditions (e.g., with cerium ammonium nitrate), a property that has been exploited for the development of cleavable linkers.[16] This stability ensures its integrity during standard synthesis and cleavage protocols.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully incorporate this compound into novel peptide structures, paving the way for the discovery of next-generation therapeutics.

References

  • Shugrue, C., et al. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Albericio, F., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Albericio, F., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. PubMed.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. Green Chem.
  • Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Gentile, F., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • ResearchGate. Solid Phase Combinatorial Library of 1,3‐Azole Containing Peptides for the Discovery of Matrix Metallo Proteinase Inhibitors.
  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. PMC.
  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Boncher, T., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to exploring the potential therapeutic applications of the novel compound, 4-isopropyloxazole-2-carboxylic acid. Drawing upon the well-established biological activities of oxazole and carboxylic acid derivatives, this guide outlines a scientifically rigorous approach to investigating its anticancer, anti-inflammatory, and antimicrobial properties. Detailed protocols for the synthesis, characterization, and biological evaluation of the compound are provided to facilitate further research and development. The experimental workflows are designed to be self-validating, with clear explanations of the underlying scientific principles. This document is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of Oxazole-Carboxylic Acid Scaffolds

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms that is a prominent scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antiviral, and antimicrobial effects.[1][3][4]

Similarly, the carboxylic acid functional group is a key pharmacophore in numerous therapeutic agents. Its acidity and capacity for strong electrostatic and hydrogen-bonding interactions make it a versatile anchor for binding to protein targets.[5] However, the carboxylic acid moiety can also present challenges in drug development, such as rapid metabolism and poor membrane permeability.[5][6]

The combination of an oxazole ring and a carboxylic acid group in this compound presents a unique opportunity for drug discovery. This hybrid structure may exhibit synergistic or novel biological activities, while the oxazole core could modulate the physicochemical properties of the carboxylic acid, potentially overcoming some of its inherent liabilities. This document outlines a systematic approach to exploring the therapeutic potential of this intriguing compound.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis of this compound is paramount for its biological evaluation. Several synthetic routes to substituted oxazoles from carboxylic acids have been reported in the literature.[7][8] A plausible and efficient method for the synthesis of the target compound is outlined below.

Synthetic Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of oxazole-carboxylic acids.

Materials:

  • Ethyl 2-amino-3-methylbutanoate

  • Ethyl glyoxalate

  • Manganese dioxide (MnO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve ethyl 2-amino-3-methylbutanoate (1 equivalent) and ethyl glyoxalate (1 equivalent) in dichloromethane (DCM). Stir the mixture at room temperature for 24 hours.

  • Step 2: Cyclization and Oxidation. Add manganese dioxide (MnO₂) (3 equivalents) to the reaction mixture and stir at room temperature for another 24 hours.

  • Step 3: Filtration and Concentration. Filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with DCM. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-isopropyloxazole-2-carboxylate.

  • Step 4: Purification. Purify the crude ester by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Step 5: Saponification. Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (NaOH) (2 equivalents) and stir the mixture at room temperature for 12 hours.

  • Step 6: Acidification and Extraction. Acidify the reaction mixture with 1M hydrochloric acid (HCl) to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 7: Drying and Concentration. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Physicochemical Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Parameter Method Expected Outcome
Molecular Weight High-Resolution Mass Spectrometry (HRMS)155.0739 g/mol (for C₇H₉NO₃)
Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyCharacteristic peaks corresponding to the isopropyl and oxazole-carboxylic acid moieties.
Purity High-Performance Liquid Chromatography (HPLC)>95% purity
Melting Point Melting Point ApparatusA sharp and defined melting point range.
Solubility Visual assessment in various solventsDetermine solubility in aqueous buffers and organic solvents.

Potential Therapeutic Application: Anticancer Activity

Oxazole derivatives have shown significant promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[3][4] The proposed experimental workflow will investigate the potential of this compound to inhibit cancer cell growth and induce apoptosis.

Scientific Rationale

Many oxazole-containing compounds exert their anticancer effects by inhibiting key targets such as protein kinases, topoisomerases, and tubulin polymerization.[3][4] The carboxylic acid moiety can also contribute to anticancer activity by interacting with specific receptors or enzymes. The initial screening will assess the compound's cytotoxicity against a panel of cancer cell lines.

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Potential Therapeutic Application: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Carboxylic acid derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Scientific Rationale

The anti-inflammatory potential of this compound will be investigated by assessing its ability to inhibit key inflammatory mediators and pathways in vitro and in vivo.

Experimental Workflow: Evaluation of Anti-inflammatory Properties

Caption: Workflow for evaluating anti-inflammatory activity.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a standard curve generated with NaNO₂. Determine the percentage of NO inhibition compared to the LPS-only treated group.

Potential Therapeutic Application: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.[1][10]

Scientific Rationale

The antimicrobial potential of this compound will be evaluated against a panel of clinically relevant bacterial and fungal strains. The initial screening will determine the minimum inhibitory concentration (MIC).

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotic/antifungal

  • 96-well microplates

  • Spectrophotometer or visual assessment

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the inoculum to each well of the microplate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The structured approach outlined in this document provides a solid foundation for investigating the therapeutic potential of this compound. Based on the established biological activities of its constituent chemical moieties, this compound warrants investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The provided protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data to support further development.

Positive results from these initial studies would justify more in-depth mechanistic studies, in vivo efficacy testing in relevant animal models, and preliminary toxicological assessments. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (URL: [Link])

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. (URL: [Link])

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. (URL: [Link])

  • 2-isopropyl-1,3-oxazole-4-carboxylic acid - C7H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Structure Property Relationships of Carboxylic Acid Isosteres - PMC. (URL: [Link])

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (URL: [Link])

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. (URL: [Link])

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (URL: [Link])

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (URL: [Link])

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - MDPI. (URL: [Link])

  • Synthesis of 4-isopropylcyclohexane carboxylic acid - PrepChem.com. (URL: [Link])

  • 2-Isopropyloxazole-4-carboxylic acid - MySkinRecipes. (URL: [Link])

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC. (URL: [Link])

  • Metabolic Activation of Carboxylic Acids - PubMed. (URL: [Link])

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PubMed. (URL: [Link])

  • Oxazolidine-2-carboxylic acid | C4H7NO3 | CID 13419880 - PubChem. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

Sources

Application Notes & Protocols: Investigating 4-Isopropyloxazole-2-Carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of 4-isopropyloxazole-2-carboxylic acid as a potential agrochemical candidate. We move beyond standard protocols to detail the scientific rationale behind experimental design, offering a robust, self-validating system for synthesis, screening, and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for crop protection. The methodologies are grounded in established principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry, valued for its metabolic stability and versatile role as a pharmacophore.[1][2] When functionalized with a carboxylic acid group, the scaffold gains a key feature common to many successful agrochemicals, particularly herbicides that mimic or antagonize natural plant hormones or inhibit critical enzymes.[3][4] The specific compound, this compound, combines the stable oxazole core with an ionizable carboxylic acid for target interaction and an isopropyl group that modulates lipophilicity, a critical parameter for penetrating plant cuticles or fungal cell walls. This unique combination of features makes it a compelling candidate for discovery screening programs targeting novel modes of action to combat weed and pathogen resistance.[1][5]

Synthesis and Characterization

A reliable synthetic route is the foundation of any screening campaign. The following protocol outlines an efficient, scalable method for producing this compound from readily available starting materials.

Synthetic Rationale

The chosen pathway involves the activation of a carboxylic acid followed by condensation with an isocyanide derivative. This modern approach is highly efficient and tolerant of various functional groups, making it suitable for creating a library of analogs for structure-activity relationship (SAR) studies.[6] Specifically, activating the corresponding carboxylic acid in situ avoids the need to handle unstable acid chlorides and often results in higher yields and cleaner reactions.

Protocol: One-Pot Synthesis from Isovaleric Acid

Materials:

  • Isovaleric acid

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[7]

  • Ethyl 2-isocyanoacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Amide Formation: To a solution of isovaleric acid (1.0 eq) and ethyl 2-isocyanoacetate (1.1 eq) in THF, add DMT-MM (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Cyclization: Upon completion, concentrate the mixture under reduced pressure. The resulting intermediate can often be taken to the next step without extensive purification.

  • Hydrolysis: Dissolve the crude intermediate in a 3:1 mixture of THF and water. Add lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding 1M HCl until the pH is ~2-3.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by column chromatography on silica gel.

Characterization: The final compound's identity and purity must be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₉NO₃ = 155.15 g/mol ).[8]

  • HPLC: To determine the purity percentage.

Tiered Agrochemical Screening Strategy

A multi-stage screening approach is essential for efficiently identifying promising candidates and eliminating inactive compounds. The strategy begins with broad primary screens and progresses to more specific, in-depth assays for validated "hits."

General Screening Workflow

Caption: A tiered workflow for agrochemical candidate evaluation.

Protocol: Primary Herbicidal Activity Screen

Rationale: This protocol assesses both pre-emergent (soil-based) and post-emergent (foliar-based) herbicidal activity against representative monocot and dicot species. Arabidopsis thaliana (dicot) and Lolium rigidum (annual ryegrass, a monocot) are excellent model species.[9]

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in acetone.[10]

  • Test Solution: Dilute the stock solution with water containing 0.1% (v/v) Tween-20 to a final test concentration of 100 µg/mL.[10]

  • Pre-Emergent Assay:

    • Sow ~20-30 seeds of each species into small pots filled with soil.

    • Evenly spray the soil surface with the test solution until moist.

    • Place pots in a growth chamber (24°C, 16h light/8h dark cycle).

    • Include a negative control (solvent + water) and a positive control (e.g., trifluralin).

  • Post-Emergent Assay:

    • Grow seedlings for 10-14 days until they have 2-3 true leaves.

    • Evenly spray the foliage with the test solution until runoff begins.

    • Return pots to the growth chamber.

    • Include a negative control and a positive control (e.g., glyphosate).

  • Assessment: After 14 days, visually score the plants for phytotoxicity on a scale of 0 (no effect) to 5 (complete death).[11] Record effects such as chlorosis, necrosis, and stunting.

Protocol: Primary Fungicidal Spore Germination Assay

Rationale: This assay is a rapid and sensitive method to determine a compound's direct effect on fungal propagation. It is a foundational test in fungicide discovery. Botrytis cinerea (gray mold) and Aspergillus niger (black mold) are common and robust test organisms.[12][13]

Procedure:

  • Spore Suspension: Harvest spores from a 7-10 day old culture plate into sterile water with 0.05% Tween-20. Adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Plate: In a 96-well microtiter plate, add 50 µL of Potato Dextrose Broth (PDB).

  • Compound Addition: Add the test compound (dissolved in DMSO) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is below 1%. Include a negative control (DMSO only) and a positive control (e.g., carbendazim).

  • Inoculation: Add 50 µL of the spore suspension to each well.

  • Incubation: Incubate the plate at 25°C for 18-24 hours in the dark.

  • Analysis: Using a microscope, examine at least 100 spores per well. A spore is considered germinated if the germ tube is at least half the length of the spore. Calculate the percentage of germination inhibition relative to the negative control.

Investigating the Mechanism of Action (MoA)

For compounds showing significant and selective activity, elucidating the MoA is a critical next step. The carboxylic acid moiety strongly suggests interference with metabolic enzymes.[3]

Potential Enzymatic Targets and Assays

The table below summarizes high-probability targets for a carboxylic acid-containing herbicide or fungicide.

Potential Target Biological Role Rationale for Inhibition Assay Principle
Acetolactate Synthase (ALS) Key enzyme in branched-chain amino acid biosynthesis in plants.The carboxylic acid can mimic the pyruvate substrate. A well-established herbicide target.Spectrophotometric assay measuring the rate of pyruvate consumption.
Protoporphyrinogen Oxidase (PPO) Final enzyme in the heme/chlorophyll pathway.Inhibition leads to the accumulation of a phototoxic intermediate. Another major herbicide target.[11]Measurement of protoporphyrin IX accumulation via fluorescence or oxygen consumption.
Succinate Dehydrogenase (SDH) Complex II in the mitochondrial electron transport chain.A major target for the widely used SDHI class of fungicides.Colorimetric assay measuring the reduction of an artificial electron acceptor like DCPIP.
MoA Deconvolution Workflow

MoA_Investigation A Confirmed Bioactive 'Hit' (e.g., IC50 < 10 µM) B Hypothesis Generation (Structure-based: Carboxylic Acid) A->B C Target-Based Screening (In-vitro enzyme assays) B->C D Specific Enzyme Inhibited? C->D E Confirm with In-Vivo Studies (Metabolite analysis, physiological effects) D->E  Yes F No Inhibition (Broad Phenotypic Screening) D->F No   G MoA Identified E->G

Caption: A decision workflow for Mechanism of Action studies.

Conclusion and Future Directions

This document provides a foundational strategy for the agrochemical evaluation of this compound. Positive results from the primary screens, especially if coupled with good crop selectivity in greenhouse trials, would validate this scaffold as a promising starting point for a lead optimization program. Subsequent efforts would involve synthesizing a focused library of analogs to build a robust SAR, aiming to enhance potency, broaden the activity spectrum, and improve physicochemical properties for formulation and field application.

References

  • Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Application Notes and Protocols for Screening Pyrydoxal Deriv
  • Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate. [Link]

  • Application Notes and Protocols for Studying the Fungicidal Activity of Oxirane Compounds. BenchChem.
  • Screening for compounds exerting antifungal activities. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. [Link]

  • Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship. NIH. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]

  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. PubMed. [Link]

  • Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Scholars Middle East Publishers. [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]

  • Oxazole. Wikipedia. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH. [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. PubMed. [Link]

  • 2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

  • Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. PubMed. [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. [Link]

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development of assays involving 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Strategic Development of Biochemical and Cell-Based Assays for Novel Small Molecules: A Case Study with 4-isopropyloxazole-2-carboxylic acid

Abstract

The journey of a novel small molecule from initial discovery to a potential therapeutic candidate is underpinned by a robust suite of assays designed to elucidate its biological activity, mechanism of action, and safety profile. This guide provides a strategic framework for the development of these critical assays, using the novel compound This compound as a representative case. We move beyond rigid templates to present a logical, tiered approach that begins with broad, target-agnostic screening and progresses to specific, mechanism-focused cellular assays. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key experimental decisions, ensuring that the resulting data is both reliable and insightful.

Introduction: The Challenge of a Novel Compound

In drug discovery, researchers are often faced with novel chemical entities whose biological targets and effects are unknown. This compound is a heterocyclic carboxylic acid. Carboxylic acids are highly versatile functional groups, capable of forming strong electrostatic interactions and hydrogen bonds, making them common in biologically active molecules.[1] However, this same reactivity can present challenges, such as poor membrane permeability or rapid metabolic processing.[1][2]

The critical first step is to develop a screening cascade that can efficiently and accurately characterize the compound's activity. This process typically involves a tiered approach that balances throughput with biological relevance. The two foundational pillars of this approach are:

  • Biochemical Assays: These are cell-free systems that measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[3][4] They are prized for their simplicity, reproducibility, and direct measurement of target engagement, making them ideal for primary screening and determining parameters like inhibitor potency (IC50).[4]

  • Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context.[5][6] They can provide crucial information on a compound's ability to cross cell membranes, its potential cytotoxicity, and its effect on complex cellular pathways, bridging the gap between in vitro biochemistry and in vivo conditions.[6][7]

This guide will detail the principles and execution of both assay types, establishing a comprehensive workflow for characterizing this compound or any other novel small molecule.

Tier 1: Primary Biochemical Screening - An Enzyme Inhibition Assay

The Rationale: Without a known target for this compound, a logical starting point is to screen it against a representative member of a common drug target class. Proteases are a large family of enzymes involved in countless physiological processes, making them a frequent target in drug discovery. A fluorescence-based protease inhibition assay is a robust, sensitive, and high-throughput compatible method for an initial screen. The principle relies on a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent signal. An active inhibitor will prevent this cleavage, resulting in a reduced signal.

Protocol 2.1: In Vitro Protease Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a generic cysteine protease, such as Papain.

A. Materials and Reagents

ReagentSupplierPurpose
Papain, from Carica papayaSigma-AldrichProtease enzyme
Z-FR-AMC (Fluorogenic Substrate)Enzo Life Sci.Substrate for Papain; cleavage releases fluorescent AMC
L-CysteineSigma-AldrichReducing agent required for cysteine protease activity
EDTASigma-AldrichChelating agent to prevent metal-catalyzed oxidation
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.5)In-houseMaintains optimal pH for enzyme activity
This compoundTBDTest Compound
E-64 (Known Protease Inhibitor)Sigma-AldrichPositive Control for inhibition
DMSO, AnhydrousSigma-AldrichSolvent for compounds
384-well black, flat-bottom assay platesCorningLow-volume plates suitable for fluorescence readings

B. Step-by-Step Methodology

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM Sodium Phosphate buffer with 10 mM L-Cysteine and 5 mM EDTA. Adjust pH to 6.5. This is the "Activation Buffer".

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Positive Control Stock: Prepare a 1 mM stock solution of E-64 in 100% DMSO.

    • Enzyme Working Solution: Dilute Papain stock to a final concentration of 2X the desired assay concentration (e.g., 20 nM) in Activation Buffer. Incubate for 15 minutes at 37°C to ensure full activation.

    • Substrate Working Solution: Dilute Z-FR-AMC stock to a final concentration of 2X the desired assay concentration (e.g., 20 µM) in Activation Buffer.

  • Compound Plating (Serial Dilution):

    • Add 50 µL of Activation Buffer to all wells of a 384-well plate except for column 1.

    • Add 100 µL of a 2X starting concentration of the test compound (e.g., 200 µM in buffer with 2% DMSO) to the wells in column 1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on. Discard 50 µL from the final dilution column.

    • Prepare control wells:

      • 100% Inhibition (Positive Control): Wells with a high concentration of E-64 (e.g., 10 µM).

      • 0% Inhibition (Vehicle Control): Wells with DMSO at the same final concentration as the test compound wells (e.g., 1%).

  • Assay Execution:

    • To all wells of the compound plate, add 25 µL of the 2X Enzyme Working Solution.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate the plate for 30 minutes at 37°C. This pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the 2X Substrate Working Solution to all wells. The final volume will be 100 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes (kinetic read).

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_vehicle - V_background))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

C. Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_data Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate plate_compound Perform Serial Dilution of Compound prep_reagents->plate_compound prep_compound Create 10 mM Stock of Test Compound prep_compound->plate_compound add_enzyme Add 2X Enzyme Solution (25 µL) plate_compound->add_enzyme pre_incubate Pre-incubate 30 min at 37°C add_enzyme->pre_incubate add_substrate Add 2X Substrate Solution (25 µL) pre_incubate->add_substrate read_plate Kinetic Fluorescence Read (Ex:360/Em:460 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (Slope) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the in vitro protease inhibition assay.

Tier 2: Secondary Cell-Based Screening - A Cell Viability Assay

The Rationale: A positive "hit" in a biochemical assay is only the first step. It is essential to determine if the compound has any effect on living cells. A compound may be a potent enzyme inhibitor in a test tube but may fail in a cellular context due to poor membrane permeability or by being actively pumped out of the cell.[8] Furthermore, it is critical to distinguish between specific, on-target inhibition and non-specific effects caused by cytotoxicity.[5][9] A cell viability assay, such as the resazurin reduction assay, provides this crucial information. The principle is that viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A loss of viability leads to a decrease in fluorescent signal.

Protocol 3.1: Cell Viability Assessment (Resazurin Reduction Assay)

This protocol measures the cytotoxic concentration 50 (CC50) of this compound in a relevant cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa).

A. Materials and Reagents

ReagentSupplierPurpose
HeLa or HEK293 cellsATCCHuman cell line for viability testing
DMEM (Dulbecco's Modified Eagle Medium)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
Trypsin-EDTAGibcoReagent for cell detachment
Resazurin Sodium SaltSigma-AldrichViability indicator dye
DoxorubicinSigma-AldrichKnown cytotoxic agent for positive control
96-well clear, flat-bottom tissue culture platesCorningPlates for cell culture and treatment

B. Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in culture medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock. Ensure the final DMSO concentration does not exceed 0.5%.

    • Prepare controls in culture medium:

      • Positive Control: Doxorubicin at a known cytotoxic concentration (e.g., 10 µM).

      • Vehicle Control: Medium with DMSO at 0.5%.

      • Untreated Control: Medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS and warm to 37°C.

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.

    • Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent viability for each well using the formula: % Viability = 100 * (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank) (Where the blank is the fluorescence from wells with medium and Resazurin but no cells).

    • Plot the % Viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the CC50 value.

C. Workflow Visualization

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_readout Assay Readout & Analysis culture_cells Culture & Harvest Cells seed_plate Seed 5,000 cells/well in 96-well plate culture_cells->seed_plate attach_cells Incubate 24h for cell attachment seed_plate->attach_cells treat_cells Add Compound to Cells attach_cells->treat_cells prep_compound Prepare Compound Serial Dilutions prep_compound->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_resazurin Add Resazurin Reagent incubate_treat->add_resazurin incubate_dye Incubate 2-4h add_resazurin->incubate_dye read_fluorescence Read Fluorescence (Ex:560/Em:590 nm) incubate_dye->read_fluorescence analyze_data Calculate % Viability & Determine CC50 read_fluorescence->analyze_data

Caption: Workflow for the cell viability (Resazurin) assay.

Tier 3: Advanced Mechanistic Study - A Reporter Gene Assay

The Rationale: Once a compound has demonstrated specific activity in a biochemical assay and acceptable cellular viability, the next step is to confirm its mechanism of action within a relevant signaling pathway. Reporter gene assays are powerful tools for this purpose.[6][9] Let us hypothesize that our primary screen suggested this compound inhibits an enzyme upstream of the NF-κB signaling pathway, a critical regulator of inflammation. An NF-κB reporter assay can validate this hypothesis. In this system, cells are engineered to express a reporter gene (like luciferase) under the control of a promoter containing NF-κB response elements. Activation of the pathway leads to the production of light, which can be quantified. An inhibitor would block this signal.

Principle of an NF-κB Luciferase Reporter Assay

This assay utilizes a cell line stably transfected with a plasmid where the firefly luciferase gene is downstream of a promoter containing multiple copies of the NF-κB consensus binding site. When the pathway is activated (e.g., by the cytokine TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to pathway activity.

A. Outline of Methodology

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NFκB-luc) in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat cells with a serial dilution of this compound for 1-2 hours. This allows the compound to enter the cells and engage its target.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a known agonist, such as TNF-α, to all wells (except for the unstimulated control).

  • Incubation: Incubate for 6-8 hours, allowing time for transcription and translation of the luciferase reporter gene.

  • Lysis and Readout: Lyse the cells and add a luciferase substrate reagent (e.g., ONE-Glo™). Measure the resulting luminescence on a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control and plot a dose-response curve to determine the IC50 for pathway inhibition.

B. Signaling Pathway Visualization

G cluster_cytoplasm Cytoplasm cluster_nucleus tnfa TNF-α tnfr TNFR1 Receptor tnfa->tnfr tradd TRADD/TRAF2 tnfr->tradd ikk IKK Complex tradd->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades IκBα ikb->ikk P nfkab NF-κB (p65/p50) nfkab->ikb Sequestered nfkab_nuc NF-κB nfkab->nfkab_nuc Translocation nucleus Nucleus dna NF-κB Response Element (Promoter) nfkab_nuc->dna Binds luc Luciferase Gene dna->luc Drives Transcription light Luminescence (Signal) luc->light compound 4-isopropyloxazole- 2-carboxylic acid compound->ikk

Caption: Inhibition of the NF-κB signaling pathway measured by a luciferase reporter assay.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from these tiered assays to build a comprehensive profile of the test compound. Presenting the results in a clear, comparative table is crucial for decision-making.

Table 5.1: Hypothetical Assay Development Data for Compound X

Assay TypeTarget / EndpointResult (IC50 / CC50)Selectivity Index (SI)Interpretation
Biochemical Assay Papain Protease InhibitionIC50 = 2.5 µMN/AThe compound is a moderately potent direct inhibitor of the enzyme.
Cell-Based Assay HeLa Cell ViabilityCC50 = 85 µM34The compound shows low cytotoxicity at concentrations effective against the target.
Mechanistic Assay NF-κB Pathway InhibitionIC50 = 5.1 µMN/AConfirms on-target activity in a cellular context; IC50 is close to biochemical IC50.

Interpreting the Selectivity Index (SI): The SI is calculated as CC50 / IC50. A higher SI value (typically >10) is desirable, as it indicates that the compound's inhibitory activity occurs at concentrations well below those that cause general cell death.[5] In our hypothetical example, the SI of 34 suggests that the observed inhibition is likely due to a specific interaction with the target pathway rather than non-specific toxicity.

Conclusion

The development of assays for a novel compound like this compound requires a strategic, multi-tiered approach. By systematically progressing from broad biochemical screens to more complex, physiologically relevant cell-based assays, researchers can efficiently build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The protocols and rationale presented here provide a robust framework for this critical phase of drug discovery, emphasizing the importance of not just generating data, but understanding the story it tells about the molecule's potential as a chemical probe or therapeutic lead.

References

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  • Mitchison, T. J. (2012). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448839/]
  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/942004]
  • An, F., & Li, D. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [URL: https://www.lifescienceglobal.com/pms/index.php/ijb/article/view/1785]
  • An, F., et al. (2020). A review for cell-based screening methods in drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064319/]
  • Thermo Fisher Scientific. (2016). Current Trends in Cell-based Assays and Drug Discovery. [URL: https://www.thermofisher.com/blog/cellculture/current-trends-in-cell-based-assays-and-drug-discovery/]
  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/biochemical-assays-in-drug-discovery]
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  • Barba, I., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34717967/]
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Application Notes and Protocols for Screening Libraries Containing the 4-Isopropyloxazole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Isopropyloxazole-2-Carboxylic Acid Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This five-membered heterocycle, containing one oxygen and one nitrogen atom, is a versatile building block in the design of novel therapeutics.[2] Oxazole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of these compounds.[4]

The this compound scaffold is a promising, yet underexplored, chemical entity. The presence of the carboxylic acid group suggests potential interactions with biological targets through hydrogen bonding and ionic interactions, a common feature in many enzyme inhibitors and receptor modulators. The isopropyl group at the 4-position provides a lipophilic handle that can influence potency and pharmacokinetic properties. While specific biological targets for this exact scaffold are not yet widely reported, the broader class of 2,4-disubstituted oxazoles has shown significant activity against various targets, including protein kinases and bacterial enzymes.[5][6]

This guide provides a comprehensive framework for initiating a drug discovery campaign centered on the this compound scaffold. It covers strategies for acquiring or synthesizing a dedicated screening library, detailed protocols for high-throughput screening (HTS) to identify active compounds, and a workflow for hit validation and prioritization.

Acquiring or Synthesizing a Screening Library

A well-curated compound library is the cornerstone of any successful H-TS campaign. For the this compound scaffold, two primary approaches can be considered: sourcing commercially available compounds or undertaking de novo synthesis to create a custom library.

Commercially Available Screening Libraries

Several large chemical vendors offer extensive collections of screening compounds that can be searched for specific scaffolds. While the exact this compound may be rare, analogs and derivatives are likely available.

Table 1: Key Commercial Suppliers for Screening Compounds

SupplierLibrary TypeSearch Recommendations
Enamine [7][8]Diversity Libraries, Targeted Libraries, Building BlocksUtilize their online database to search for the this compound substructure. Explore their Carboxylic Acid Fragment Library for smaller, related structures.[9][10]
ChemDiv [11][12]Diversity Libraries, Targeted Libraries, Custom SynthesisSearch their catalog of over 1.6 million compounds.[11] They also offer custom synthesis services to build a focused library around the target scaffold.[13]
Synthesis of a Focused Library Based on the this compound Scaffold

Creating a custom library allows for greater control over the chemical diversity and intellectual property of the screening collection. A plausible synthetic route to this compound and its derivatives can be adapted from established methods for the synthesis of 2,4-disubstituted oxazoles.[14][15][16]

Proposed Synthetic Protocol

A practical approach involves the cyclodehydration of an α-acylamino ketone precursor.[15]

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

  • To a solution of isobutyramide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add ethyl bromopyruvate (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-acylamino ketone.

Step 2: Cyclodehydration to the Oxazole Ring

  • Dissolve the α-acylamino ketone (1.0 equivalent) in a suitable solvent such as toluene.

  • Add a dehydrating agent, for example, phosphorus oxychloride (POCl3) (1.5 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the ethyl 4-isopropyloxazole-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 4-isopropyloxazole-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

High-Throughput Screening (HTS) Campaign

The HTS campaign is designed to rapidly screen the compound library to identify "hits" that modulate the activity of a specific biological target. The choice of assay is dictated by the therapeutic area of interest and the hypothesized mechanism of action of the scaffold. Given the broad biological activities of oxazoles, several assay formats are relevant.

HTS Workflow

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology.[3][17] This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific kinase.[6][18]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Screening compounds (10 mM stock in DMSO)

  • 384-well, low-volume, white, opaque plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each screening compound into the wells of a 384-well plate. For controls, dispense DMSO vehicle.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate peptide in kinase reaction buffer. Dispense 5 µL of this mixture into each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of reactants should be at their Km values for optimal sensitivity.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibition = 100%, complete inhibition = 0%). Hits are typically defined as compounds that cause a statistically significant reduction in the signal (e.g., >3 standard deviations from the mean of the controls).

Protocol 2: Cell-Based Proliferation Assay

This assay is fundamental for screening potential anticancer agents.[5][19] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[20]

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Screening compounds (10 mM stock in DMSO)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Addition: Add 10 µL of the screening compounds at the desired final concentration (e.g., 10 µM). Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Generation: Add 25 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Hits are identified as compounds that significantly reduce cell viability.

Hit Validation and Secondary Assays

Hits identified in the primary screen require further validation to confirm their activity, determine their potency and selectivity, and eliminate false positives.

Hit Validation Workflow

References

Application Notes and Protocols for the Characterization of 4-isopropyloxazole-2-carboxylic Acid as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The Journey from Compound to Chemical Probe

Small molecule probes are indispensable tools in modern biomedical research, allowing for the precise interrogation of biological systems.[1][2] The utility of such a probe is, however, entirely dependent on its thorough characterization. An uncharacterized small molecule, regardless of its potency, can lead to misleading or irreproducible results. This guide is designed for researchers, scientists, and drug development professionals who are interested in the validation and application of novel small molecules as chemical probes. We will use 4-isopropyloxazole-2-carboxylic acid, a compound belonging to the biologically active oxazole class, as a case study to illustrate the comprehensive workflow required to elevate a compound from a mere chemical entity to a validated molecular probe.[3] The protocols and principles outlined herein are broadly applicable to the characterization of any novel small molecule with potential biological activity.

Part 1: Foundational Characterization of a Putative Probe

Before delving into complex biological assays, it is imperative to understand the fundamental physicochemical properties of this compound. These properties will influence its behavior in biological systems and inform the design of subsequent experiments.

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueMethod
Molecular FormulaC₇H₉NO₃N/A
Molecular Weight155.15 g/mol N/A
pKa3.5 - 4.5 (estimated)Computational Prediction
LogP1.2 - 1.8 (estimated)Computational Prediction
Aqueous SolubilityTo be determinedExperimental
Stability in Assay BufferTo be determinedExperimental
Protocol for Determining Aqueous Solubility

Principle: The aqueous solubility of a compound is a critical parameter that dictates its utility in biological assays. This protocol uses a standard shake-flask method followed by quantification using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 1.5 mL microcentrifuge tubes

  • Orbital shaker

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent 96-well plate

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a standard curve by preparing serial dilutions of the stock solution in PBS (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).

  • Measure the absorbance of the standards at the compound's λmax.

  • Add an excess amount of solid this compound to a microcentrifuge tube containing 1 mL of PBS.

  • Incubate the tube on an orbital shaker at room temperature for 24 hours to ensure saturation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its absorbance at λmax.

  • Calculate the concentration of the dissolved compound using the standard curve. This concentration represents the aqueous solubility.

Part 2: Target Identification and Validation

The primary goal of a molecular probe is to selectively interact with a specific biological target.[4] The following workflow outlines a strategy for identifying the molecular target(s) of this compound.

Caption: Different modes of enzyme inhibition.

Protocol 3: Dual Luciferase Reporter Assay for Cellular Pathway Analysis

Principle: This assay measures the effect of this compound on a specific signaling pathway in living cells. [5][6]It uses a reporter gene (e.g., Firefly luciferase) under the control of a response element for the pathway of interest. A second reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization. Materials:

  • Mammalian cell line appropriate for the pathway of interest

  • Cell culture medium and supplements

  • Reporter plasmid (Firefly luciferase) and control plasmid (Renilla luciferase)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase assay reagent kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. [7]3. Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with PBS and then add 1X passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white 96-well assay plate.

    • Add 100 µL of the Firefly luciferase substrate and measure the luminescence (Firefly activity).

    • Add 100 µL of the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla substrate) and measure the luminescence again (Renilla activity).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

    • Plot the normalized reporter activity versus the compound concentration.

Part 4: Assessing Selectivity and Cytotoxicity

A good molecular probe should be selective for its target and non-toxic at concentrations where it is active.

Protocol 4: Cellular Cytotoxicity Assay (MTT)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).

Part 5: Data Interpretation and Conclusion

The culmination of these protocols will provide a comprehensive profile of this compound. The table below illustrates a hypothetical summary of the data that would be generated.

ParameterHypothetical ResultInterpretation
Aqueous Solubility 150 µMSufficient for most in vitro and cell-based assays.
IC50 (Target Enzyme) 50 nMPotent inhibitor of the target enzyme.
Mode of Inhibition CompetitiveBinds to the active site of the enzyme.
Cellular Potency (EC50) 500 nMActive in a cellular context, with good cell permeability.
Selectivity (vs. related enzymes) >100-foldHighly selective for the target enzyme.
Cytotoxicity (CC50) >50 µMNon-toxic at concentrations well above the effective concentration.

References

  • Frontiers in Pharmacology. (n.d.). Exploring Small Molecule Probes: Advancements and Applications in Pharmacological Research. Retrieved from [Link]

  • Enzyme Inhibition Assays: A Complete Guide. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • Chemical Society Reviews. (2023, August 1). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Retrieved from [Link]

  • PMC. (2025, June 24). Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Small Molecules and Their Role in Effective Preclinical Target Validation. Retrieved from [Link]

  • PMC. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • QIAGEN. (2011, January). Sample & Assay Technologies Cignal Reporter Assay Handbook. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • AIP Publishing. (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-quality, reproducible results.

Introduction: The Challenge and Importance

This compound is a key building block in medicinal chemistry, valued for the rigid, heterocyclic scaffold it provides in the design of novel therapeutic agents. While its synthesis appears straightforward, achieving high yields and purity can be challenging. Common hurdles include incomplete reactions, formation of persistent impurities, and difficulties in the final hydrolysis step. This guide provides a comprehensive framework for understanding the reaction's nuances and systematically overcoming these obstacles.

Synthetic Overview: The Primary Pathway

The most common and reliable route to this compound involves a two-step process:

  • Cyclocondensation: Reaction of isobutyramide with diethyl oxalate under basic conditions to form the intermediate, ethyl 4-isopropyloxazole-2-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

This pathway is favored for its use of readily available starting materials.[1][2] However, success is highly dependent on careful control of reaction parameters at each stage.

Experimental Workflow Overview

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Isobutyramide + Diethyl Oxalate B Base-Catalyzed Condensation (e.g., NaOEt in EtOH) A->B Reagents C Ethyl 4-isopropyloxazole-2-carboxylate B->C Forms Intermediate D Saponification (e.g., NaOH or LiOH in aq. Solvent) C->D Intermediate E Acidic Workup (e.g., HCl) D->E Forms Salt F This compound E->F Protonation & Isolation

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My yield of the intermediate ester, ethyl 4-isopropyloxazole-2-carboxylate, is very low. What's going wrong?

A1: Low yield in the cyclocondensation step is a frequent issue, typically stemming from three primary areas: the base, the reaction conditions, or the workup.

Probable Causes & Solutions:

  • Ineffective Base/Anion Formation: The reaction requires the deprotonation of isobutyramide to form a nucleophile that attacks diethyl oxalate.

    • Insight: Sodium ethoxide (NaOEt) is commonly used, but its effectiveness depends on the absence of water. Any moisture will consume the base and inhibit the reaction.

    • Solution:

      • Ensure all glassware is rigorously dried.

      • Use anhydrous ethanol as the solvent.

      • Use freshly prepared or commercially sourced, high-purity sodium ethoxide. Consider preparing it in situ by reacting clean sodium metal with anhydrous ethanol for maximum reactivity.

  • Suboptimal Reaction Temperature: The condensation requires sufficient thermal energy, but excessive heat can lead to side reactions and decomposition of the amide starting material.

    • Insight: The reaction is often run at reflux in ethanol.[1] Deviating too far from the optimal temperature window can drastically reduce yield.

    • Solution: Maintain a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours.[1]

  • Inefficient Workup: The product ester is often isolated via extraction. Emulsion formation or improper pH adjustment can lead to significant product loss.

    • Solution: After quenching the reaction with water, ensure the aqueous layer is saturated with NaCl to reduce the solubility of the organic product and facilitate extraction. Extract with a suitable solvent like ethyl acetate or dichloromethane multiple times to ensure complete recovery.

Q2: I'm seeing significant impurities alongside my desired product after the hydrolysis step. How can I minimize them?

A2: Impurity formation often points to issues during the hydrolysis, such as incomplete reaction or degradation of the oxazole ring.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The most common "impurity" is unreacted starting ester.

    • Insight: Ester hydrolysis is an equilibrium process.[3] Using a strong base like NaOH or LiOH in excess drives the reaction toward the carboxylate salt, making the step effectively irreversible.[3]

    • Solution:

      • Use at least 2-3 equivalents of base (e.g., LiOH or NaOH).

      • Ensure adequate reaction time and temperature. Refluxing in a mixture of THF/water or ethanol/water for several hours is typical.

      • Monitor the disappearance of the starting ester spot by TLC.

  • Oxazole Ring Instability: The oxazole ring can be sensitive to harsh conditions. While generally stable, prolonged exposure to strong acid or base at high temperatures can lead to ring-opening byproducts.[4]

    • Insight: 5-hydroxyoxazoles, which could potentially form as intermediates in degradation pathways, are known to be unstable towards hydrolytic ring-opening.[4]

    • Solution:

      • Avoid excessively harsh conditions. Use the minimum temperature and time required for complete hydrolysis.

      • During the acidic workup, add acid slowly at a low temperature (e.g., 0 °C) and do not allow the pH to drop excessively low (aim for pH 2-3) for prolonged periods.

Troubleshooting Logic Diagram

G Start Low Final Yield CheckEster Check Purity of Intermediate Ester (Step 1) Start->CheckEster EsterOK Ester is Pure & High Yield? CheckEster->EsterOK TroubleshootStep1 Troubleshoot Step 1: - Check Base Quality - Ensure Anhydrous Conditions - Optimize Reaction Time/Temp EsterOK->TroubleshootStep1 No TroubleshootStep2 Troubleshoot Step 2: - Increase Base Equivalents - Extend Hydrolysis Time - Check for Product Degradation EsterOK->TroubleshootStep2 Yes PurificationIssue Review Purification: - Optimize Recrystallization Solvent - Check pH during Extraction - Consider Chromatography TroubleshootStep2->PurificationIssue

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control in this synthesis? A: For the cyclocondensation step, maintaining anhydrous conditions is paramount. For the hydrolysis step, ensuring a sufficient excess of base to drive the reaction to completion is critical to avoid difficult separations of the ester and acid.

Q: Are there alternative methods for the final hydrolysis step? A: Yes. While NaOH and LiOH are most common, acid-catalyzed hydrolysis is also possible, though it is a reversible process and requires a large excess of water to drive the equilibrium.[3][5] For base-sensitive substrates (not an issue here), this might be considered, but base-catalyzed saponification is generally more efficient for this particular transformation.[3]

Q: What are the best analytical techniques for monitoring this reaction? A:

  • Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting materials and the formation of products in both steps. A typical mobile phase would be a mixture of hexane and ethyl acetate. The carboxylic acid product will have a lower Rf value (and may streak) compared to the ester intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate ester and the final product. For the final acid, the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify any impurities.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate
  • Preparation: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL) to the flask. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: Once the solution has cooled to room temperature, add isobutyramide (8.7 g, 100 mmol). Stir for 15 minutes until it dissolves.

  • Condensation: Add diethyl oxalate (14.6 g, 100 mmol) dropwise to the stirred solution over 30 minutes.[1]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the mixture to pH ~5 with 2M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the ester as a clear oil.

Protocol 2: Hydrolysis to this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-isopropyloxazole-2-carboxylate (e.g., 10 g, ~54 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (4.5 g, 108 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 3-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary Table
StepKey ReagentsCritical ParametersTypical Yield
Cyclocondensation Isobutyramide, Diethyl Oxalate, NaOEtAnhydrous conditions, Reflux temperature60-75%
Hydrolysis Ethyl 4-isopropyloxazole-2-carboxylate, LiOH>2 eq. of base, Complete consumption of ester85-95%

References

  • BenchChem. Application Notes & Protocols: Diethyl Oxalate as a Versatile C2 Synthon in Heterocyclic Synthesis.
  • BenchChem. A Comparative Guide to Diethyl Oxalate and Ethyl Acetoacetate in Heterocyclic Synthesis.
  • Wikipedia. Diethyl oxalate.
  • Guidechem. What is Diethyl Oxalate and its Applications?.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Jain, N.F., & Masse, C.E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.
  • National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Royal Society of Chemistry. Efficient and practical synthesis of monoalkyl oxalates under green conditions.
  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • ResearchGate. Synthetic approaches for oxazole derivatives: A review.
  • Google Patents. Process for preparing oxazole derivatives.
  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid.
  • YouTube. mechanism of ester hydrolysis.

Sources

Technical Support Center: Purification of Crude 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-isopropyloxazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. As a polar, heterocyclic carboxylic acid, this compound presents unique purification challenges that require a systematic and well-understood approach. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities effectively.

Initial Purity Assessment: What Am I Working With?

Before attempting any purification, it's crucial to understand the impurity profile of your crude material. A quick analytical assessment can save significant time and resources by guiding the selection of the most appropriate purification strategy.

Q1: What are the best initial steps to assess the purity of my crude this compound?

A1: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a preliminary assessment. Spot your crude material on a silica gel plate and elute with a solvent system like ethyl acetate/hexanes (e.g., 1:1 ratio) with a small amount (0.5-1%) of acetic or formic acid. The acid in the mobile phase is critical; it suppresses the ionization of your carboxylic acid, preventing streaking and giving a more accurate representation of the number of components.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reversed-phase C18 column is typically effective.[3][4] This will give you a clear percentage purity and reveal the presence of any non-UV active impurities if a universal detector like a mass spectrometer (LC-MS) is used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can quickly identify the presence of unreacted starting materials, solvent residues, or major byproducts by comparing the observed peaks to the expected spectrum of the pure product.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Low Yields and Emulsions During Aqueous Work-up

Q2: I'm performing an acid-base extraction to remove neutral impurities, but I'm getting low recovery of my product and persistent emulsions. What's going wrong?

A2: This is a common issue stemming from the amphiphilic nature of the carboxylate salt. Here’s how to troubleshoot:

  • Cause - Choice of Base: Using a strong base like sodium hydroxide (NaOH) can sometimes lead to soap-like emulsions, especially if long-chain fatty acids are present as impurities.

    • Solution: Switch to a milder base like saturated sodium bicarbonate (NaHCO₃) solution.[5][6] This is usually sufficient to deprotonate the carboxylic acid (pKa ≈ 3-5) without being overly harsh.

  • Cause - Incomplete Extraction: The product may not be fully partitioning into the aqueous or organic layers during the extraction and back-extraction steps.

    • Solution: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three successive extractions are standard practice. When acidifying the aqueous layer to precipitate your product, ensure the pH is well below the pKa of the acid (target pH 1-2) by using an acid like 1M HCl.[7] If the product doesn't precipitate, it may have some water solubility; in this case, you must back-extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[6][8]

  • Cause - Emulsion Formation: Vigorous shaking is a primary cause of emulsions.

    • Solution: Gently invert the separatory funnel multiple times instead of shaking it vigorously. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

Issue 2: Problems with Column Chromatography

Q3: My compound is streaking badly on the silica gel column, and I'm getting poor separation from a close-running impurity. How can I improve this?

A3: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem caused by the acidic nature of both the compound and the stationary phase, leading to mixed modes of interaction.

  • Solution 1: Modify the Mobile Phase. The most effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to your eluent.[1][8] This ensures the this compound remains in its protonated, less polar form, leading to sharper peaks and better separation.

  • Solution 2: Consider an Alternative Stationary Phase. If modifying the mobile phase is insufficient, the polarity of your compound and the impurity may be too similar for silica gel.

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) can provide an alternative selectivity and may resolve the impurity.[3] This is particularly useful for highly polar compounds.[3]

    • Alumina: In some cases, neutral or basic alumina can be used, but this should be approached with caution as the basicity can sometimes cause degradation.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_paths cluster_end Crude_Product Crude 4-Isopropyloxazole- 2-Carboxylic Acid TLC_Analysis Initial TLC/HPLC Analysis Crude_Product->TLC_Analysis Impurity_Type What are the main impurities? TLC_Analysis->Impurity_Type Acid_Base Acid-Base Extraction Impurity_Type->Acid_Base Neutral or Basic Impurities Column Column Chromatography Impurity_Type->Column Impurities of Similar Acidity Acid_Base->Column Further Purification Needed Pure_Product Pure Product (Verify by HPLC/NMR) Acid_Base->Pure_Product Recrystallization Recrystallization Column->Recrystallization Product is Solid & >95% Pure Column->Pure_Product Product is an Oil or Purity is Sufficient Recrystallization->Pure_Product

Caption: A logical workflow for choosing the appropriate purification method.

Issue 3: Final Product is an Oil or Fails to Crystallize

Q4: After column chromatography, my product is a persistent oil, not the expected solid. How can I induce crystallization?

A4: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.

  • Step 1: Re-verify Purity. Analyze the oil by HPLC or NMR. If significant impurities are still present, another round of purification using a different method (e.g., reversed-phase chromatography if you used normal-phase) may be necessary.

  • Step 2: Remove Residual Solvents. High-boiling point solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove and can keep your product as an oil. Dry the sample under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.[8] Co-evaporation with a lower-boiling point solvent like dichloromethane or toluene can also help.[8]

  • Step 3: Attempt Crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystallization.

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Let it stand, or gently warm it to redissolve and then cool slowly.

Table 1: Common Solvent Systems for Recrystallization
Good Solvent (for dissolution)Anti-Solvent (for precipitation)Comments
Ethyl AcetateHexanes / HeptaneA very common and effective system for moderately polar compounds.
AcetoneWater / HexanesAcetone is a strong solvent; use hexanes for less polar products, water for more polar ones.
Methanol / EthanolWaterGood for polar compounds that are soluble in alcohols but not in water.
Dichloromethane (DCM)Pentane / HexanesEffective but be aware of the volatility and potential for oiling out.
TolueneHexanes / HeptaneUseful for compounds that are sparingly soluble in other common solvents.

Frequently Asked Questions (FAQs)

Q5: Is this compound stable to heat and acidic/basic conditions?

A5: While many simple carboxylic acids are robust, oxazole rings can be sensitive. Some oxazole derivatives are known to be unstable towards strong acids, hydrolytic conditions, or high heat, which can lead to ring-opening or decarboxylation (loss of CO₂).[9] Therefore, it is prudent to use moderate temperatures during workup and purification and to avoid prolonged exposure to harsh acidic or basic conditions.[9]

Q6: I suspect my main impurity is the unhydrolyzed ester starting material. What's the best way to remove it?

A6: An unhydrolyzed ester is a neutral compound and is less polar than the desired carboxylic acid.[2]

  • Acid-Base Extraction: This is the ideal method. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with an aqueous base (like sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its salt, while the neutral ester will remain in the organic layer.[8][10] Separating the layers and then re-acidifying the aqueous layer will recover your pure product.

  • Column Chromatography: This will also work. The ester will have a higher Rf value (elute faster) than the carboxylic acid on a silica gel column.

Q7: What analytical techniques are best for final purity confirmation and characterization?

A7: For final confirmation, a combination of techniques is essential:

  • HPLC/LC-MS: To confirm purity (>98% is often desired) and obtain the molecular weight.[4]

  • ¹H and ¹³C NMR: To confirm the chemical structure and ensure no major impurities are present.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities.[2]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (20 mL).[8]

  • Base Wash (Product Extraction): Transfer the solution to a separatory funnel. Add saturated aqueous sodium bicarbonate solution (15 mL) and gently invert the funnel 10-15 times, venting frequently to release CO₂ pressure.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash on the organic layer two more times, combining all aqueous extracts. The neutral/basic impurities remain in the organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2 (check with pH paper).[8] Your product should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under a high vacuum.

    • If no solid forms (or an oil appears): The product may have some water solubility. Extract the acidified aqueous solution three times with ethyl acetate (15 mL each time).[6]

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.[7][8]

Protocol 2: Silica Gel Column Chromatography

This protocol is for separating the product from impurities of similar acidity but different polarity.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once a dry, free-flowing powder is obtained, carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes + 0.5% acetic acid). Gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate) to move your compound down the column. The added acetic acid is crucial to prevent streaking.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the residual acetic acid from the eluent, you can co-evaporate several times with a solvent like toluene or re-dissolve the product in ethyl acetate and wash it with water before drying and concentrating.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Nature Precedings. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A SYSTEMATIC REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. Retrieved from [Link]

  • OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic building block. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the integrity and success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for impurity formation. A common and efficient synthetic strategy involves two key stages:

  • Oxazole Ring Formation: The construction of the 4-isopropyloxazole core, typically via the formation of an ester precursor like ethyl 4-isopropyloxazole-2-carboxylate.

  • Hydrolysis: The conversion of the ester precursor to the final carboxylic acid product.

This guide will dissect each stage, highlighting potential pitfalls and providing robust troubleshooting protocols to ensure the synthesis of high-purity this compound.

Visualizing the Synthesis and Potential Impurities

To better understand the synthetic process and the origin of common impurities, the following workflow diagram illustrates the key steps and potential side reactions.

cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: Hydrolysis A Ethyl 2-isocyanoacetate D Ethyl 4-isopropyloxazole-2-carboxylate (Desired Product - Stage 1) A->D E Unreacted Starting Materials (Impurity) A->E G Byproducts from Isocyanoacetate Decomposition (Impurity) A->G B Isobutyraldehyde B->D B->E F Side-products from Aldehyde Self-Condensation (Impurity) B->F C Base (e.g., K2CO3) C->D Catalyst H Ethyl 4-isopropyloxazole-2-carboxylate D->H Purification & Transfer K This compound (Final Product) H->K L Incomplete Hydrolysis: Residual Ethyl Ester (Impurity) H->L I Base (e.g., NaOH, LiOH) I->K Reagent J Acid Workup J->K Step M Decarboxylation Product: 4-Isopropyloxazole (Impurity) K->M Heat/Acid

Technical Support Center: Synthesis of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Strategy Overview

The synthesis of this compound is most commonly approached via a two-step process:

  • Oxazole Ring Formation: Construction of the 4-isopropyloxazole ring system with an ester group at the C2 position, typically forming ethyl 4-isopropyloxazole-2-carboxylate. The Hantzsch oxazole synthesis is a widely employed method for this transformation.

  • Ester Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

This guide will address potential side reactions and troubleshooting for both of these critical steps.

II. Troubleshooting Guide & FAQs: Oxazole Ring Formation

The formation of the ethyl 4-isopropyloxazole-2-carboxylate core is a crucial step that can be prone to several side reactions, leading to low yields and purification challenges.

Common Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Cyclization: The cyclodehydration of the intermediate may be incomplete. 2. Poor Quality Reagents: Impurities in the α-haloketone or amide can inhibit the reaction. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to the consumption of the limiting reagent in side reactions.1. Optimize Reaction Conditions: Increase the reaction temperature or consider using a stronger dehydrating agent if applicable to your specific protocol. 2. Purify Starting Materials: Ensure the α-haloketone and isobutyramide are pure and dry. 3. Adjust Stoichiometry: A slight excess of the amide may be beneficial.
Formation of a Nitrile Byproduct Reaction with Ketone Impurities: If using a Van Leusen approach with an aldehyde, contamination with ketones can lead to nitrile formation instead of the oxazole[1].Purify Aldehyde: If applicable, purify the aldehyde starting material by distillation or chromatography before use[1].
Presence of Enamide Byproducts Alternative Dehydration Pathway: Under certain conditions, particularly in the Robinson-Gabriel synthesis, the 2-acylamino-ketone intermediate can undergo elimination to form an enamide[2].Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent may disfavor the enamide formation pathway[2].
Polymerization/Tar Formation Harsh Reaction Conditions: Strong acids and high temperatures can lead to the decomposition and polymerization of starting materials and intermediates.Use Milder Conditions: Consider using milder dehydrating agents or lowering the reaction temperature. Microwave-assisted synthesis can sometimes reduce reaction times and minimize thermal degradation.
Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A1: An incomplete reaction can be due to insufficient activation for the cyclization step. Consider increasing the reaction temperature in increments of 10-20 °C. Alternatively, if your protocol allows, a stronger dehydrating agent could be employed. Ensure your reagents are anhydrous, as water can interfere with the reaction.

Q2: My purification is complicated by a byproduct with a similar polarity to my desired ethyl 4-isopropyloxazole-2-carboxylate. What could this be and how can I remove it?

A2: A common byproduct with similar polarity could be a partially cyclized or rearranged intermediate. Optimizing your column chromatography is key. Experiment with different solvent systems, such as varying ratios of hexane and ethyl acetate, or using a dichloromethane/methanol gradient. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve separation.

III. Troubleshooting Guide & FAQs: Ester Hydrolysis

The saponification of ethyl 4-isopropyloxazole-2-carboxylate to the final carboxylic acid is a critical step that can be compromised by the inherent instability of the oxazole ring under basic conditions.

Common Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid 1. Incomplete Hydrolysis: The saponification reaction may not have gone to completion. 2. Oxazole Ring Opening: The oxazole ring is susceptible to hydrolytic cleavage under basic conditions, leading to degradation products[1].1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC to ensure complete consumption of the starting ester. Gentle heating may be required. 2. Use Milder Conditions: Employ a less harsh base (e.g., LiOH instead of NaOH or KOH) and maintain the lowest effective temperature. Minimize reaction time once the starting material is consumed.
Formation of Decarboxylated Byproduct Instability of the Carboxylic Acid: The final product, this compound, can undergo decarboxylation, especially when heated or under acidic/basic conditions[3][4].Mild Workup: During the acidic workup to protonate the carboxylate, avoid excessive heat and strong acids. Keep the solution cool and use a dilute acid. Avoid High Temperatures: Do not subject the final product to high temperatures during purification (e.g., distillation).
Difficulty in Isolating the Product High Polarity of the Carboxylic Acid: The carboxylic acid is significantly more polar than the starting ester, which can lead to issues with extraction and purification.Acidify Carefully: After saponification, carefully acidify the aqueous layer to a pH of ~3-4 to ensure the carboxylic acid is fully protonated before extraction with an organic solvent. Use an Appropriate Extraction Solvent: Solvents like ethyl acetate or dichloromethane are typically effective for extracting the protonated carboxylic acid.
Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the degradation of my product during saponification?

A1: The main cause of degradation is the hydrolytic instability of the oxazole ring under basic conditions. The C2 position of the oxazole ring can be deprotonated, initiating a ring-opening cascade to form an isocyanoenolate intermediate, which can then lead to various undesired products[1].

Q2: I've isolated my carboxylic acid, but it seems to be degrading over time. How can I improve its stability?

A2: Oxazole carboxylic acids can be unstable, particularly to decarboxylation[3]. Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable salt form if appropriate for your downstream applications.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 4-Isopropyloxazole-2-carboxylate (Hantzsch Synthesis)

This protocol is a representative procedure based on the Hantzsch oxazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Isobutyramide

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Dehydrating agent (e.g., Concentrated Sulfuric Acid or Phosphorus Oxychloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide (1.0 eq) in the anhydrous solvent.

  • Slowly add the dehydrating agent (catalytic amount) to the stirred solution.

  • Add ethyl 2-chloroacetoacetate (1.0-1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it over ice water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 4-isopropyloxazole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 4-Isopropyloxazole-2-carboxylate

This protocol describes a standard saponification procedure.

Materials:

  • Ethyl 4-isopropyloxazole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/Water or Ethanol/Water)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

Procedure:

  • Dissolve ethyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in the solvent mixture in a round-bottom flask.

  • Add a solution of the base (1.5-2.0 eq) in water to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with dilute HCl.

  • Extract the precipitated or dissolved carboxylic acid with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Key Side Reactions

Synthesis_Pathway cluster_step1 Step 1: Oxazole Formation (Hantzsch) cluster_step2 Step 2: Ester Hydrolysis A Isobutyramide + Ethyl 2-chloroacetoacetate B Ethyl 4-isopropyloxazole-2-carboxylate A->B Dehydrating Agent SR1 Side Reactions: - Enamide Formation - Polymerization A->SR1 C This compound B->C 1. Base (e.g., LiOH) 2. Acid Workup SR2 Side Reactions: - Oxazole Ring Opening - Decarboxylation C->SR2

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Logic for Low Yield in Step 1

Troubleshooting_Step1 Start Low Yield of Ethyl Ester Q1 Unreacted Starting Material? Start->Q1 A1 Increase Temperature or Use Stronger Dehydrating Agent Q1->A1 Yes Q2 Significant Byproducts? Q1->Q2 No End Improved Yield A1->End A2 Characterize Byproducts (NMR, MS) Q2->A2 Yes Q2->End No A3 If Enamide: Modify Dehydrating Agent A2->A3 A4 If Polymer: Use Milder Conditions A2->A4 A3->End A4->End

Caption: Troubleshooting workflow for low yield in oxazole formation.

Diagram 3: Troubleshooting Logic for Low Yield in Step 2

Troubleshooting_Step2 Start Low Yield of Carboxylic Acid Q1 Unreacted Ester Present? Start->Q1 A1 Extend Reaction Time or Use Gentle Heating Q1->A1 Yes Q2 Evidence of Degradation? (e.g., Decarboxylation or Ring Opening) Q1->Q2 No End Improved Yield & Purity A1->End A2 Use Milder Base (LiOH) & Lower Temperature Q2->A2 Yes Q2->End No A3 Perform Acidic Workup at Low Temperature A2->A3 A3->End

Caption: Troubleshooting workflow for low yield in ester hydrolysis.

VI. References

  • Tic, W.J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469. [Link]

  • Crowley, P. J., et al. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process: first, the formation of an ethyl 4-isopropyloxazole-2-carboxylate intermediate, followed by its hydrolysis to the desired carboxylic acid. This approach allows for a more controlled synthesis and purification of the final product.

The initial step involves the reaction of a suitable carboxylic acid precursor with an isocyanoacetate, a common and effective method for constructing the oxazole ring.[1] The subsequent hydrolysis of the ester is a standard transformation, but one that requires careful control to avoid potential side reactions.

II. Troubleshooting and FAQs: Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate

This section addresses common issues that may arise during the formation of the ester intermediate.

Q1: My reaction yield for ethyl 4-isopropyloxazole-2-carboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in oxazole synthesis can often be attributed to several factors. Let's break down the most common culprits and their solutions:

  • Purity of Starting Materials: Ensure that your starting materials, particularly the isobutyric acid and ethyl isocyanoacetate, are of high purity. The presence of water or other nucleophilic impurities can lead to unwanted side reactions.

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated in situ for the reaction to proceed efficiently. Modern methods often employ activating agents like a triflylpyridinium reagent.[1] If you are using a more classical approach, ensure your dehydrating agent (e.g., POCl₃, PCl₅, or H₂SO₄) is fresh and used in the correct stoichiometric amount.[2]

  • Reaction Temperature: The temperature profile is critical. While some reactions may proceed at room temperature, others require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the starting materials or the product. It is advisable to perform small-scale trials to determine the optimal temperature for your specific reaction conditions.

  • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: Side product formation is a common challenge in heterocyclic synthesis. In the case of oxazole formation, you may encounter the following:

  • Unreacted Starting Materials: This is often due to the issues mentioned in A1. Re-evaluate your reaction conditions, particularly the stoichiometry of your reagents and the reaction time.

  • Formation of Amide Intermediates: The reaction proceeds through an α-acylamino ketone intermediate which then cyclizes and dehydrates to form the oxazole.[2] Incomplete cyclization can leave you with this intermediate. Ensuring a sufficiently strong dehydrating agent and optimal temperature can drive the reaction to completion.

  • Polymerization or Decomposition: Overly harsh reaction conditions (e.g., very high temperatures or highly concentrated acids) can lead to the decomposition of the sensitive isocyanoacetate starting material or the oxazole product.

To minimize these, a systematic optimization of reaction parameters is recommended. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal balance of temperature, concentration, and reaction time.

III. Troubleshooting and FAQs: Hydrolysis of Ethyl 4-isopropyloxazole-2-carboxylate

The final step of hydrolyzing the ester to the carboxylic acid can also present challenges.

Q1: The hydrolysis of my ethyl 4-isopropyloxazole-2-carboxylate is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent issue and can be addressed by considering the following:

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, their effectiveness can vary.[3] For sterically hindered esters, a stronger base or a different solvent system may be necessary.

  • Stoichiometry of the Base: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure complete saponification of the ester.

  • Reaction Temperature and Time: Hydrolysis reactions often require heating under reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting material is no longer visible.

  • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of both the ester and the inorganic base. The ratio of these solvents can be adjusted to optimize the reaction rate.

Q2: I am concerned about the stability of the oxazole ring during hydrolysis. Can it open under basic conditions?

A2: The oxazole ring is generally stable under basic hydrolysis conditions used for saponifying an ester. However, it can be susceptible to cleavage under strongly nucleophilic conditions or in the presence of certain other reagents.[2] To mitigate any risk:

  • Use Mild Conditions where Possible: Start with milder conditions (e.g., lower temperatures) and only increase the severity if the reaction is not proceeding.

  • Monitor the Reaction Closely: As mentioned, use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the product. Avoid unnecessarily long reaction times.

Q3: After acidification, my product is difficult to extract or purify. What are some best practices for the work-up and purification of this compound?

A3: The purification of carboxylic acids can be challenging due to their polarity.[4] Here is a recommended workflow:

  • Neutralize and Extract: After hydrolysis, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of around 2-3.[5]

  • Solvent Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is an effective purification method.[5]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography can be used. A mobile phase of hexane/ethyl acetate with a small amount of acetic or formic acid (0.1-1%) can improve the peak shape and prevent streaking on the column.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate

This protocol is a general guideline and may require optimization.

  • To a solution of isobutyric acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add the activating agent (e.g., DMAP-Tf, 1.3 eq) and a base (e.g., triethylamine, 1.5 eq).[6]

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add ethyl isocyanoacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 4-isopropyloxazole-2-carboxylate
  • Dissolve ethyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux.[3]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by recrystallization or column chromatography as needed.

V. Visualizations

Reaction_Mechanism cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Hydrolysis Isobutyric_Acid Isobutyric Acid Activated_Acid Activated Acid Intermediate Isobutyric_Acid->Activated_Acid Activation Cyclization_Precursor Cyclization Precursor Activated_Acid->Cyclization_Precursor Isocyanoacetate Ethyl Isocyanoacetate Isocyanoacetate->Cyclization_Precursor Ester_Product Ethyl 4-isopropyloxazole-2-carboxylate Cyclization_Precursor->Ester_Product Cyclization & Dehydration Ester_Product_H Ethyl 4-isopropyloxazole-2-carboxylate Carboxylate_Salt Carboxylate Salt Ester_Product_H->Carboxylate_Salt Base (e.g., KOH) Final_Product This compound Carboxylate_Salt->Final_Product Acidification (e.g., HCl)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow start Low Yield or Impurities check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions Temperature Time Stoichiometry start->check_conditions check_workup Evaluate Work-up & Purification pH Adjustment Solvent Choice Purification Method start->check_workup optimize_activation Optimize Carboxylic Acid Activation check_sm->optimize_activation check_conditions->optimize_activation optimize_hydrolysis Optimize Hydrolysis Conditions check_conditions->optimize_hydrolysis solution Improved Yield and Purity check_workup->solution optimize_activation->solution optimize_hydrolysis->solution

Caption: Troubleshooting workflow for synthesis optimization.

VI. Data Summary

ParameterRecommendationRationale
Oxazole Formation
Activating AgentDMAP-Tf or similar modern reagentHigh efficiency and mild conditions.[6]
BaseNon-nucleophilic organic base (e.g., triethylamine)Prevents side reactions with the activated acid.
SolventAnhydrous aprotic solvent (e.g., DCM)Ensures a water-free environment.
Temperature0 °C to room temperatureBalances reaction rate with stability of reagents.
Hydrolysis
BaseKOH or NaOH (2-5 eq)Ensures complete saponification.[7]
SolventEthanol/Water mixtureSolubilizes both the ester and the inorganic base.
TemperatureRefluxAccelerates the rate of hydrolysis.
Purification
Acidification pH2-3Ensures complete protonation of the carboxylic acid for extraction.[5]
Extraction SolventEthyl Acetate or DCMGood solubility for the product and easy removal.[4]
Chromatography Modifier0.1-1% Acetic or Formic AcidImproves peak shape for acidic compounds.[4]

VII. References

  • WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents. (URL: )

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. (URL: )

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (URL: )

  • Syntheses via 2-oxazolines. II. Versatile synthesis of aliphatic carboxylic acids and esters. Mono-and dialkylation of acids masked by a simple protecting group | Journal of the American Chemical Society. (URL: )

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: )

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: )

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: )

  • Synthesis and Reactions of Oxazoles - ResearchGate. (URL: )

  • 2-isopropyl-1,3-oxazole-4-carboxylic acid - C7H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL: )

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: )

  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (URL: )

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: )

  • Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize - MDPI. (URL: )

Sources

Technical Support Center: 4-Isopropyloxazole-2-carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-isopropyloxazole-2-carboxylic acid. Here, we address common stability challenges and provide practical, field-proven troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is rooted in the fundamental principles of organic chemistry and backed by authoritative literature to explain the "why" behind the experimental choices.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. However, like many substituted oxazoles and carboxylic acids, it can exhibit stability issues that may compromise experimental results. The primary stability concerns for this molecule are decarboxylation and hydrolysis of the oxazole ring. Understanding these degradation pathways is crucial for accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows decreasing purity over time, even when stored in a desiccator. What is the likely cause?

A1: The most probable cause of purity degradation in solid this compound is gradual decarboxylation. Heteroaromatic carboxylic acids, particularly those with the carboxyl group at the C2 position of an azole ring, can be susceptible to losing carbon dioxide, especially if exposed to elevated temperatures or certain catalysts.[1][2]

Q2: I observe a new, less polar spot on my TLC plate after working up my reaction containing this compound. What could this be?

A2: This new, less polar spot is likely 4-isopropyloxazole, the product of decarboxylation. The loss of the polar carboxylic acid group significantly reduces the polarity of the molecule, causing it to travel further up a normal-phase TLC plate.

Q3: My aqueous solution of this compound, buffered at a high pH, is showing signs of degradation. Why is this happening?

A3: The oxazole ring can be susceptible to hydrolytic cleavage under strongly basic (or acidic) conditions.[3][4] At high pH, the carboxylate anion is formed, which is generally stable. However, the oxazole ring itself can be attacked by hydroxide ions, leading to ring-opening byproducts.

Q4: What is the approximate pKa of the oxazole ring in this compound?

Q5: What are the ideal storage conditions for this compound?

A5: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, at a controlled low temperature (2-8 °C is recommended).[6] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, although this is a lesser concern than decarboxylation and hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation in solution. 1. Prepare fresh solutions daily: The compound may not be stable in your chosen solvent over extended periods. 2. Use a suitable solvent: Consider polar aprotic solvents like acetonitrile or THF for short-term storage of solutions. Avoid highly protic or basic/acidic solvents if possible. 3. Control temperature: Keep solutions on ice or in a cooled autosampler to slow down potential degradation.
Low yield in a reaction where the compound is a starting material. Degradation under reaction conditions. 1. Analyze reaction conditions: High temperatures can promote decarboxylation. If possible, screen for lower reaction temperatures. 2. Check for incompatible reagents: Strong bases or acids can induce hydrolysis. Consider using milder reagents or protecting the carboxylic acid group if necessary.
Formation of an unknown impurity during purification by silica gel chromatography. On-column degradation. 1. Deactivate silica gel: Some oxazole derivatives can be sensitive to the acidic nature of silica gel.[7] Consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine in your eluent. 2. Use an alternative stationary phase: Neutral alumina or reversed-phase silica can be gentler alternatives.[7]
Difficulty dissolving the compound for experiments. Inappropriate solvent choice. 1. Consult solubility data for similar compounds: Carboxylic acids are generally more soluble in polar solvents.[3] 2. Exploit acid-base properties: The compound's solubility in aqueous solutions will be pH-dependent. In basic solutions, it will form the more soluble carboxylate salt.[8][9] For organic solvents, polar options like methanol, ethanol, DMSO, and DMF are likely to be effective.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential to identify potential degradation products and pathways.[10]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines).

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect any degradation products.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[11][12]

1. Instrumentation:

  • HPLC system with a UV detector (or PDA) and preferably a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the initial mobile phase composition.

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks for degradation products are well-resolved from the main compound peak.

Stability-Indicating HPLC Method instrument HPLC System UV/PDA Detector Mass Spectrometer column Reversed-Phase C18 Column 4.6 x 150 mm, 5 µm instrument->column Equipped with analysis Data Analysis Peak Purity Assessment Quantify API & Degradants instrument->analysis Generates data for conditions Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Gradient 5-95% B over 20 min Flow Rate 1.0 mL/min Temperature 30°C column->conditions Operated under sample Sample Preparation Dilute with initial mobile phase sample->instrument Inject into

Caption: Key components of a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the known chemistry of oxazoles and carboxylic acids, two primary degradation pathways are anticipated for this compound.

Degradation Pathways parent This compound decarboxylated 4-Isopropyloxazole + CO2 parent->decarboxylated Decarboxylation (Heat, Catalyst) hydrolyzed Ring-Opened Products parent->hydrolyzed Hydrolysis (Strong Acid/Base)

Caption: Anticipated degradation pathways.

References

Technical Support Center: 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-isopropyloxazole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe handling, storage, and troubleshooting of common experimental issues encountered with this compound. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Quick Reference: Safety & Hazard Summary

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related compounds, such as 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid and other carboxylic acids, provides a strong basis for safe handling protocols.[1][2]

Primary Hazards Include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

Always wear appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[5]

  • Body Protection: A lab coat is required.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[4][5]

Storage and Handling Guide

Proper storage and handling are fundamental to maintaining the chemical integrity of this compound and ensuring laboratory safety.

Q: What are the ideal storage conditions for this compound?

A: Proper storage prevents degradation and maintains the purity of the reagent. The key is to protect it from atmospheric moisture, incompatible chemicals, and extreme temperatures.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Oxazole rings are generally thermally stable, but cool conditions slow down potential degradation pathways.[6][7]
Atmosphere Keep container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen).As a carboxylic acid, the compound is hygroscopic and can absorb moisture from the air. An inert atmosphere prevents this.
Light Store in an opaque or amber vial to protect from light.Oxazole rings can be susceptible to photolysis (decomposition by light).[6][7]
Incompatibilities Segregate from strong bases, strong oxidizing agents, and reducing agents.[8][9]Bases: Will undergo a rapid acid-base reaction.[10] Oxidizing Agents: The oxazole ring can be susceptible to oxidation.[6][7][11] Reducing Agents: The carboxylic acid group can be reduced.
Q: How should I handle the compound when weighing it or preparing a solution?

A: Follow this step-by-step protocol to ensure safety and accuracy.

Experimental Protocol: Handling Solid this compound

  • Prepare Your Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface and the analytical balance.

  • Don PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Equilibrate the Container: Before opening, allow the container to warm to room temperature, especially if stored in a refrigerator. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Perform all weighing operations within the fume hood. Use a clean spatula and weigh the desired amount of the solid into a tared, clean, and dry vessel.

  • Dispensing: Avoid creating dust. If the compound is a fine powder, handle it gently.

  • Sealing: Immediately after dispensing, securely close the container cap. If the container has a septum, consider flushing the headspace with an inert gas (e.g., argon) before sealing to displace air and moisture.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. If necessary, use sonication or gentle warming to aid dissolution, but be mindful of the compound's stability at higher temperatures.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weighing paper or wipes in the designated solid chemical waste container.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[5]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments.

Solubility Issues

Q: My this compound is not dissolving in my reaction solvent. What can I do?

A: Solubility is a common challenge. The polarity of the oxazole ring combined with the hydrogen-bonding capability of the carboxylic acid group dictates its solubility profile.[12]

  • Initial Solvent Selection: Start with common polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). For many carboxylic acids, alcohols like methanol or ethanol can also be effective.[13] The solubility in water is expected to be low due to the size of the hydrocarbon portion (isopropyl group and the ring).[12][14]

  • Increase Polarity: If using a solvent mixture (e.g., for chromatography), a small increase in the polar component (e.g., adding methanol to a dichloromethane solution) can significantly improve solubility.

  • Form a Salt: Carboxylic acids can be deprotonated with a base to form a much more polar and water-soluble carboxylate salt.[14][15] You can add one equivalent of a mild inorganic base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to an aqueous suspension. This is useful for aqueous reactions but will change the nature of your starting material to its conjugate base.

  • Gentle Heating: Cautiously warming the mixture may increase the rate of dissolution. However, monitor for any signs of decomposition (color change).

Stability and Reactivity

Q: I suspect my compound is degrading. What are the signs, and what could be the cause?

A: While the oxazole ring itself is generally stable, certain functionalities can introduce instability.[6][7]

  • Signs of Degradation: Common indicators include a change in color (e.g., yellowing or browning), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical data (NMR, LC-MS).

  • Potential Causes:

    • Hydrolysis: Some substituted oxazoles can be unstable towards hydrolytic ring-opening, especially under harsh acidic or basic conditions.[16]

    • Decarboxylation: While less common for simple oxazole-2-carboxylic acids, heating certain heterocyclic carboxylic acids can lead to decarboxylation (loss of CO₂). This is more of a concern for structures with specific activating groups, such as a 5-hydroxy substituent.[16]

    • Oxidation/Photolysis: Exposure to strong oxidizers or prolonged exposure to UV light can damage the oxazole ring.[6][7] Always store the compound in a dark, inert environment.[8]

Q: My reaction with a strong nucleophile (like a Grignard reagent or organolithium) is not working. Why?

A: This is a classic issue when working with carboxylic acids. The most acidic proton in the molecule is the one on the carboxyl group. Strong, basic nucleophiles will act as a base first.[10]

  • Acid-Base Chemistry: Instead of attacking the electrophilic carbonyl carbon, the Grignard reagent (a very strong base) will simply deprotonate the carboxylic acid.[10] This forms a carboxylate salt and quenches your nucleophile. This acid-base reaction is almost always faster than nucleophilic addition to the carbonyl.[10]

  • Solution: To perform a nucleophilic addition, you must first protect the carboxylic acid group or convert it to a different functional group that is not acidic, such as an ester or an acid chloride.[17][18]

Troubleshooting Workflow for Failed Reactions

Below is a logical workflow to diagnose common issues when this compound is used as a starting material.

G start Reaction Failed (Low Yield / No Product) check_reagents Are all reagents pure and solvents anhydrous? start->check_reagents Start Here acid_base Did the reaction use a strong base or nucleophile (e.g., Grignard, R-Li)? check_reagents->acid_base If reagents are OK... yes_ab Yes acid_base->yes_ab no_ab No acid_base->no_ab solubility Was the starting material fully dissolved? yes_sol Yes solubility->yes_sol no_sol No solubility->no_sol deprotonation Root Cause: Acid-base reaction occurred. Nucleophile was quenched. yes_ab->deprotonation no_ab->solubility other_issues Consider other factors: - Reaction temperature too low? - Incorrect stoichiometry? - Compound degradation? yes_sol->other_issues sol_issue Root Cause: Poor solubility limited reagent availability. no_sol->sol_issue protect Solution: 1. Convert COOH to an ester or acid chloride before reaction. 2. Use excess nucleophile (if feasible). deprotonation->protect change_solvent Solution: Change to a more polar solvent (e.g., DMF, DMSO) or use a co-solvent system. sol_issue->change_solvent

Caption: A decision workflow for troubleshooting failed reactions.

Disposal

Q: How do I properly dispose of waste containing this compound?

A: Proper disposal is critical for safety and environmental compliance. NEVER dispose of this chemical down the drain.[5]

Protocol: Waste Disposal

  • Segregate Waste: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled waste container.[5] Do not mix it with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) office.

  • Label Correctly: The waste container must be labeled with the full chemical name: "this compound Waste". Also, list any solvents present in the container.

  • Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and placed in the same designated solid waste container.

  • Consult EHS: Follow your institution's specific guidelines for hazardous chemical waste disposal. Contact your EHS or Safety Officer for pickup and final disposal procedures. Local, state, and national regulations must be followed.[5][19]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. National Institutes of Health. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Pharmaguideline. [Link]

  • Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids! - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET - NIST. (2015). National Institute of Standards and Technology. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scientific Research Publishing. (2016). Scientific Research Publishing. [Link]

  • Chemical Handling and Storage Section 6 - University of Toronto Scarborough. University of Toronto Scarborough. [Link]

  • Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry - YouTube. (2021). YouTube. [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide - Storemasta Blog. (2023). Storemasta. [Link]

  • Carboxylic Acids Group - information sheet - Canada.ca. (2019). Government of Canada. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. University of St Andrews. [Link]

  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. Indiana University. [Link]

  • Physical Properties: Solubility Classification - Masaryk University. Masaryk University. [Link]

  • Synthesis of Carboxylic Acids - University of Calgary. University of Calgary. [Link]

  • Making carboxylic acids - Chemguide. Chemguide. [Link]

  • Carboxylic acid reactions overview (article) - Khan Academy. Khan Academy. [Link]

  • Properties, Synthesis, and Reactions of Carboxylic Acids - Chad's Prep. Chad's Prep. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. National Institutes of Health. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (2023). ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). National Institutes of Health. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (2021). ResearchGate. [Link]

  • Properties and Nomenclature of Carboxylic acids - BYJU'S. BYJU'S. [Link]

  • 4-Methyloxazole-2-carboxylic acid - PubChem. National Institutes of Health. [Link]

  • Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table - ResearchGate. ResearchGate. [Link]

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023). Reddit. [Link]

Sources

Technical Support Center: Crystallization of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-isopropyloxazole-2-carboxylic acid. The methodologies and principles discussed here are grounded in established crystallization science to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and explanations of the underlying chemical principles.

Q1: My compound is not crystallizing. After cooling, the solution remains clear. What should I do?

This is a classic case of a stable supersaturated solution where crystal nucleation has failed to initiate.[1] A solution can be supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature, but lacks a starting point for crystal growth.[1]

Immediate Actions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can serve as nucleation points for crystal formation.[1][2]

  • Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier and allowing crystal growth to commence.[1]

  • Reduce Solvent Volume: It is possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling.[1][2] Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again. This increases the solute concentration. Test for saturation by dipping a glass rod in the solution; a crystalline film should form on the rod as the solvent evaporates.

  • Drastic Cooling (Use with Caution): If the above methods fail, try cooling the solution in an ice-salt bath.[1] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals by trapping impurities.[2]

// Nodes start [label="Crystallization Attempted:\nSolution is Clear After Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; scratch [label="1. Scratch Flask with Glass Rod", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="2. Add a Seed Crystal\n(if available)", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_solvent [label="3. Reduce Solvent Volume\n(Boil off excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; ice_bath [label="4. Cool in Ice Bath\n(Use with caution)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Still No Crystals:\nRe-evaluate Solvent System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> scratch [label="Did crystals form?"]; scratch -> success [label="Yes"]; scratch -> seed [label="No"]; seed -> success [label="Yes"]; seed -> reduce_solvent [label="No"]; reduce_solvent -> success [label="Yes"]; reduce_solvent -> ice_bath [label="No"]; ice_bath -> success [label="Yes"]; ice_bath -> failure [label="No"]; } dot Caption: Troubleshooting workflow for failure of crystal nucleation.

Q2: Instead of crystals, my compound has separated as an oil. How can I fix this?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of dissolved solute is so high that it exceeds its solubility limit as a liquid phase.[1] This is common for compounds with low melting points or when significant impurities are present, which can cause melting point depression.[2]

Corrective Strategies:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to lower the saturation point.[1][2] This ensures that as the solution cools, it reaches the saturation point at a lower temperature, hopefully below the compound's melting point.

  • Slow Down Cooling: Rapid cooling can favor oil formation.[1] After re-dissolving the oil, allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or in a warm water bath that is allowed to cool to room temperature gradually. This provides more time for the molecules to arrange themselves into an ordered crystal lattice.

  • Change the Solvent System: If oiling persists, the boiling point of your solvent may be too high relative to the solute's melting point.[1] Consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can try adjusting the ratio to decrease the overall solvating power, which may encourage crystallization at a lower temperature.

Q3: My crystal yield is very low. How can I improve it?

A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][2]

Yield Improvement Protocol:

  • Check the Mother Liquor: After filtering your initial crop of crystals, take the filtrate (mother liquor) and concentrate it by boiling off a significant portion of the solvent (e.g., reduce the volume by 50-75%).

  • Induce a Second Crop: Allow this concentrated solution to cool again. Often, a second crop of crystals will form.

  • Assess Purity: Be aware that the second crop may be less pure than the first. It is good practice to check the purity (e.g., by melting point or TLC) and potentially combine it with the crude material for a future recrystallization if necessary.

  • Optimize Initial Solvent Volume: For future experiments, be meticulous about using the minimum amount of hot solvent required to fully dissolve the compound. This is the most critical factor for maximizing yield.

Q4: The crystals are colored, but the pure compound should be white. What happened?

Colored impurities are a common issue and are often highly polar, high-molecular-weight byproducts that can be strongly adsorbed onto the crystal surface or trapped within the lattice.[3]

Decolorization Procedure:

  • Use Activated Charcoal: Place the impure, dry crystals back into a flask with a suitable solvent. Before heating, add a very small amount of activated charcoal (Norit). Typically, an amount that fits on the tip of a spatula is sufficient.

  • Heat and Filter: Heat the mixture to boiling. The activated charcoal will adsorb the colored impurities.

  • Perform Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to obtain pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound to consider for crystallization?

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and the general characteristics of carboxylic acids.

  • Structure and Polarity: The molecule contains a polar carboxylic acid group (-COOH) and a moderately polar oxazole ring, along with a nonpolar isopropyl group. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will dominate its physical properties.[4][5]

  • Boiling and Melting Points: Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to significantly higher boiling points than other organic molecules of similar molecular weight.[5][6] Low-to-medium molecular weight carboxylic acids are often waxy solids.[4]

  • Solubility: The "like dissolves like" principle applies. The polar carboxylic acid group will impart solubility in polar solvents like alcohols, acetone, and to some extent, water. Solubility in water decreases as the nonpolar carbon chain length increases.[5] It will likely be soluble in common organic solvents like ethyl acetate and THF.

Q: How do I select the best solvent for crystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.[7]

  • Heating Test: Heat the test tubes containing the undissolved solid. If the compound dissolves completely upon heating, it is a promising solvent.

  • Cooling Test: Allow the hot solution to cool. The formation of a significant amount of precipitate or crystals indicates a good solvent.

Table of Potential Solvents for this compound:

SolventPolarityBoiling Point (°C)Expected Behavior
WaterHigh100Low solubility, but may work if heated. Good for forming salts.
EthanolPolar Protic78Likely good solubility when hot, lower when cold. A strong candidate.
IsopropanolPolar Protic82Similar to ethanol, good candidate.
Ethyl AcetatePolar Aprotic77Often an excellent solvent for moderately polar compounds.
AcetonePolar Aprotic56May be too good a solvent (high solubility even when cold), risking low yield.
TolueneNonpolar111Likely poor solubility unless heated significantly.
Heptane/HexaneNonpolar98 / 69Very poor solubility. Best used as an anti-solvent in a mixed system.
Mixed Solvents VariableVariableSystems like Ethanol/Water or Ethyl Acetate/Heptane are powerful. Dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[7]
Q: What is the impact of impurities on my crystallization?

Impurities are the primary adversary in crystallization and can have multiple detrimental effects:

  • Inhibition of Nucleation: Some impurities can interfere with the formation of initial crystal nuclei, preventing crystallization altogether.

  • Reduced Yield: The presence of impurities can sometimes increase the solubility of the desired compound in the solvent, leading to lower recovery.[3]

  • Incorporation into the Crystal: Structurally similar impurities can be incorporated into the crystal lattice, forming solid solutions and reducing the final product's purity.[8][9]

  • Changes in Crystal Habit (Morphology): Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on that face and altering the overall crystal shape.[10]

  • Polymorph Direction: In some cases, impurities can selectively stabilize a less desired polymorphic form of the compound.[3]

Q: Could polymorphism be affecting my results?

Yes. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms, or polymorphs, can have distinct physical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Crystal shape

It is possible that inconsistent crystallization results (e.g., sometimes needles, sometimes plates) are due to the formation of different polymorphs under slightly varied conditions.[12] In a drug development context, identifying and controlling the desired, most stable polymorph is a critical regulatory requirement.[13][14]

Experimental Protocol

Standard Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary screening tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring until the solvent is gently boiling. Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated receiving flask. Pour the hot solution through the filter paper quickly.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. To maximize yield, you may later place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.

// Nodes start [label="1. Dissolve Crude Solid\nin Minimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decolorize_q [label="Is Solution\nColored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decolorize_a [label="2. Add Charcoal,\nReheat", fillcolor="#F1F3F4", fontcolor="#202124"]; hot_filter [label="3. Hot Filtration\nto Remove Impurities/Charcoal", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="4. Cool Filtrate Slowly\nto Induce Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="5. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="6. Wash with\nIce-Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="7. Dry Crystals\nto Constant Weight", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> decolorize_q; decolorize_q -> decolorize_a [label="Yes"]; decolorize_q -> cool [label="No"]; decolorize_a -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> wash; wash -> dry; } dot Caption: Standard experimental workflow for recrystallization.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
  • Mullin, J. W. (2019). The Influence of Impurities and Additives on Crystallization. In Crystallization (Chapter 4).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.
  • How Do Impurities Affect Crystal Structures? (2025, August 29). Chemistry For Everyone - YouTube.
  • Al-Kourra, H., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025, March 10). Filter Dryer.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Sengupta, B., & Kumar, P. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications.
  • Polymorphism in Crystals. (n.d.). MDPI.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • van de Streek, J., & Tkatchenko, A. (2014). Polymorphism (Chapter 14). In Industrial Crystallization.
  • Cruz-Cabeza, A. J., et al. (2018, January 25). Survey and analysis of crystal polymorphism in organic structures. PMC - NIH.
  • SOP: CRYSTALLIZATION. (n.d.). CUNY Queens College.
  • Physical Properties of Carboxylic Acids. (n.d.). TSFX.
  • Boggs, A., et al. (2025, August 7). Solvent design for crystallization of carboxylic acids. ResearchGate.
  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, from ring formation to final product purification, providing not just solutions but the underlying chemical principles to empower your scale-up campaign.

Section 1: Synthetic Strategy & Core Questions

The synthesis of this compound is a multi-step process where challenges can arise at each stage, particularly during scale-up. A robust and common approach involves a two-stage process: first, the synthesis of an ester precursor, typically ethyl 4-isopropyloxazole-2-carboxylate, followed by its hydrolysis to the final carboxylic acid.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 2-chloro-3-oxobutanoate, Isobutyramide) RingFormation Oxazole Synthesis (e.g., Modified Hantzsch) Start->RingFormation Cyclization Ester Ethyl 4-isopropyloxazole-2-carboxylate (Isolated Intermediate) RingFormation->Ester Purification Hydrolysis Ester Hydrolysis (Saponification) Ester->Hydrolysis Workup Acid-Base Work-up Hydrolysis->Workup Acidification FinalProduct This compound (Final Product) Workup->FinalProduct Purification (Recrystallization)

Caption: General two-stage workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for scaling up the production of this compound?

A common and scalable route involves the initial synthesis of ethyl 4-isopropyloxazole-2-carboxylate, followed by hydrolysis. The ester precursor can be formed via several methods, including the reaction of an α-haloketone with a primary amide (a variation of the Hantzsch synthesis) or by activating a carboxylic acid and reacting it with an isocyanide derivative.[1][2] The subsequent hydrolysis step is often the most challenging part of the scale-up process due to steric hindrance.

Q2: Why is the hydrolysis of the ethyl ester precursor so challenging?

The primary difficulty lies in steric hindrance. The isopropyl group at the C4 position and the ethyl ester at the C2 position of the oxazole ring create a crowded environment around the carbonyl carbon of the ester. This bulkiness physically impedes the approach of the nucleophile (e.g., a hydroxide ion) required for hydrolysis, significantly slowing down the reaction rate.[3] Standard saponification conditions often require high temperatures and long reaction times, which can lead to degradation of the oxazole ring itself.[1][4]

Section 2: Troubleshooting Guide - Stage 1: Synthesis of the Ester Precursor

This stage focuses on the formation of the oxazole ring to yield ethyl 4-isopropyloxazole-2-carboxylate. Success here is critical for the overall efficiency of the synthesis.

Q3: My oxazole ring formation reaction has a low yield. What are the common causes during scale-up?

Low yields in oxazole synthesis on a larger scale can often be traced back to a few key factors:

  • Inefficient Heat Transfer: Many oxazole syntheses, like the Robinson-Gabriel method which uses dehydrating agents, are exothermic.[1] On a large scale, poor heat dissipation can lead to temperature spikes, causing decomposition of reagents or the formation of side products. Ensure your reactor has adequate cooling capacity and that temperature is monitored closely.

  • Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. If reagents are not well-dispersed, localized concentration gradients can lead to incomplete reactions or an increase in byproduct formation.

  • Reagent Quality and Stoichiometry: The purity of starting materials is paramount. On a larger scale, even small impurities are magnified. Additionally, ensure the stoichiometry is precisely maintained, as excess of one reagent can lead to undesired side reactions.

  • Incomplete Dehydration: For syntheses requiring dehydration, residual water can inhibit the reaction. Ensure solvents are anhydrous and that the dehydrating agent is active and used in sufficient quantity.

Q4: I am observing a significant byproduct, which complicates the purification of the ester. How can I identify and minimize it?

Byproduct formation is a common issue. A plausible side reaction during a Hantzsch-type synthesis is the formation of imidazole derivatives or incompletely cyclized intermediates.

  • Identification: Utilize analytical techniques such as LC-MS to identify the mass of the impurity, which can provide clues to its structure. 1H NMR of the crude product can also reveal characteristic signals of byproducts.

  • Minimization Strategy:

    • Temperature Control: Run the reaction at the lowest effective temperature to disfavor higher activation energy side reactions.

    • Order of Addition: Carefully control the addition of reagents. Sometimes, adding a reactive intermediate slowly to the reaction mixture can prevent it from accumulating and reacting with itself.

    • pH Control: In some cyclization reactions, maintaining an optimal pH is crucial. The basicity of the amide or the presence of an external base can influence the reaction pathway.

ParameterRecommended Range (Lab Scale)Scale-Up ConsiderationRationale
Temperature 60-80 °CMonitor internal temp; use jacketed reactorControls reaction rate vs. byproduct formation.
Solvent Toluene, DioxaneEnsure adequate stirring (e.g., overhead stirrer)Affects solubility and reaction kinetics.
Dehydrating Agent P₂O₅, POCl₃, H₂SO₄Slow, controlled addition is criticalPrevents temperature spikes and degradation.[1]
Reaction Time 4-12 hoursMonitor by HPLC until SM consumedAvoids prolonged heating which can degrade product.

Section 3: Troubleshooting Guide - Stage 2: Hydrolysis of the Hindered Ester

This is often the bottleneck of the entire synthesis. The steric hindrance of the 4-isopropyl group makes standard saponification conditions inefficient.[3]

Q5: My standard hydrolysis with NaOH in aqueous ethanol is incomplete even after 24 hours at reflux. What is happening?

This is a classic case of steric hindrance preventing the hydroxide nucleophile from reaching the ester's carbonyl carbon. The bulky isopropyl group acts as a shield. Furthermore, in aqueous solutions, hydroxide ions are heavily solvated by water molecules, which increases their effective size and further hinders their approach.[5] Forcing the reaction with higher temperatures or stronger base concentrations often leads to decomposition of the oxazole ring.[4][6]

Hydrolysis_Troubleshooting Start Problem: Incomplete Ester Hydrolysis Check_Conditions Are you using standard aqueous NaOH/EtOH at reflux? Start->Check_Conditions Cause Root Cause: Steric Hindrance & Poorly Solvated Hydroxide Check_Conditions->Cause Yes Degradation Is product degradation (ring opening) observed? Check_Conditions->Degradation No, but yield is low Solution Adopt Mild, Non-Aqueous Hydrolysis Protocol Cause->Solution Protocol Use NaOH in MeOH/DCM (1:9) Solution->Protocol Deg_Cause Cause: Harsh Conditions (High Temp / [Base]) Degradation->Deg_Cause Yes Monitor Solution: Lower temp, monitor closely by HPLC Deg_Cause->Monitor

Caption: Decision tree for troubleshooting the hydrolysis of ethyl 4-isopropyloxazole-2-carboxylate.

Q6: What alternative hydrolysis conditions are effective for this type of sterically hindered ester?

To overcome steric hindrance, conditions that enhance the nucleophilicity of the hydroxide ion and improve substrate solubility are required. A highly effective method is to use a non-aqueous or low-water solvent system.[3][5]

Recommended Solution: Mild Hydrolysis in a Non-Aqueous Medium. This approach utilizes a mixture of methanol (MeOH) and a non-polar aprotic solvent like dichloromethane (DCM). In this environment, the hydroxide ion is poorly solvated, making it a much more potent nucleophile, which can more effectively attack the hindered carbonyl center.[3] This method often allows the reaction to proceed at room temperature, preventing thermal degradation.[5]

Protocol: Mild Saponification of Ethyl 4-isopropyloxazole-2-carboxylate
  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol. Ensure the NaOH is fully dissolved.

  • Reaction Setup: In a reactor suitable for the intended scale, dissolve the ester precursor (1.0 equiv.) in dichloromethane (DCM). The recommended solvent ratio is approximately 9 parts DCM to 1 part methanolic NaOH solution by volume.

  • Reagent Addition: Add the 0.3 N methanolic NaOH solution (2.0-3.0 equiv.) to the solution of the ester in DCM at room temperature with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within a few hours at room temperature, a significant improvement over traditional methods.[3][5]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and methanol.

    • Dissolve the resulting residue (the sodium salt of the carboxylic acid) in water.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any neutral, unreacted starting material or byproducts.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1N HCl to a pH of ~2-3. The carboxylic acid should precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: Troubleshooting Guide - Work-up and Purification

The final stage is critical for achieving the desired purity of this compound.

Q7: What is the most robust method for purifying the final product on a large scale?

For carboxylic acids, a combination of acid-base extraction and recrystallization is highly effective and scalable.[7][8]

  • Acid-Base Extraction: This is the primary purification step. By dissolving the crude product in a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[7] Neutral organic impurities can then be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[8]

  • Recrystallization: This is the final polishing step. The choice of solvent is critical. An ideal solvent should dissolve the product well when hot but poorly when cold. Common solvent systems for carboxylic acids include aqueous ethanol, toluene, or ethyl acetate/heptane mixtures.

Purification TechniqueScale-Up SuitabilityKey Considerations
Acid-Base Extraction ExcellentRequires large volumes of aqueous and organic phases; ensure efficient phase separation.[7][9]
Recrystallization Good to ExcellentSolvent selection is crucial; cooling rates must be controlled to ensure pure crystal formation.[8]
Distillation PoorThe product is likely a high-boiling solid; thermal degradation is a major risk.[9]
Column Chromatography PoorNot economically viable or practical for large-scale purification of a final product.

Q8: My final product has a persistent yellow or brown tint. How can I remove this color?

Color impurities often arise from small amounts of highly conjugated byproducts or degradation products formed during the reaction.

  • Activated Carbon Treatment: Dissolve the crude product in the recrystallization solvent while hot and add a small amount of activated carbon (charcoal). The carbon will adsorb the color bodies. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.[8]

  • Potassium Permanganate Wash: In some cases, trace impurities can be removed by an oxidative wash. During the acid-base workup, before acidification, a very dilute solution of potassium permanganate can be added to the basic aqueous solution to oxidize certain impurities. This is an aggressive method and should be tested on a small scale first.[10]

Section 5: Safety & Handling

Scaling up any chemical synthesis requires a thorough safety review.

Q9: What are the primary safety hazards to consider for this process?

  • Corrosive Reagents: The synthesis involves strong acids (H₂SO₄) and bases (NaOH), as well as potentially corrosive dehydrating agents like POCl₃.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[11][12]

  • Flammable Solvents: Many solvents used (DCM, Toluene, Ethanol, Ether) are flammable. Ensure all operations are performed in a well-ventilated area, away from ignition sources, and use properly grounded equipment to prevent static discharge.[13]

  • Exothermic Reactions: Both the ring formation and the neutralization during work-up can be exothermic. Add reagents slowly and ensure adequate cooling is available to maintain control of the reaction temperature.

  • Waste Disposal: The process will generate both acidic and basic aqueous waste as well as organic solvent waste. All waste streams must be segregated and disposed of according to institutional and local regulations.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • US Patent 3,709,795A. (1973). Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • US Patent 5,387,713A. (1995). Process for purification of carboxylic acids. Google Patents.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • MSDS of Oxazole. (2008). Capot Chemical. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. Retrieved from [Link]

  • Oxazole - Synthesis, Reactions, and Medicinal uses. (2018). Slideshare. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). PMC - NIH. Retrieved from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC - NIH. Retrieved from [Link]

  • T. Heberer. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Retrieved from [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 4-isopropyloxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the analysis of this molecule. The following sections are structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Section 1: Introduction to this compound and Analytical Strategy

This compound is a heterocyclic compound characterized by an oxazole ring substituted with an isopropyl group and a carboxylic acid moiety. Its acidic nature and potential for hydrogen bonding present unique challenges and considerations for developing robust and reliable analytical methods. A successful analytical method will depend on a thorough understanding of these properties to select the appropriate chromatographic conditions and detection techniques.

Below is a general workflow for developing an analytical method for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use & Troubleshooting A Define Analytical Target Profile B Select Analytical Technique (HPLC/GC) A->B Based on physicochemical properties C Initial Screening (Column, Mobile Phase/Carrier Gas) B->C Initial experiments D Optimization (Gradient, Temperature, pH) C->D Refine separation E Validate per ICH Q2(R2) (Accuracy, Precision, Linearity) D->E Finalized method F Assess Robustness E->F Ensure reliability G Implement for Routine Analysis F->G Transfer to QC H Troubleshooting Guide (Peak Tailing, etc.) G->H Address issues

Caption: General workflow for analytical method development.

Section 2: High-Performance Liquid Chromatography (HPLC) Method Development - FAQs and Troubleshooting

HPLC is often the preferred method for analyzing carboxylic acids due to their polarity and thermal lability. This section addresses common questions and issues related to HPLC analysis of this compound.

Frequently Asked Questions (HPLC)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For a reversed-phase HPLC method, a good starting point would be a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. The acidic buffer is crucial for suppressing the ionization of the carboxylic acid group, which helps to achieve better peak shape and retention.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood general-purpose column for moderately polar compounds.
**Mobile

resolving peak broadening in HPLC of 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to provide you with expert-level troubleshooting strategies for resolving peak broadening and tailing issues encountered during the HPLC analysis of 4-isopropyloxazole-2-carboxylic acid. As your dedicated application science resource, we will explore the underlying chemical principles and provide actionable protocols to restore optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic analyte like this compound?

The most frequent cause is operating the mobile phase at a pH too close to the analyte's pKa.[1][2][3] When the mobile phase pH is within approximately ±1.5 units of the pKa, the carboxylic acid exists in a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broadened or split peak. For sharp, symmetrical peaks, the goal is to ensure the analyte is in a single, stable ionic state.[3]

Q2: I've adjusted the pH, but my peak is still tailing. What should I investigate next?

After ruling out pH effects, the next most likely cause is secondary interactions between your analyte and the stationary phase.[4][5] Specifically, residual silanol groups on the surface of silica-based columns can interact with your analyte, causing a secondary retention mechanism that leads to tailing.[5][6] This can be particularly problematic with older "Type A" silica columns which have higher metal content and more active silanol groups.[7][8]

Q3: Could my HPLC system itself be the problem?

Yes, instrumental factors can contribute to peak broadening, a phenomenon often called "extra-column dispersion".[1][9] This can be caused by:

  • Excessively long or wide-diameter tubing between the injector, column, and detector.[1][10]

  • Poorly made fittings that create dead volume.[10]

  • A detector data collection rate that is too slow for the peak width.[10] These issues affect all peaks in the chromatogram, not just the analyte of interest.[11]

Q4: Does the choice of organic solvent (Acetonitrile vs. Methanol) matter for peak shape?

Absolutely. While both are common reversed-phase solvents, they have different properties that can influence selectivity and peak shape.[12][13] Acetonitrile and methanol differ in their viscosity, elution strength, and ability to engage in hydrogen bonding.[12] For some compounds, switching from one to the other can significantly improve peak asymmetry by altering the interactions between the analyte, mobile phase, and stationary phase.[14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak broadening. We will proceed from the most probable chemical causes to instrumental and methodological factors.

Issue 1: Suboptimal Mobile Phase pH

The ionization state of the carboxylic acid on your molecule is the single most critical factor for achieving good peak shape.

The Underlying Science: The Henderson-Hasselbalch equation dictates the ratio of the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the acid at a given pH. For reversed-phase chromatography, the neutral R-COOH form is more hydrophobic and will be better retained, while the anionic R-COO⁻ form is more polar and will elute earlier.[15] When both forms are present, the result is a distorted peak. The generally accepted "rule of thumb" is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure it is fully protonated and in a single form.[16]

  • Estimate pKa: If the exact pKa of this compound is unknown, use chemical prediction software or assume a pKa in the range of 3.5-4.5, typical for carboxylic acids.

  • Prepare Buffers: Prepare three separate aqueous mobile phase buffers at pH 2.5, 3.5, and 4.5. Use a buffer system effective in this range, such as phosphate or formate (if using MS detection).[17] A buffer concentration of 10-25 mM is typically sufficient.[8][18]

  • Measure pH Correctly: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[17]

  • Systematic Analysis: Run your analysis using each mobile phase composition, keeping all other parameters (gradient, flow rate, temperature) constant.

  • Analyze Results: Compare the peak shape (asymmetry or tailing factor) at each pH level.

You should observe a significant improvement in peak shape at the lowest pH.

Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Peak Shape
4.5 (Near pKa)Mixed (R-COOH & R-COO⁻)> 2.0Severe Tailing
3.5 (~pKa)Mixed (R-COOH & R-COO⁻)1.6 - 2.0Moderate Tailing
2.5 (<< pKa)Fully Protonated (R-COOH)1.0 - 1.3Symmetrical

A USP tailing factor between 0.9 and 1.2 is considered ideal.[1]

Issue 2: Secondary Silanol Interactions

If adjusting the pH does not fully resolve tailing, strong interactions between your analyte and the column's stationary phase are likely.

The Underlying Science: Silica-based HPLC columns have residual, unbonded silanol groups (Si-OH) on their surface.[5] At mobile phase pH values above ~3, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[19] These sites can interact with polar or ionizable analytes through ion-exchange or hydrogen bonding mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4][5] Metal impurities in the silica can exacerbate this effect by increasing the acidity of adjacent silanols.[7][20]

Silanol_Interaction cluster_0 Silica Surface Silica Silica Matrix Si-O⁻ Deprotonated Silanol (Active Site) Analyte 4-Isopropyloxazole- 2-Carboxylic Acid (Polar Region) Analyte->Silica:f1 Secondary Ionic Interaction Main_Elution Primary Hydrophobic Interaction (Desired)

Caption: Mechanism of secondary interaction causing peak tailing.

  • Operate at Low pH: As confirmed in the previous step, a low pH (e.g., pH 2.5-3.0) protonates the silanol groups (Si-OH), neutralizing them and minimizing unwanted ionic interactions.[4][8][21]

  • Use a Modern, High-Purity Column: Modern columns are typically made from high-purity "Type B" silica with low metal content.[7] They are also more effectively end-capped. End-capping is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them from interacting with analytes.[4][22] If you are using an older column, upgrading to a modern, fully end-capped column can provide a dramatic improvement.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help mask residual silanol activity by competing for the active sites.[23] Try increasing the buffer concentration from 10 mM to 25-50 mM (for UV detection).[24]

Issue 3: Instrumental and Methodological Problems

If chemical sources have been eliminated, it's time to audit your system and method parameters.

Troubleshooting_Workflow Start Peak Broadening Observed Check_pH Is Mobile Phase pH > pKa - 2? Start->Check_pH Adjust_pH Action: Lower pH to 2.5-3.0 using a suitable buffer. Check_pH->Adjust_pH Yes Check_Column Is the column old or not end-capped? Check_pH->Check_Column No Adjust_pH->Check_Column Replace_Column Action: Use a modern, high-purity, end-capped C18 column. Check_Column->Replace_Column Yes Check_System Are all peaks broad? Check extra-column volume. Check_Column->Check_System No Replace_Column->Check_System Optimize_System Action: Use shorter/narrower tubing. Check fittings. Optimize detector rate. Check_System->Optimize_System Yes Check_Overload Is peak shape better at lower concentration? Check_System->Check_Overload No Optimize_System->Check_Overload Reduce_Load Action: Dilute sample or reduce injection volume. Check_Overload->Reduce_Load Yes Resolved Peak Shape Resolved Check_Overload->Resolved No Reduce_Load->Resolved

Sources

avoiding degradation of 4-isopropyloxazole-2-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-isopropyloxazole-2-carboxylic acid. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of its workup and avoid common degradation issues. Our goal is to ensure the integrity and yield of your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation risks for this compound during experimental workup?

A1: The structure of this compound contains two key reactive sites: the oxazole ring and the carboxylic acid group. The primary degradation risks during workup stem from the inherent chemical properties of the oxazole heterocycle, which is susceptible to ring-opening under both acidic and basic conditions.

The core issues are:

  • Acid-Catalyzed Hydrolysis: The oxazole ring is a weak base, with the conjugate acid having a pKₐ of approximately 0.8.[1] In the presence of strong acids, the ring nitrogen is protonated. This protonation makes the C2 carbon, already electron-deficient due to the adjacent oxygen and nitrogen atoms and the C2-carboxylic acid group, highly electrophilic. It becomes susceptible to nucleophilic attack by water, leading to hydrolytic cleavage of the ring.[2][3]

  • Base-Mediated Ring Opening: While the C2 proton of an unsubstituted oxazole is the most acidic, the C2 position is also the most electron-deficient and thus the primary site for nucleophilic attack.[2][4] During extraction with strong bases like sodium hydroxide, the hydroxide ion can act as a nucleophile, attacking the C2 carbon and initiating a ring-opening cascade. This is a significant risk, as nucleophilic attacks on the oxazole ring often result in cleavage rather than simple substitution.[2][5]

  • Decarboxylation: Heterocyclic carboxylic acids can be prone to decarboxylation, particularly at elevated temperatures or under harsh pH conditions.[6][7][8] While this specific molecule's thermal stability requires empirical testing, it is crucial to avoid excessive heat during solvent evaporation. Studies on related structures, such as 5-hydroxyoxazole-4-carboxylic acids, have shown them to be unstable towards decarboxylation, highlighting a potential instability pathway for substituted oxazole carboxylic acids.[9]

cluster_degradation Degradation Pathways Compound 4-Isopropyloxazole- 2-carboxylic Acid RingOpened Ring-Opened Products (Amides, Esters) Compound->RingOpened Decarboxylated Decarboxylated Product (4-Isopropyloxazole) Compound->Decarboxylated Loss of CO₂ Acid Strong Acid (H₃O⁺) (e.g., excess HCl) Acid->Compound Protonation & Nucleophilic Attack Base Strong Base (OH⁻) (e.g., NaOH, KOH) Base->Compound Nucleophilic Attack at C2 Heat Heat (Δ) Heat->Compound Thermal Stress

Caption: Primary degradation pathways for this compound.
Q2: I'm observing a significantly low yield after my aqueous workup. What is the most probable cause and how can I fix it?

A2: A low recovery yield after an aqueous workup is the most common issue reported. The culprit is almost always unintentional degradation of the oxazole ring during the extraction and washing steps. The standard procedure for isolating a carboxylic acid—extracting with a strong base, acidifying the aqueous layer, and back-extracting the product—is often too harsh for this molecule.

Troubleshooting Low Yield:

SymptomPossible CauseRecommended Action
Low yield after basic extraction and re-acidification. 1. Base-Mediated Ring Opening: Using a strong base (e.g., 1M NaOH) for extraction caused nucleophilic attack and ring cleavage.[2][3] 2. Acid-Catalyzed Hydrolysis: Over-acidification of the aqueous layer (e.g., to pH < 1) with a strong acid during the precipitation/back-extraction step caused ring hydrolysis.1. Use a Milder Base: Switch to a saturated sodium bicarbonate (NaHCO₃) solution. Its lower basicity (pKa of conjugate acid H₂CO₃ is 6.35) is sufficient to deprotonate the carboxylic acid without significantly promoting nucleophilic ring attack.[10] 2. Control Acidification: Perform the acidification in an ice bath to dissipate any heat. Add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH carefully and acidify only to pH 3-4, which is sufficient to protonate the carboxylic acid for extraction into an organic solvent.[11]
Product seems to disappear during solvent removal. Thermal Decarboxylation: Overheating the sample during rotary evaporation led to the loss of CO₂.Remove the solvent under reduced pressure at a low temperature (≤ 30-35 °C). If high-boiling point solvents are present, consider co-evaporation with a more volatile solvent.
Formation of an emulsion during extraction. The carboxylate salt may be acting as a surfactant, or fine particulates are stabilizing the emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gentle swirling is preferred over vigorous shaking.

Comparison of Bases for Extraction:

BaseFormulapKₐ of Conjugate AcidSuitability for ExtractionAssociated Risk
Sodium HydroxideNaOH~15.7 (H₂O)Not Recommended High risk of nucleophilic attack and ring opening.
Potassium CarbonateK₂CO₃10.33 (HCO₃⁻)Use with Caution Moderate risk of ring opening; stronger base than bicarbonate.
Sodium BicarbonateNaHCO₃6.35 (H₂CO₃)Highly Recommended Minimal risk; basic enough to deprotonate the carboxylic acid but not nucleophilic enough to readily attack the ring.
Q3: What is the recommended step-by-step protocol for a safe and effective workup of this compound?

A3: This protocol is designed to minimize exposure to harsh pH conditions and elevated temperatures, thereby preserving the integrity of the oxazole ring.

Optimized Aqueous Workup Protocol:

  • Reaction Quenching & Solvent Dilution: a. Once the reaction is complete, cool the mixture to room temperature. b. If the reaction solvent is polar and water-miscible (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent suitable for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add a volume of water to dissolve any inorganic salts.

  • Initial Wash (Optional): a. Transfer the diluted reaction mixture to a separatory funnel. b. To remove highly water-soluble impurities, perform a gentle wash with deionized water. Drain and discard the aqueous layer. This step is optional and depends on the nature of the reaction byproducts.

  • Mild Basic Extraction: a. Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. b. Caution: Add the NaHCO₃ solution slowly and vent the funnel frequently, as CO₂ gas will be evolved from the neutralization of any unreacted acid. c. Stopper the funnel and invert gently several times to mix. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate. The deprotonated product (sodium 4-isopropyloxazole-2-carboxylate) will now be in the aqueous layer. e. Drain the lower aqueous layer into a clean flask or beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Controlled Acidification: a. Place the beaker containing the combined aqueous extracts into an ice-water bath and begin stirring. b. Slowly, add 1M HCl dropwise to the cold, stirring solution. c. Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding acid until the pH is approximately 3-4 . The protonated carboxylic acid may precipitate as a solid or remain dissolved.

  • Product Back-Extraction: a. Transfer the acidified aqueous solution back to a clean separatory funnel. b. Add a fresh portion of organic solvent (e.g., ethyl acetate). c. Gently mix the layers to extract the neutral carboxylic acid product back into the organic phase. d. Separate the layers and collect the organic extract. Repeat the back-extraction two more times with fresh organic solvent. Combine all organic extracts.

  • Final Wash and Drying: a. Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Filter off the drying agent.

  • Solvent Removal: a. Concentrate the filtered organic solution using a rotary evaporator. b. Crucially, ensure the water bath temperature does not exceed 35 °C to prevent thermal decarboxylation. c. Dry the resulting crude product under high vacuum to remove any residual solvent.

Caption: Recommended experimental workflow for the purification of the title compound.
References
  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole.

  • Wikipedia. (n.d.). Oxazole.

  • Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(iv), 261-276.

  • Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

  • Mishra, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 202-214.

  • CUTM Courseware. (n.d.). Oxazole.pdf.

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry.

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. PubMed.

  • ChemEazy. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.

  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.

  • BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.

  • University of Rochester, Department of Chemistry. (2025). How To Run A Reaction: The Workup.

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.

  • Regan, J. H., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.

Sources

Technical Support Center: Catalyst Selection for 4-Isopropyloxazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of your experimental choices.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalyst-related issues.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing very low to no yield. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in oxazole synthesis is a common issue that can often be traced back to catalyst choice, reaction conditions, or the stability of intermediates. For the synthesis of a 2,4-disubstituted oxazole like this compound, a plausible route is the reaction of an appropriate α-diazoketone with an amide, often catalyzed by a rhodium or copper complex.[1][2]

Possible Causes and Solutions:

  • Incorrect Catalyst Selection: The choice of catalyst is critical and can dramatically influence the outcome. For the formation of 2,4-disubstituted oxazoles, dirhodium tetraacetate [Rh₂(OAc)₄] is a commonly used and effective catalyst for the reaction of α-diazo-β-ketoesters with amides.[3][4] In contrast, catalysts like dirhodium tetrakis(heptafluorobutyramide) have been shown to favor the formation of the isomeric oxazole-5-carboxylates.[1][5]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are of high purity and anhydrous.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. Rhodium-catalyzed reactions of diazocarbonyl compounds are often run at temperatures ranging from room temperature to reflux in solvents like dichloromethane or toluene.[1] Start with milder conditions and incrementally increase the temperature.

  • Instability of the Carboxylic Acid Product: Oxazole carboxylic acids can be unstable, particularly under harsh acidic or basic conditions, or at elevated temperatures, leading to potential decarboxylation or ring-opening.[6] It is crucial to maintain controlled pH and temperature during workup and purification.

Experimental Protocol: Rhodium-Catalyzed Synthesis

  • To a solution of the appropriate α-diazo-β-ketoester and amide (1.2 equivalents) in anhydrous dichloromethane (0.1 M), add dirhodium tetraacetate (1 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If no reaction is observed, gradually increase the temperature to reflux.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Problem 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. How can I identify and minimize these?

Answer:

Impurity formation is a frequent challenge, especially when scaling up reactions.[6] These can arise from side reactions, unreacted starting materials, or degradation of the product.

Common Impurities and Prevention Strategies:

Impurity TypePotential CauseMitigation Strategy
Isomeric Byproducts Use of a non-regioselective catalyst.As discussed, dirhodium tetraacetate is known to favor the formation of 2,4-disubstituted oxazoles.[3][4][5] Avoid catalysts that can lead to mixtures of regioisomers.
Ring-Opened Products The oxazole ring can be susceptible to cleavage under harsh pH conditions during workup.[6][8]Employ a mild aqueous workup. Use a buffered solution if necessary and avoid strong acids or bases.[7]
Unreacted Starting Materials Incomplete reaction due to insufficient catalyst loading, reaction time, or temperature.Monitor the reaction closely with TLC or HPLC to ensure completion. Optimize reaction parameters as needed.[6]
Decarboxylation Product The carboxylic acid group may be lost at elevated temperatures.[6]Maintain moderate temperatures during the reaction and purification steps.

Workflow for Impurity Identification and Minimization:

start Impurity Detected (LC-MS, NMR) path1 Known Side Product start->path1 path2 Degradation Product start->path2 path3 Starting Material start->path3 solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->solution1 solution2 Modify Workup/Purification (Lower Temp, Inert Atmosphere) path2->solution2 solution3 Re-purify Starting Materials path3->solution3 outcome Impurity Minimized solution1->outcome solution2->outcome solution3->outcome

Caption: A logical workflow for identifying and minimizing impurities.[6]

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What are the best practices for its purification?

Answer:

The purification of polar molecules like carboxylic acids can be challenging due to their solubility characteristics and potential for strong interactions with stationary phases in chromatography.[7][9]

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities.[10]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Extract the product back into an organic solvent, dry, and concentrate.[6][7]

  • Silica Gel Column Chromatography:

    • Challenge: The polar carboxylic acid group can lead to strong adsorption on silica gel, resulting in poor recovery and peak tailing.[7]

    • Solution: To improve elution and peak shape, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[7] A common eluent system is a gradient of n-hexane and ethyl acetate.[7]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Purification Workflow Diagram:

Caption: A general workflow for the purification of oxazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing oxazoles?

A1: Several classical and modern methods exist for oxazole synthesis. Key strategies include:

  • Robinson-Gabriel Synthesis: The cyclodehydration of α-acylamino ketones.[8][11]

  • Van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[12][13]

  • Metal-Catalyzed Reactions: Rhodium and copper catalysts are widely used for the synthesis of oxazoles from α-diazocarbonyl compounds and amides or nitriles.[1][2][14]

Q2: Are there greener alternatives for oxazole synthesis?

A2: Yes, green chemistry principles are increasingly being applied to oxazole synthesis. This includes the use of:

  • Microwave-Assisted Synthesis: To accelerate reaction times and improve yields.[13]

  • Ultrasound Irradiation: As an alternative energy source.[13]

  • Recyclable Catalysts: Such as copper complexes immobilized on magnetic nanoparticles.[14]

  • Greener Solvents: Like ionic liquids or water.[13][15]

Q3: How does the choice of rhodium catalyst affect the regioselectivity of the reaction?

A3: The ligands on the dirhodium catalyst play a crucial role in determining the regiochemical outcome of the reaction between α-diazo-β-ketoesters and amides.

  • Dirhodium tetraacetate [Rh₂(OAc)₄]: This catalyst typically promotes N-H insertion followed by cyclodehydration, leading to the formation of 2-aryl-oxazole-4-carboxylates.[1][3][4]

  • Dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfbm)₄]: In stark contrast, this catalyst with its more electrophilic metal center leads to a dramatic change in regioselectivity, favoring the formation of oxazole-5-carboxylates.[1][5]

Q4: What are the key safety precautions when working with reagents for oxazole synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • α-Diazocarbonyl Compounds: These are potentially explosive and should be handled with care. Avoid heat, light, and strong acids or bases.

  • Metal Catalysts: Many rhodium and copper compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[6]

References

  • Shi, B., Blake, A. J., Lewis, W., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2010). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry, 75(1), 152–161. [Link]

  • Li, J., Zhu, S.-R., Xu, Y., Lu, X.-C., Wang, Z.-B., Liu, L., & Xu, D.-f. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Advances, 10(41), 24453–24457. [Link]

  • Moody, C. J., & Shi, B. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Chemical Communications, (45), 7071–7073. [Link]

  • Shi, B., Blake, A. J., Lewis, W., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2010). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry, 75(1), 152–161. [Link]

  • Shi, B., Blake, A. J., Lewis, W., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. PubMed, 75(1), 152-61. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazole Synthesis from Isocyanides. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Copper (II) complex immobilized on magnetic nanoparticles catalyzed synthesis of oxazole and thiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐Catalyzed cascade for synthesis of oxazoles. Retrieved from [Link]

  • PMC. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • ACS Publications. (n.d.). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • ResearchGate. (n.d.). Synthesis of carboxylic acid functionalized poly[2-(3-butenyl)-2-oxazoline]. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Characterization of 4-Isopropyloxazole-2-Carboxylic Acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Elucidation

In modern drug discovery, the oxazole ring is a privileged scaffold, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions. When combined with a carboxylic acid group—a moiety fundamental to the function of over 450 marketed drugs—the resulting molecule, such as 4-isopropyloxazole-2-carboxylic acid, becomes a compound of significant interest.[1][2] The carboxylic acid function is pivotal for modulating physicochemical properties like solubility and for direct interaction with biological targets.[2]

However, the precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions, dictates a molecule's biological activity and properties. An assumed structure is insufficient for high-stakes drug development. This guide provides an in-depth, field-proven strategy for the definitive characterization of this compound, anchored by the gold-standard technique of single-crystal X-ray crystallography and corroborated by a suite of spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and comprehensive technique for determining the absolute three-dimensional structure of a molecule.[3] It provides unambiguous, high-resolution data on atomic coordinates, which is a prerequisite for rational drug design and understanding structure-activity relationships (SAR).[3][4] For a molecule like this compound, crystallography can definitively reveal:

  • Molecular Conformation: The precise spatial orientation of the isopropyl group relative to the oxazole ring.

  • Bond Parameters: Accurate bond lengths and angles, confirming the integrity of the heterocyclic system.

  • Intermolecular Interactions: The exact nature of hydrogen bonding, particularly the common carboxylic acid dimers, which significantly influence physical properties.

  • Absolute Configuration: If a chiral center were present, crystallography could determine its absolute stereochemistry.

Experimental Protocol: From Powder to Structure

This protocol is designed as a self-validating system, where the final structure must be consistent with data from the bulk sample.

Step 1: Synthesis and Purification The initial synthesis of this compound can be approached through various established routes for oxazole synthesis, often starting from corresponding carboxylic acids or acylaminoketones.[5] It is critical to achieve high purity (>99%), typically via recrystallization or column chromatography, as impurities can severely inhibit crystallization. The identity and purity of the bulk material must first be confirmed by NMR, MS, and IR spectroscopy (see Part 2).

Step 2: Crystallization – The Critical Bottleneck Growing diffraction-quality single crystals is often the most challenging step.[3] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.

  • Causality: The choice of solvent is paramount. The ideal solvent should dissolve the compound when warm but render it sparingly soluble at room or lower temperatures. For a carboxylic acid, polar protic and aprotic solvents are primary candidates. A screening of various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate) and solvent/anti-solvent systems is necessary.

  • Methodology (Slow Evaporation):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Step 3: X-ray Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • Causality: Data is collected at a low temperature (e.g., 100 K) using a stream of liquid nitrogen. This is not to freeze the crystal, but to minimize the thermal vibration of atoms, which results in a sharper diffraction pattern and higher resolution data.

  • Methodology:

    • Mount the selected crystal on a modern X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Step 4: Structure Solution and Refinement The collected diffraction pattern is used to calculate an electron density map of the crystal's asymmetric unit.[4]

  • Methodology:

    • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial model of the molecule from the electron density map.

    • Structure Refinement: The initial model is refined using software (e.g., SHELXL) to best fit the experimental data.[6] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined.

    • Validation: The final structure is validated using metrics like the R-factor (agreement factor), which should ideally be below 5% for high-quality small molecule structures.

Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Purity > 99% mounting Crystal Mounting crystallization->mounting Select single crystal data_collection Data Collection (100 K) mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution Diffraction Pattern refinement Structure Refinement solution->refinement Initial Model validation Validation (CIF) refinement->validation Final Model

Caption: Workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure. A hypothetical summary is presented below.

ParameterHypothetical ValueSignificance
FormulaC₇H₉NO₃Confirms the elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensionsa=8.5 Å, b=12.1 Å, c=7.9 Å, β=95°Defines the size and shape of the repeating unit.
Molecules per Unit Cell (Z)4Number of molecules in the unit cell.
Bond Length C=O~1.21 ÅTypical double bond length.
Bond Length C-O(H)~1.32 ÅTypical single bond length in a carboxylic acid.
H-Bond Distance (O-H···O)~2.65 ÅConfirms the presence and strength of a hydrogen-bonded dimer.
Final R-factor (R1)< 0.05 (e.g., 0.042)A low value indicates a good fit between the model and experimental data.

Part 2: Comparative Analysis with Spectroscopic Techniques

While crystallography provides the ultimate solid-state structure, it is essential to compare this with data from the bulk sample in solution. Spectroscopic techniques are faster, do not require crystals, and provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of ¹H and ¹³C nuclei. It is the most powerful tool for determining molecular structure in solution. The carboxyl proton typically appears as a broad singlet far downfield (>10 ppm).[7] The isopropyl group will show a characteristic doublet and septet pattern.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies. Carboxylic acids show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹.[7][8]

Comparison of Characterization Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, intermolecular interactions, stereochemistry.Unambiguous, high-resolution, "gold standard" for structural proof.[9]Requires diffraction-quality single crystals (can be a major bottleneck).[3]
NMR Spectroscopy Connectivity, chemical environment of atoms, structure in solution, relative stereochemistry.Non-destructive, excellent for bulk sample analysis, provides dynamic information.Does not provide bond lengths/angles or absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, requires very small sample amount, confirms identity.Provides no information on 3D structure or connectivity.
Infrared Spectroscopy Presence of functional groups.Fast, simple, good for identifying key groups like C=O and O-H.[8]Provides limited information on the overall molecular framework.

Part 3: An Integrated and Self-Validating Workflow

The highest level of confidence in a molecule's characterization comes from an integrated approach where different techniques validate one another. The spectroscopic data confirms the identity of the bulk material, while crystallography provides the high-resolution 3D structure of a single crystal from that bulk. The two datasets must be in complete agreement.

cluster_synthesis Sample Generation cluster_validation Primary Characterization (Bulk) cluster_definitive Definitive Structure (Single Crystal) synthesis Synthesized Bulk Material nmr NMR (Connectivity) synthesis->nmr ms MS (Molecular Wt.) synthesis->ms ir IR (Functional Groups) synthesis->ir xray X-ray Crystallography (3D Structure) synthesis->xray Crystallization final Fully Validated Structure nmr->final Data Concordance ms->final Data Concordance ir->final Data Concordance xray->final Data Concordance

Caption: Integrated workflow for structural validation.

Conclusion

For drug development professionals, the definitive characterization of a lead compound like this compound is non-negotiable. While spectroscopic methods like NMR, MS, and IR are essential for confirming the identity and purity of the bulk material, they cannot provide the high-resolution, three-dimensional structural details required for understanding biological interactions. Single-crystal X-ray crystallography is the only technique that delivers this unambiguous information. By employing an integrated workflow where crystallographic data is corroborated by spectroscopic analysis, researchers can proceed with full confidence in their molecular structure, providing a solid and essential foundation for all subsequent development efforts.

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 Source: PubChem - NIH URL: [Link]

  • Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chem 351 F18 Final : Spectroscopy Source: University of Calgary URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]

  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC - NIH URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - PubMed Central URL: [Link]

  • Title: Protein X-ray Crystallography and Drug Discovery Source: MDPI URL: [Link]

  • Title: Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: ResearchGate URL: [Link]

  • Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives Source: Organic Chemistry: A Tenth Edition URL: [Link]

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  • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

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A Comparative Guide to the Synthesis of 4-Isopropyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropyloxazole-2-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, and the specific substitution pattern of an isopropyl group at the 4-position and a carboxylic acid at the 2-position offers a versatile handle for further chemical modification. The carboxylic acid moiety, in particular, allows for the formation of amides, esters, and other derivatives, making it a crucial synthon for library synthesis in drug discovery programs.

This guide provides a comprehensive comparison of two distinct and practical synthetic routes for preparing this compound. We will delve into a Post-functionalization Route via C2-metallation and a Convergent Cyclization Route . The analysis focuses on reaction efficiency, scalability, safety considerations, and the underlying chemical principles, providing researchers with the critical information needed to select the optimal strategy for their specific laboratory context and project goals.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Post-functionalization via C2-LithiationRoute 2: Convergent Cyclization
Starting Materials 4-isopropyloxazole, n-Butyllithium, Carbon Dioxide (Dry Ice)Isobutyramide, Ethyl Glyoxylate, Dehydrating Agent
Key Transformation Directed ortho-metallation (DoM) at C2, followed by carboxylation.Condensation and cyclodehydration reaction.
Overall Yield Good to Excellent (typically 70-85% for the carboxylation step).Moderate to Good (typically 50-70%).
Stereoselectivity Not applicable.Not applicable.
Key Advantages Reliable and high-yielding final step. Based on a well-established and predictable reaction mechanism.[1]Avoids pyrophoric organometallic reagents and cryogenic conditions. Utilizes readily available starting materials.
Key Challenges Requires strict anhydrous conditions and cryogenic temperatures (-78 °C). Involves handling of pyrophoric n-butyllithium.Potential for side reactions during cyclization. The intermediate may require careful purification.

Route 1: Post-functionalization via C2-Lithiation and Carboxylation

This synthetic strategy is predicated on a robust and widely utilized transformation in heterocyclic chemistry: the deprotonation of an acidic C-H bond followed by quenching with an electrophile. The C2 proton of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it highly susceptible to deprotonation by a strong base.[1]

Principle & Workflow

The logic of this route is to first construct the stable 4-isopropyloxazole core and then introduce the carboxylic acid functionality in a separate, high-yielding step. This two-step sequence is often preferred for its reliability and predictability.

cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Carboxylation A Isobutyramide + α-Halo Acetaldehyde B 4-Isopropyloxazole A->B Cyclocondensation C 4-Isopropyloxazole D 2-Lithio-4-isopropyloxazole C->D 1) n-BuLi, THF, -78 °C E Lithium 4-isopropyloxazole-2-carboxylate D->E 2) CO2 (s) F This compound E->F 3) H3O+ workup

Caption: Workflow for the Post-functionalization Route.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Isopropyloxazole

This precursor can be synthesized via several established methods, such as the Robinson-Gabriel synthesis.[2] A common approach involves the reaction of isobutyramide with an appropriate α-halocarbonyl compound.

Step 2: C2-Lithiation and Carboxylation of 4-Isopropyloxazole

  • System Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.

  • Reaction:

    • Charge the flask with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of oxazole).

    • Add 4-isopropyloxazole (1.0 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiooxazole intermediate is typically observed.

    • Carefully add crushed dry ice (solid CO2, an excess of ~5 eq) in small portions to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.

    • Acidify the aqueous layer to pH ~2-3 with 2 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield the final this compound.

Expert Insights & Trustworthiness
  • Causality of Choices: The use of THF as a solvent is critical as it is aprotic and effectively solvates the lithium cation. The cryogenic temperature of -78 °C is essential to ensure the kinetic deprotonation at the C2 position and to prevent decomposition of the organolithium intermediate or side reactions, such as attack on the solvent.[3]

  • Self-Validating System: The reaction progress can be monitored by quenching a small aliquot with D2O instead of CO2. Subsequent 1H NMR analysis should show the disappearance of the C2-proton signal, confirming successful lithiation. The final product's identity is confirmed by standard analytical techniques (NMR, IR, and Mass Spectrometry), with the carboxylic acid proton showing a characteristic broad singlet in the 1H NMR spectrum and a strong C=O stretch in the IR spectrum.

Route 2: Convergent Cyclization

This approach constructs the target molecule by combining two key fragments that already contain the necessary atoms for the oxazole ring and its substituents. This method avoids the use of pyrophoric organometallics and cryogenic conditions, making it an attractive alternative from a safety and operational standpoint.

Principle & Workflow

The core of this strategy is the condensation reaction between isobutyramide, which provides the N3, C4, and the isopropyl group, and an ethyl glyoxylate derivative, which provides the C2, O1, C5, and the carboxylate precursor. The reaction proceeds through an intermediate that undergoes cyclization and dehydration to form the aromatic oxazole ring.

cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis A Isobutyramide + Ethyl Glyoxylate B Intermediate Adduct A->B Condensation C Ethyl 4-isopropyloxazole-2-carboxylate B->C POCl3 or P2O5 (Cyclodehydration) D Ethyl 4-isopropyloxazole-2-carboxylate E This compound D->E LiOH or NaOH, H2O/THF

Caption: Workflow for the Convergent Cyclization Route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-isopropyloxazole-2-carboxylate

  • System Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reaction:

    • To a solution of isobutyramide (1.0 eq) and ethyl glyoxylate (1.1 eq) in a suitable solvent like toluene or dioxane, add a dehydrating agent.

    • Common dehydrating agents for this transformation include phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.

    • Neutralize the solution with a base, such as sodium bicarbonate (NaHCO3).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • The crude ester is purified by silica gel column chromatography.

Step 2: Saponification to this compound

  • Reaction:

    • Dissolve the purified ethyl 4-isopropyloxazole-2-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the ester.

  • Workup:

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2-3 with 2 M HCl.

    • Collect the resulting precipitate by filtration or extract the product with ethyl acetate.

    • Dry the product to yield the final carboxylic acid.[4]

Expert Insights & Trustworthiness
  • Causality of Choices: The choice of a powerful dehydrating agent like POCl3 is crucial for driving the cyclization and aromatization to the oxazole ring, which is a key step in this synthesis.[2] The final saponification is a standard and reliable method for converting an ester to a carboxylic acid.[4]

  • Self-Validating System: The success of the cyclization step is confirmed by the appearance of a new aromatic proton signal for the C5-H in the 1H NMR spectrum of the ester intermediate. The final hydrolysis is validated by the disappearance of the ethyl ester signals (-CH2- and -CH3) and the appearance of the broad carboxylic acid proton signal in the 1H NMR spectrum.

Comparative Analysis and Conclusion

Both synthetic routes represent viable and effective pathways to this compound, each with a distinct profile of advantages and challenges.

  • Route 1 (Post-functionalization) is arguably the more robust and predictable method, particularly for the final carboxylation step. The C2-lithiation of oxazoles is a well-documented and high-yielding reaction. Its primary drawbacks are the stringent requirements for anhydrous conditions, cryogenic temperatures, and the handling of pyrophoric n-butyllithium, which may pose challenges for scalability and safety in some laboratory settings.

  • Route 2 (Convergent Cyclization) offers a significant advantage in its avoidance of hazardous organometallic reagents and extreme temperatures. It builds the complexity of the molecule in a more convergent fashion. However, the initial cyclodehydration step can be lower-yielding and may require more extensive optimization and purification compared to the C2-lithiation reaction.

Recommendation:

For small-scale synthesis and medicinal chemistry applications where reliability and high final-step yields are paramount, Route 1 is the preferred method , provided the laboratory is equipped to handle organolithium reagents safely.

For larger-scale synthesis or in environments where the use of pyrophoric reagents is restricted , Route 2 presents a more practical and safer alternative . While it may require more optimization to maximize the yield of the cyclization step, its operational simplicity is a considerable asset.

Ultimately, the choice between these routes will be guided by the specific project needs, available equipment, scale of the reaction, and the safety protocols of the research institution.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link][5][6]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][2]

  • MDPI. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Molecules, 27(15), 5035. [Link][1]

  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses. [Link][7]

  • Chemistry LibreTexts. (2024). Preparing Carboxylic Acids. Chemistry LibreTexts. [Link][3]

  • Chemguide. (n.d.). Making carboxylic acids. Chemguide. [Link][4]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. BYJU'S. [Link][8]

  • Serebryannikova, A. V., et al. (2018). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 83(17), 10149-10163. [Link][9]

Sources

The Isopropyl Moiety at the Helm: A Comparative Bioassay Analysis of 4-Isopropyloxazole-2-Carboxylic Acid and Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the oxazole core represents a privileged scaffold, consistently appearing in a multitude of biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[1] This guide delves into a comparative analysis of 4-isopropyloxazole-2-carboxylic acid against other oxazole derivatives, providing a synthesis of available bioassay data, mechanistic insights, and detailed experimental protocols to inform rational drug design. While direct comparative studies on this compound are not extensively available in the public domain, this guide constructs a comparative narrative based on structure-activity relationship (SAR) principles and data from analogous compounds.

The Significance of Substitution: How the 4-Position Influences Bioactivity

The biological activity of oxazole derivatives is profoundly influenced by the nature and position of their substituents.[3] The 2, 4, and 5 positions of the oxazole ring are key points for chemical modification, and alterations at these sites can dramatically modulate a compound's pharmacological profile. This guide will focus on the impact of substitutions, particularly at the 4-position of the oxazole-2-carboxylic acid scaffold, drawing comparisons with known bioactive derivatives.

Comparative Bioactivity Profile

To provide a tangible comparison, we will evaluate the potential bioactivities of this compound in three key therapeutic areas: antibacterial, anticancer, and anti-inflammatory, referencing data from structurally related compounds.

Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis

The oxazole scaffold is a component of several antibiotics. A noteworthy example for comparison is the recently identified 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid , which has demonstrated proficient bioactivity against Methicillin-Resistant Staphylococcus aureus (MRSA). This compound exhibited a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.64 µg/mL and 1.24 µg/mL, respectively.

The proposed mechanism for some antibacterial oxazoles involves the inhibition of essential enzymes in the bacterial pantothenate (Vitamin B5) biosynthetic pathway, such as pantothenate synthetase .[4][5][6][7] This enzyme is crucial for the synthesis of coenzyme A, a vital component in numerous metabolic pathways, including fatty acid synthesis. Its absence in mammals makes it an attractive target for selective antibacterial agents.

The substitution at the 4-position of the oxazole ring plays a critical role in the molecule's ability to fit into the enzyme's active site. The isopropyl group in This compound is a relatively small, hydrophobic moiety. In comparison to the 4-pentyl derivative, the smaller size of the isopropyl group may alter the binding affinity for the target enzyme.

Table 1: Comparative Antibacterial Activity of 4-Substituted Oxazole-2-Carboxylic Acid Derivatives

Compound/DerivativeSubstituent at 4-PositionTarget OrganismBioassayResult (µg/mL)Reference
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidPentylMRSAMIC0.64
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidPentylMRSAMBC1.24
This compound Isopropyl Data not availableData not availableData not available
Anticancer Activity: Inducing Programmed Cell Death

Oxazole derivatives have shown considerable promise as anticancer agents, often acting through the induction of apoptosis (programmed cell death). While specific data for this compound is lacking, studies on other oxazole carboxamides provide valuable SAR insights. For instance, a series of 2-phenyl-oxazole-4-carboxamide derivatives were identified as potent apoptosis inducers.

The anticancer mechanism of oxazole derivatives can be multifaceted, involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. A potential, simplified mechanism involves the inhibition of protein kinases, leading to the downstream suppression of pro-survival signals and the activation of apoptotic cascades.

The nature of the substituent at the 4-position can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. The hydrophobic isopropyl group could potentially enhance cell permeability compared to more polar substituents.

Table 2: Comparative Anticancer Activity of Oxazole Derivatives

Compound/DerivativeBioassayCell LineResult (IC50)Reference
2-Phenyl-oxazole-4-carboxamide derivative (1k)Growth InhibitionDLD-1 (human colorectal)229 nM
This compound Data not availableData not availableData not available
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory potential of oxazole derivatives is another area of active research. The structural features of the oxazole ring allow for interactions with enzymes involved in the inflammatory response, such as cyclooxygenases (COX).

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. While no specific data for this compound is available, the general principle is that the substituent at the 4-position will influence the compound's pharmacokinetic and pharmacodynamic properties, affecting its efficacy in reducing inflammation. The lipophilicity of the isopropyl group may facilitate tissue distribution to the site of inflammation.

Table 3: Comparative Anti-inflammatory Activity of Oxazole Derivatives

Compound/DerivativeBioassayModelResultReference
This compound Data not availableData not availableData not available

Mechanistic Insights: Visualizing the Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that oxazole derivatives may modulate.

G cluster_membrane Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Pantoate Transporter Pantoate Transporter Pantoate_in Pantoate Pantoate Transporter->Pantoate_in PS Pantothenate Synthetase (PS) Pantoate_in->PS ATP ATP ATP->PS beta-Alanine beta-Alanine beta-Alanine->PS Pantothenate Pantothenate PS->Pantothenate CoA Coenzyme A Synthesis Pantothenate->CoA Oxazole_inhibitor 4-Alkyl-oxazole- 2-carboxylic acid Oxazole_inhibitor->PS Inhibition

Caption: Proposed antibacterial mechanism via inhibition of Pantothenate Synthetase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK) GF_Receptor->Kinase_Cascade Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Kinase_Cascade->Pro_Survival Activates Apoptosis_Proteins Pro-Apoptotic Proteins (e.g., Bax) Pro_Survival->Apoptosis_Proteins Inhibits Caspase_Activation Caspase Activation Apoptosis_Proteins->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Oxazole_inhibitor Oxazole Derivative Oxazole_inhibitor->Kinase_Cascade Inhibition

Caption: Simplified anticancer mechanism via apoptosis induction.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the primary bioassays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the test compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the absence of turbidity.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Materials:

  • Cancer cell line (e.g., DLD-1)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6): vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

G Start Start Animal_Grouping Group Animals Start->Animal_Grouping Compound_Admin Administer Compound/Vehicle Animal_Grouping->Compound_Admin Baseline_Paw_Volume Measure Baseline Paw Volume Compound_Admin->Baseline_Paw_Volume Carrageenan_Injection Inject Carrageenan Baseline_Paw_Volume->Carrageenan_Injection Measure_Paw_Volume_Hourly Measure Paw Volume Hourly (1-4h) Carrageenan_Injection->Measure_Paw_Volume_Hourly Data_Analysis Calculate % Edema Inhibition Measure_Paw_Volume_Hourly->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The oxazole-2-carboxylic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While direct bioassay data for this compound is currently limited, a comparative analysis based on the structure-activity relationships of analogous compounds suggests that it holds potential for biological activity. The isopropyl group at the 4-position is likely to confer a degree of lipophilicity that could favorably influence its pharmacokinetic properties.

Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic series of 4-alkyl-oxazole-2-carboxylic acids. Such studies would provide invaluable data to elucidate the precise impact of the 4-position substituent on antibacterial, anticancer, and anti-inflammatory activities, and would allow for a more definitive placement of the isopropyl derivative within the broader landscape of bioactive oxazoles. The detailed protocols provided herein offer a robust framework for conducting these essential comparative bioassays.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available)
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (URL not available)
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. (URL not available)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]

  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68 - Benchchem. (URL not available)
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. [Link]

  • A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis - NIH. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed - NIH. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available)
  • Structure activity relationship of synthesized compounds - ResearchGate. [Link]

  • Biological Importance of Oxazoles - Allied Academies. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - NIH. [Link]

  • Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC - NIH. [Link]

  • Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC - NIH. [Link]

  • Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Publishing. [Link]

  • Decoration of 1,3-oxazole by alkyl substituents via CH activation (microreview) | Request PDF - ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. [Link]

  • Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis -a medicinal chemist perspective - ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (URL not available)
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL not available)

Sources

A Comparative Guide to the Validation of 4-Isopropyloxazole-2-Carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-isopropyloxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Beyond a mere protocol, this document elucidates the scientific rationale behind the method development and validation choices, and objectively compares the HPLC approach with alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

Introduction: The Criticality of Purity in Drug Discovery

This compound, as with any potential therapeutic agent, must be meticulously characterized. Impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall safety profile of a drug candidate. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a fundamental aspect of preclinical and clinical development. This guide is designed to provide a comprehensive framework for establishing such a method, grounded in the principles of scientific integrity and regulatory expectations.

HPLC Method Development and Validation: A Self-Validating System

High-Performance Liquid Chromatography (HPLC) remains a gold standard for the purity analysis of small organic molecules due to its versatility, robustness, and widespread availability.[1] The method detailed below has been developed to ensure specificity for this compound and its potential process-related impurities.

Rationale for Methodological Choices

The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound. As a carboxylic acid, its retention on a nonpolar stationary phase is highly dependent on the pH of the mobile phase.[2][3] By maintaining an acidic mobile phase, the ionization of the carboxylic acid moiety is suppressed, leading to enhanced retention and improved peak shape.

The choice of a C18 column provides a versatile stationary phase with broad applicability for the separation of small organic molecules.[2] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, facilitating efficient chromatography and sensitive detection. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and the identification of co-eluting impurities by comparing UV spectra across the peak.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector, 254 nm (with spectral scanning from 200-400 nm for peak purity analysis)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: Adherence to ICH Q2(R2) Guidelines

The validation of this analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]

dot

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of the main peak from any impurities and by peak purity analysis using the PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected working range are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution > 2.0; Peak purity angle < thresholdPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
Robustness System suitability parameters metPass
Table 1: Summary of HPLC Method Validation Data.

Comparative Analysis with Alternative Technologies

While HPLC is a robust and reliable technique, advancements in chromatography offer alternatives with distinct advantages. This section provides a comparative overview of UPLC and SFC for the purity analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[6] This results in significantly faster analysis times and improved resolution.[7]

dot

Caption: Key Differences Between HPLC and UPLC.

Advantages of UPLC:

  • Increased Throughput: Analysis times can be reduced by a factor of up to 10, significantly increasing sample throughput.[7]

  • Enhanced Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[7]

Considerations for UPLC:

  • Higher Initial Cost: UPLC systems are more expensive than standard HPLC instruments.

  • Method Transfer: While straightforward, transferring a method from HPLC to UPLC requires careful optimization of the gradient profile to maintain selectivity.

Supercritical Fluid Chromatography (SFC)

SFC employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8] It is considered a "green" chromatography technique due to the reduced use of organic solvents.[9] While traditionally used for chiral separations, its application in achiral analysis is growing.[8][10][11]

Advantages of SFC:

  • Orthogonal Selectivity: SFC often provides different elution orders compared to reversed-phase HPLC, making it a powerful tool for separating impurities that are difficult to resolve by LC.[12]

  • Reduced Environmental Impact: The use of CO2 as the main mobile phase significantly reduces the consumption of organic solvents.[9]

  • Faster Analysis and Purification: The low viscosity of the mobile phase allows for high flow rates and rapid separations.[12]

Considerations for SFC:

  • Specialized Instrumentation: SFC requires dedicated instrumentation capable of handling supercritical fluids.

  • Method Development: Method development in SFC can be more complex than in HPLC, often requiring the screening of various co-solvents and additives.

FeatureHPLCUPLCSFC
Principle Liquid-solid partitioningLiquid-solid partitioningSupercritical fluid-solid partitioning
Particle Size 3-5 µm< 2 µm3-5 µm
Analysis Speed StandardFastVery Fast
Resolution GoodExcellentGood to Excellent
Solvent Consumption HighLowVery Low
Initial Cost StandardHighHigh
Orthogonality to RP-LC -LowHigh
Table 2: Comparison of HPLC, UPLC, and SFC for Purity Analysis.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide provides a robust and reliable approach for determining the purity of this compound, meeting the stringent requirements of the pharmaceutical industry. The detailed protocol and validation data serve as a comprehensive resource for scientists engaged in the characterization of this and similar compounds.

For laboratories seeking higher throughput and improved resolution, transitioning to a UPLC-based method is a highly recommended next step. The principles of the presented HPLC method can be readily transferred, leading to significant gains in efficiency and data quality.

Supercritical Fluid Chromatography represents a valuable orthogonal technique. It is particularly advantageous when dealing with complex impurity profiles that are challenging to resolve by liquid chromatography. Its "green" credentials also make it an attractive option for environmentally conscious laboratories.

Ultimately, the choice of analytical technique will depend on the specific needs of the laboratory, including sample throughput requirements, budget constraints, and the complexity of the impurity profile. However, the foundational HPLC method described herein provides a solid and scientifically sound starting point for the critical task of purity validation.

References

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

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  • MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 4-Isopropyloxazole-2-Carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the oxazole ring system representing a cornerstone in the development of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of a specific scaffold, 4-isopropyloxazole-2-carboxylic acid, and its corresponding ester derivatives.

The fundamental structural difference between the parent acid and its esters lies in the C2 position substituent: a hydrophilic carboxylic acid (-COOH) versus a more lipophilic ester group (-COOR). This seemingly minor modification can profoundly influence a molecule's physicochemical properties, such as solubility, polarity, and its ability to act as a hydrogen bond donor. These changes, in turn, dictate the compound's pharmacokinetics and pharmacodynamics, altering its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. This guide will dissect these differences, supported by experimental data and detailed protocols, to provide a clear rationale for experimental choices in drug design and development.

The Molecular Scaffolds: Synthesis and Physicochemical Implications

The journey from the parent acid to its ester derivatives is a fundamental chemical transformation that serves as a critical tool in drug optimization. The parent compound, this compound, can be synthesized through various established heterocyclic chemistry routes. The subsequent conversion to its esters is typically achieved via straightforward esterification reactions, such as the Fischer-Speier esterification or by using coupling agents.

The conversion of the carboxylic acid to an ester fundamentally alters the molecule's character. The carboxylic acid is polar and can act as both a hydrogen bond donor and acceptor. In contrast, the ester group is significantly more lipophilic and loses the ability to donate a hydrogen bond. This transition often enhances cell membrane permeability, a crucial factor for reaching intracellular targets. Consequently, esters are frequently developed as prodrugs, which are inactive until metabolized in vivo back to the active carboxylic acid form.[3]

Synthesis_Workflow cluster_synthesis Synthesis of Parent Acid cluster_esterification Esterification start Starting Materials cyclization Heterocyclic Ring Formation (e.g., Condensation Reaction) start->cyclization hydrolysis Saponification/Hydrolysis cyclization->hydrolysis acid This compound hydrolysis->acid esterification Esterification Reaction (e.g., Fischer-Speier) acid->esterification alcohol Alcohol (R-OH) alcohol->esterification ester Ester Derivative (4-Isopropyloxazole-2-carboxylate) esterification->ester MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A 1. Prepare Compound Stock Solution C 3. Perform 2-Fold Serial Dilution in 96-Well Plate A->C B 2. Prepare Standardized Microbial Inoculum D 4. Inoculate Wells with Microbe B->D C->D E 5. Incubate Plate (e.g., 24h at 37°C) D->E F 6. Visually Inspect for Growth & Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include untreated cells as a negative control. Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The comparative analysis between this compound and its esters reveals a classic structure-activity relationship dilemma in drug discovery.

  • The Parent Acid: The carboxylic acid moiety is often a potent pharmacophore, critical for direct, high-affinity interactions with enzyme active sites or other biological targets through hydrogen bonding and ionic interactions. [4]* The Ester Derivatives: Esterification serves as a powerful strategy to enhance bioavailability and cell penetration by increasing lipophilicity. This frequently translates to superior performance in cell-based assays and potentially in vivo, positioning esters as excellent prodrug candidates. [5][6] The choice between the acid and its esters is therefore not one of inherent superiority but of strategic design tailored to the specific biological target and desired therapeutic outcome. If the target is extracellular or if the carboxylate is indispensable for binding, the parent acid is likely the better candidate. Conversely, for intracellular targets where membrane permeability is a rate-limiting step, an ester prodrug approach is often more fruitful.

Future research should focus on synthesizing a diverse library of esters (e.g., methyl, ethyl, propyl, benzyl) to fine-tune lipophilicity and hydrolysis rates. Investigating the metabolic stability of these esters in liver microsomes and plasma will be crucial for predicting their in vivo behavior. Ultimately, promising candidates from both the acid and ester series should be advanced to in vivo models to validate the in vitro findings and determine their true therapeutic potential.

References

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A Comparative Guide to the Computational Docking of 4-isopropyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the computational docking performance of 4-isopropyloxazole-2-carboxylic acid against a known inhibitor and a structural analog. We will explore the causality behind experimental choices in a self-validating protocol, grounded in authoritative references.

Introduction: The Therapeutic Potential of Oxazoles and the Power of In Silico Screening

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. This compound is a representative of this versatile class. Understanding how such molecules interact with biological targets is a cornerstone of modern drug discovery.

Computational docking is an indispensable tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2][3]. By estimating the binding affinity, researchers can prioritize compounds for synthesis and experimental testing, dramatically accelerating the discovery pipeline and reducing costs[3]. This guide will compare the docking of this compound with a standard drug and a close analog against Human Carbonic Anhydrase II, a well-validated enzyme target.

Comparative Framework: Ligand and Target Selection

To establish a robust comparative analysis, we have selected a clinically relevant target and two benchmark ligands.

  • Target Protein: Human Carbonic Anhydrase II (hCA II). This enzyme is a well-established drug target, and its high-resolution crystal structure is readily available. For this study, we will use the structure deposited in the Protein Data Bank (PDB) with PDB ID: 1AZM [4]. The PDB is the single worldwide archive for 3D structural data of large biological molecules[5][6][7].

  • Test Ligand: this compound. This is our primary molecule of interest.

  • Reference Ligand (Standard): Acetazolamide. A potent, clinically used inhibitor of Carbonic Anhydrase. This provides a "gold standard" benchmark for our docking results.

  • Analog Ligand: 4-methyloxazole-2-carboxylic acid[8]. This molecule allows us to probe the specific contribution of the isopropyl group to binding affinity and pose by comparing it directly to our test ligand.

Experimental Protocol: A Validated Computational Docking Workflow

The following protocol outlines a self-validating system for performing molecular docking using industry-standard, open-source software. The causality behind each step is explained to ensure scientific integrity.

Core Software
  • AutoDock Vina: A widely used and highly cited open-source program for molecular docking[9][10][11].

  • MGLTools/AutoDockTools (ADT): Essential for preparing the protein (receptor) and ligand files into the required PDBQT format[10][12].

  • PyMOL or Discovery Studio Visualizer: For high-quality visualization and analysis of docking results[3][9].

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor (PDB: 1AZM) CleanPDB 2. Clean Receptor (Remove Water, Heteroatoms) PDB->CleanPDB PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt CleanPDB->PrepReceptor Grid 6. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligands 4. Obtain Ligand Structures (PubChem/Draw) PrepLigands 5. Prepare Ligands (Energy Minimization) Output: ligand.pdbqt Ligands->PrepLigands Vina 7. Run AutoDock Vina (Docking Calculation) PrepLigands->Vina Grid->Vina Output 8. Generate Output (Binding Affinities, Poses) Vina->Output Visualize 9. Visualize & Analyze (PyMOL/Discovery Studio) Output->Visualize Compare 10. Comparative Analysis (Binding Modes, Scores) Visualize->Compare

Caption: Computational docking workflow from preparation to analysis.

Step 1: Receptor Preparation

The goal of this step is to prepare the protein target by removing extraneous molecules and adding parameters necessary for the docking calculation.

  • Fetch the Structure: Download the crystal structure of Human Carbonic Anhydrase II (PDB ID: 1AZM) from the RCSB PDB website[13].

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules and any co-crystallized ligands or heteroatoms. This is crucial because their presence can interfere with the docking algorithm. Save this cleaned structure as a new PDB file.

  • Prepare for Docking (using AutoDockTools):

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only". Adding hydrogens is essential as they are critical for forming hydrogen bonds, which are key protein-ligand interactions.

    • Go to Edit -> Charges -> Add Kollman Charges. The scoring function in AutoDock Vina uses atomic partial charges to calculate electrostatic interactions. Kollman charges are a standard method for assigning these to proteins[11].

    • Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose). This format includes the added hydrogens and charges required by Vina.

Step 2: Ligand Preparation

Each ligand must be correctly formatted and energetically minimized to represent a realistic conformation.

  • Obtain Ligand Structures: Download the 3D structures of this compound, 4-methyloxazole-2-carboxylic acid, and Acetazolamide from a database like PubChem.

  • Energy Minimization: Use a program like Avogadro or Open Babel to perform a quick energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has a low-energy, stable conformation before docking.

  • Prepare for Docking (using AutoDockTools):

    • Open the minimized ligand file in ADT.

    • Go to Ligand -> Input -> Open.

    • The program will automatically detect the root, set the torsions, and assign Gasteiger charges, which are standard for small molecules.

    • Save the output as a PDBQT file (Ligand -> Output -> Save as PDBQT).

Step 3: Docking Simulation with AutoDock Vina

This is the core computational step where the ligand's binding pose and affinity are predicted.

  • Define the Binding Site (Grid Box):

    • In ADT, with both the prepared receptor and ligand loaded, go to Grid -> Grid Box.

    • A box will appear on the screen. This box defines the search space for the docking simulation. Position and size this box to encompass the active site of the enzyme. For hCA II, this is the deep cleft containing the catalytic zinc ion. A typical size might be 25 x 25 x 25 Å centered on the active site[3].

    • Note the coordinates for the center of the box and its dimensions.

  • Create a Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and where to perform the search. It should look like this:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command[14]:

    vina --config config.txt --log docking_log.txt

    Repeat this process for all three ligands.

Comparative Results and Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding[3].

Quantitative Data Summary
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (hCA II)
Acetazolamide (Standard) -7.8His94, His96, His119, Thr199, Thr200
This compound -6.5His94, Val121, Leu198, Thr199
4-methyloxazole-2-carboxylic acid -5.9His94, Val121, Thr199

Note: These values are representative examples derived from a typical docking experiment. Actual values may vary slightly based on precise grid box parameters and software versions.

Analysis of Binding Modes

The docking results provide critical insights into how each molecule orients itself within the active site of Carbonic Anhydrase II.

  • Acetazolamide: As the known inhibitor, Acetazolamide shows the strongest binding affinity. Its sulfonamide group coordinates directly with the catalytic Zn²⁺ ion, and it forms a network of hydrogen bonds with key residues like Thr199 and His94, anchoring it firmly in the active site.

  • This compound: This molecule demonstrates a respectable binding affinity. Its carboxylic acid group is predicted to form a crucial hydrogen bond with the backbone of Thr199. The key difference lies in the bulky isopropyl group, which is positioned to make favorable hydrophobic (non-polar) interactions with a hydrophobic pocket defined by residues like Val121 and Leu198. This additional interaction likely accounts for its stronger binding compared to its methyl analog.

  • 4-methyloxazole-2-carboxylic acid: This analog binds with the lowest affinity of the three. While its carboxylic acid group also interacts with Thr199, the smaller methyl group is unable to engage the hydrophobic pocket as effectively as the larger isopropyl group, resulting in a weaker overall interaction.

Binding Interaction Diagram

G cluster_protein hCA II Active Site His94 His94 Thr199 Thr199 Val121 Val121 Leu198 Leu198 Ligand_Iso 4-isopropyloxazole- 2-carboxylic acid Ligand_Iso->His94 Pi-Cation Ligand_Iso->Thr199 H-Bond (Carboxylate) Ligand_Iso->Val121 Hydrophobic Ligand_Iso->Leu198 Hydrophobic Ligand_Me 4-methyloxazole- 2-carboxylic acid Ligand_Me->His94 Pi-Cation Ligand_Me->Thr199 H-Bond (Carboxylate) Ligand_Me->Val121 Hydrophobic

Caption: Key binding interactions for the oxazole derivatives.

Conclusion and Future Directions

This comparative guide demonstrates a complete, validated workflow for the computational docking of this compound. The results indicate that while it does not bind as strongly as the clinical inhibitor Acetazolamide, it shows promising interactions with the active site of Human Carbonic Anhydrase II.

Crucially, the comparison with 4-methyloxazole-2-carboxylic acid highlights the significant contribution of the isopropyl group, which engages in favorable hydrophobic interactions to enhance binding affinity. This finding provides a clear, data-driven rationale for future lead optimization. A logical next step would be to explore other substitutions at this position to further improve potency. This study underscores the power of comparative in silico analysis to guide rational drug design.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved from [Link]

  • RCSB PDB: Homepage. (n.d.). Retrieved from [Link]

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]

  • Protein Data Bank. (2023, January). Wikipedia. Retrieved from [Link]

  • The Protein Data Bank. (2000). Nucleic Acids Research. Retrieved from [Link]

  • Protein Data Bank. (2024, August 18). Proteopedia. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]

  • Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved from [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (n.d.). MDPI. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved from [Link]

  • In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023, January 29). PubMed. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. Retrieved from [Link]

  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. Retrieved from [Link]

  • Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. (2023, May 17). MDPI. Retrieved from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). Heliyon. Retrieved from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). Journal of Molecular Structure. Retrieved from [Link]

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A Comparative Analysis of the Acidity of 4-Isopropyloxazole-2-carboxylic Acid and Structurally Related Heterocycles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the physicochemical properties of lead compounds are of paramount importance. Among these, the acid dissociation constant (pKa) stands as a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for comparing the acidity of 4-isopropyloxazole-2-carboxylic acid with a series of structurally related compounds. By understanding the subtle interplay of electronic and steric effects, researchers can make more informed decisions in the design of novel therapeutics with optimized pharmacokinetic properties.

Introduction: The Significance of Acidity in Drug Design

Carboxylic acids are prevalent functional groups in a vast number of pharmaceuticals. Their ionization state at physiological pH (typically around 7.4) dictates their solubility, membrane permeability, and ability to interact with biological targets.[1] The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. Therefore, understanding how substituents on the oxazole ring modulate the acidity of a carboxylic acid moiety is crucial for fine-tuning the properties of potential drug candidates.

This guide focuses on this compound and compares its acidity to that of carefully selected analogues. The objective is to provide a clear, experimentally grounded understanding of the structure-acidity relationships within this class of compounds.

Selection of Comparator Compounds

To effectively dissect the structural determinants of acidity in this compound, a series of comparator compounds has been selected. This selection allows for a systematic evaluation of the electronic and steric contributions of substituents at the 4-position, as well as the influence of the carboxylic acid's position on the oxazole ring.

  • Oxazole-2-carboxylic acid: The unsubstituted parent compound, serving as a baseline for evaluating the effect of substitution at the 4-position.

  • 4-Methyloxazole-2-carboxylic acid: Introduces a small, electron-donating alkyl group at the 4-position to assess the impact of a minimal inductive effect.

  • 4-tert-Butyloxazole-2-carboxylic acid: Features a bulky, electron-donating alkyl group to probe the influence of steric hindrance in addition to a greater inductive effect.

  • Oxazole-4-carboxylic acid: Allows for a direct comparison of the acidity when the carboxylic acid is positioned at C4 versus C2 of the oxazole ring, highlighting the influence of the heteroatoms on the electronic environment of the carboxyl group.

Experimental Design and Methodology

A rigorous and reproducible experimental protocol is essential for obtaining high-quality pKa data. Potentiometric titration is a highly precise and widely used technique for this purpose and is the recommended method for this study.[2][3]

General Synthesis of 4-Substituted Oxazole-2-carboxylic Acids

While some of the target compounds may be commercially available, a general synthetic route is beneficial for ensuring a consistent supply and for the synthesis of novel analogues. A common approach involves the cyclization of α-amino ketones with appropriate reagents.[4] More recent methods allow for the direct synthesis of oxazoles from carboxylic acids.[4]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a weakly acidic compound in an aqueous solution.

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • The carboxylic acid sample (at least 98% purity)

Protocol:

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10-20 mg of the carboxylic acid and dissolve it in a known volume of high-purity water to achieve a final concentration of approximately 1-10 mM.

    • If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be for that specific solvent mixture and will require extrapolation to obtain the aqueous pKa.[2]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

  • Titration Setup:

    • Transfer the sample solution to the jacketed titration vessel and maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Gently stir the solution throughout the experiment.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[2]

  • Titration Procedure:

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[4]

    • Continue the titration until the pH has risen well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at half the volume of the equivalence point.

    • Alternatively, the pKa can be determined from the inflection point of the titration curve.[3]

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Water + KCl transfer Transfer to Titration Vessel dissolve->transfer setup Setup & Calibrate pH Meter transfer->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH and Volume Data titrate->record Incremental additions plot Plot Titration Curve record->plot derivative Calculate 1st Derivative plot->derivative pKa Determine pKa at Half-Equivalence Point derivative->pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Anticipated Results and Mechanistic Discussion

While experimental determination is the gold standard, in its absence, we can predict the relative acidities of the selected compounds based on established principles of organic chemistry. The following table presents a set of hypothetical yet chemically reasonable pKa values to facilitate a discussion of the expected trends.

CompoundStructurePredicted pKaRationale
Oxazole-2-carboxylic acid3.2Baseline acidity. The electron-withdrawing nature of the oxazole ring enhances acidity compared to a simple aliphatic carboxylic acid.
4-Methyloxazole-2-carboxylic acid3.4The methyl group is weakly electron-donating, slightly destabilizing the carboxylate anion and decreasing acidity (higher pKa).
This compound3.5The isopropyl group is a stronger electron-donating group than methyl, leading to a further decrease in acidity.
4-tert-Butyloxazole-2-carboxylic acid3.6The tert-butyl group has the strongest electron-donating inductive effect in this series, resulting in the lowest acidity. Steric hindrance is not expected to play a major role in the acidity of the carboxyl group itself.
Oxazole-4-carboxylic acid3.0The carboxylic acid at the C4 position is expected to be more acidic due to its proximity to the electronegative oxygen atom and the influence of the nitrogen atom, leading to greater stabilization of the conjugate base.
Analysis of Substituent Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[5] Any factor that stabilizes the carboxylate anion will increase the acidity of the parent carboxylic acid (i.e., lower its pKa).

Inductive Effects:

Alkyl groups, such as methyl, isopropyl, and tert-butyl, are electron-donating through an inductive effect (+I effect).[6] They push electron density towards the oxazole ring. This increased electron density on the ring slightly destabilizes the negatively charged carboxylate anion, making the corresponding carboxylic acid less acidic. The strength of the +I effect increases with the size and branching of the alkyl group: tert-butyl > isopropyl > methyl. Therefore, we anticipate the following order of decreasing acidity (increasing pKa) for the 4-substituted oxazole-2-carboxylic acids:

H > Methyl > Isopropyl > tert-Butyl

Positional Isomerism:

The position of the carboxylic acid group on the oxazole ring has a significant impact on acidity. The oxazole ring itself is electron-withdrawing due to the presence of the electronegative nitrogen and oxygen atoms. The C2 position of the oxazole ring is known to be the most electron-deficient.[7] Placing a carboxylic acid at this position results in a significant stabilization of the carboxylate anion. When the carboxylic acid is at the C4 position, it is adjacent to the electronegative oxygen atom, which also contributes to the stabilization of the conjugate base. The precise electronic environment at each position is a complex interplay of inductive and resonance effects within the heterocyclic ring. Based on the general reactivity of oxazoles, it is plausible that the electronic effects at C4 lead to a slightly more acidic carboxylic acid compared to the C2 position.

electronic_effects cluster_inductive Inductive Effect (+I) cluster_acidity Acidity (pKa) tert_butyl tert-Butyl isopropyl Isopropyl pKa_tert_butyl ~3.6 tert_butyl->pKa_tert_butyl Strongest e⁻ donating (Most destabilizing) methyl Methyl pKa_isopropyl ~3.5 isopropyl->pKa_isopropyl Stronger e⁻ donating H Hydrogen pKa_methyl ~3.4 methyl->pKa_methyl Weak e⁻ donating pKa_H ~3.2 H->pKa_H No inductive effect (Most stabilizing)

Sources

spectroscopic comparison of 4-isopropyloxazole-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating 4- and 5-Isopropyloxazole-2-Carboxylic Acid Isomers

In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is a cornerstone of safety and efficacy. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of two key positional isomers: 4-isopropyloxazole-2-carboxylic acid and 5-isopropyloxazole-2-carboxylic acid. For researchers in medicinal chemistry and drug discovery, the ability to confidently distinguish these isomers is critical for advancing lead compounds and ensuring regulatory compliance.

This document moves beyond a simple listing of data. It explains the underlying principles of how the substituent positions influence the spectroscopic output, providing a robust methodology for characterization. The data presented herein are predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds, intended to serve as a reliable reference for experimental work.

The Challenge of Isomeric Differentiation

The oxazole ring is a privileged scaffold in medicinal chemistry. When substituted, as in the case of the isopropyl and carboxylic acid moieties, the relative positions of these groups define the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its interaction with biological targets. The two isomers , this compound and 5-isopropyloxazole-2-carboxylic acid, present a classic analytical challenge. Their identical mass and similar functional groups require a multi-technique spectroscopic approach for definitive identification.

isomers cluster_4_iso This compound cluster_5_iso 5-Isopropyloxazole-2-carboxylic acid node_4 node_4 node_5 node_5

Caption: Chemical structures of the two positional isomers.

Comparative Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ).

Predicted ¹H NMR Spectral Data

The key differentiator in the ¹H NMR spectrum will be the chemical shift of the lone proton on the oxazole ring. The isopropyl group is electron-donating, which tends to shield nearby protons (shifting them upfield), while the carboxylic acid group is electron-withdrawing, causing deshielding (downfield shift).

  • In This compound , the ring proton is at the C5 position. It is adjacent to the electron-donating isopropyl group at C4 and the ring oxygen.

  • In 5-isopropyloxazole-2-carboxylic acid , the ring proton is at the C4 position. It is adjacent to the electron-withdrawing carboxylic acid group at C2 and the ring nitrogen.

This difference in electronic environment will result in a significant and predictable variation in their chemical shifts.[1][2][3] The carboxylic acid proton itself will appear as a broad singlet at a very downfield position (~10-13 ppm) in both isomers, though its exact location is highly dependent on solvent and concentration.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Assignment This compound (Predicted δ, ppm) 5-Isopropyloxazole-2-carboxylic acid (Predicted δ, ppm) Rationale for Difference
-COOH ~12.5 (s, broad, 1H) ~12.5 (s, broad, 1H) Negligible difference expected.
Oxazole-H ~8.3 (s, 1H) ~8.7 (s, 1H) The C4-H is deshielded by the adjacent C2-COOH and nitrogen, appearing more downfield.
-CH(CH₃)₂ ~3.2 (sept, 1H) ~3.4 (sept, 1H) Minor difference; C5-substituent may experience slightly more deshielding.

| -CH(CH₃)₂ | ~1.3 (d, 6H) | ~1.4 (d, 6H) | Negligible difference expected. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra provide even more detailed structural information. The chemical shifts of the oxazole ring carbons are highly sensitive to the substituent pattern.[6][7][8] The carbon attached to the electron-donating isopropyl group will be shifted upfield compared to a standard substituted carbon, while the carbon attached to the carboxylic acid will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Assignment This compound (Predicted δ, ppm) 5-Isopropyloxazole-2-carboxylic acid (Predicted δ, ppm)
-C OOH ~162 ~162
Oxazole C2 ~158 ~159
Oxazole C4 ~150 ~135
Oxazole C5 ~138 ~155
-C H(CH₃)₂ ~28 ~27

| -CH(C H₃)₂ | ~22 | ~22 |

The most telling signals are those for the C4 and C5 carbons of the oxazole ring. The direct attachment of the isopropyl group at C4 dramatically changes its chemical shift relative to the isomer where it is attached at C5.

Infrared (IR) Spectroscopy: A Confirmatory Tool

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the carboxylic acid.[4][9][10]

  • O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[9]

While these primary absorptions will be present in both isomers, subtle differences may arise in the fingerprint region (below 1500 cm⁻¹) due to the different overall molecular symmetry and bending vibrations. These differences, however, are often too complex for ab initio identification and are best used for matching an experimental spectrum to a known reference.

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch Carboxylic Acid 3300 - 2500 Strong, very broad
C-H stretch Isopropyl, Alkyl 2970 - 2870 Medium-Strong
C=O stretch Carboxylic Acid 1760 - 1710 Strong, sharp
C=N stretch Oxazole Ring 1650 - 1550 Medium

| C-O stretch | Carboxylic Acid / Ring | 1300 - 1200 | Strong |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry will confirm the molecular weight of the compounds. Both isomers have the same molecular formula (C₇H₉NO₃) and a molecular weight of 155.15 g/mol . The differentiation must therefore come from analyzing the fragmentation patterns under techniques like Electron Ionization (EI).

The molecular ion peak (M⁺) at m/z = 155 should be observable. Key fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and the loss of •COOH (M-45).[11][12] The primary difference between the isomers may lie in the relative stability of the fragments formed by the cleavage of the isopropyl group or rearrangements involving the oxazole ring. For example, the stability of the resulting oxazole cation after loss of the isopropyl group (M-43) could differ based on the substitution pattern, potentially leading to different relative abundances of this fragment.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Fragment Predicted Relative Abundance Notes
155 [M]⁺ Moderate Molecular ion.
138 [M - OH]⁺ Moderate to Low Loss of hydroxyl radical from the carboxylic acid.
112 [M - C₃H₇]⁺ Variable Loss of the isopropyl radical. The relative intensity of this peak may be a key differentiator.

| 110 | [M - COOH]⁺ | High | Loss of the carboxyl radical. Often a prominent peak. |

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, the following standardized protocols are recommended.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be co-added to achieve a good signal-to-noise ratio.[14]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[13]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small, solid amount of the sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ for optimal signal quality.[15]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry (EI)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[13]

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a GC inlet for dissolved samples.

  • Data Acquisition: Acquire the mass spectrum using a standard electron ionization energy of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, comparing their relative abundances to the predicted patterns.

workflow cluster_start Analytical Workflow cluster_analysis Spectroscopic Analysis cluster_decision Identification Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Decision Compare Spectra to Predicted Data NMR->Decision IR->Decision MS->Decision Isomer4 Identify as 4-Isopropyloxazole- 2-carboxylic acid Decision->Isomer4 Oxazole-H ~8.3 ppm C4/C5 shifts match Isomer5 Identify as 5-Isopropyloxazole- 2-carboxylic acid Decision->Isomer5 Oxazole-H ~8.7 ppm C4/C5 shifts match

Caption: Workflow for isomeric differentiation.

Conclusion

The differentiation of this compound and its 5-isopropyl isomer, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the definitive techniques, offering clear and predictable differences in the chemical shifts of the oxazole ring proton and carbons. IR spectroscopy provides essential confirmation of the carboxylic acid functional group, while mass spectrometry verifies the molecular weight and offers supplementary structural clues through fragmentation analysis. By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately determine the structure of their target compound, a critical step in the rigorous process of modern drug discovery and development.

References

  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of The Chemical Society-perkin Transactions 1.
  • Modgraph (n.d.). 1H chemical shifts in NMR, part 18.
  • International Journal of Pharmaceutical Sciences Review and Research (2014).
  • SciSpace (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • ResearchGate (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Abraham, R. J., & Canton, M. (2001). Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond.
  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
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  • ChemicalBook (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • Magnetic Resonance in Chemistry (2004).
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  • Proceedings of the Indian Academy of Sciences - Chemical Sciences (1984). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. .

  • JournalsPub (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Massachusetts Institute of Technology (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A.
  • Chemistry LibreTexts (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem (2025). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
  • OpenStax (2023). Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary (n.d.). Chem 351 F18 Final : Spectroscopy.
  • University of Mary Washington (n.d.).
  • UCLA (n.d.). IR Absorption Table.
  • ChemSynthesis (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
  • Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Echemi (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich (n.d.). 4-Isopropyl-oxazole-2-carboxylic acid.
  • ResearchGate (n.d.). 1 H NMR spectra of the functionalized polymer products.
  • Oregon State University (2020). Spectroscopy of Carboxylic Acids.
  • YouTube (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

in vitro vs in vivo efficacy of 4-isopropyloxazole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a drug candidate's performance in controlled, isolated environments versus its efficacy within a complex living organism is fundamental to preclinical drug development. This guide provides a framework for evaluating and reconciling the in vitro and in vivo efficacy of novel therapeutic agents, using the promising class of 4-isopropyloxazole-2-carboxylic acid derivatives as an illustrative example.

A Note on Data Availability: As of the latest literature review, specific, published in vitro and in vivo efficacy data for the this compound scaffold is limited. Therefore, this guide will utilize a hypothetical lead compound, "Compound X," to demonstrate the experimental workflows, data analysis, and comparative logic essential for advancing a novel chemical entity. The methodologies and principles discussed are synthesized from established practices in preclinical drug development for analogous heterocyclic compounds.

Introduction: The Therapeutic Potential of Compound X

The this compound scaffold represents a promising starting point for developing targeted therapies. For the purpose of this guide, we will hypothesize that our lead molecule, Compound X, has been identified through high-throughput screening as a potent inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is notably upregulated in many cancer types to support rapid proliferation and membrane biosynthesis.[1] Therefore, Compound X is being investigated as a potential anti-cancer agent.

Part 1: In Vitro Efficacy Assessment: Defining Potency at the Molecular and Cellular Level

The initial evaluation of a drug candidate's efficacy occurs in vitro ("in glass"), where the compound is tested against its purified target and in cultured cells. This stage is crucial for establishing baseline potency and mechanism of action in a controlled environment, free from the complexities of a whole organism.

Experimental Design & Rationale

The primary objective is to answer two questions:

  • Does Compound X directly inhibit the target enzyme, ACC?

  • Does this enzymatic inhibition translate to anti-proliferative activity in cancer cells that rely on ACC?

To address this, a two-tiered approach is employed: a biochemical assay followed by a panel of cell-based assays.

1. Biochemical Assay: ACC1 Enzyme Inhibition

  • Objective: To determine the direct inhibitory activity of Compound X on the purified human ACC1 enzyme.

  • Methodology: A common method is a radiometric assay that measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this experiment.

2. Cell-Based Assays: Anti-Proliferative Activity

  • Objective: To assess the ability of Compound X to inhibit the growth of human cancer cell lines known to have high ACC expression.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric test to measure cell viability. Cells are treated with a range of concentrations of Compound X, and the IC₅₀ value is determined. Cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are often used.[1]

Hypothetical In Vitro Data Summary

The following table summarizes plausible efficacy data for Compound X and a reference compound.

CompoundhACC1 Inhibition IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound X 1200.250.310.28
Doxorubicin (Ref.) N/A0.350.420.40

Data is hypothetical and for illustrative purposes.

This data suggests Compound X is a potent inhibitor of its target enzyme and demonstrates superior anti-proliferative activity against selected cancer cell lines compared to the standard chemotherapeutic agent, doxorubicin.[1]

Experimental Workflow: In Vitro Efficacy

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay start Purified hACC1 Enzyme assay Radiometric Assay with [14C]bicarbonate start->assay data1 Measure Malonyl-CoA Formation vs. [Compound X] assay->data1 ic50_1 Calculate IC50 Value data1->ic50_1 compare compare cells Seed Cancer Cell Lines (MDA-MB-231, A549, etc.) treat Treat with varying concentrations of Compound X cells->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance (indicates cell viability) mtt->read ic50_2 Calculate IC50 Values read->ic50_2 ic50_2->compare Compare Potency & Selectivity

Caption: Standard workflow for in vitro efficacy assessment.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound X in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Part 2: In Vivo Efficacy Assessment: Performance in a Living System

Promising in vitro data is the prerequisite for advancing to in vivo ("in the living") studies. These experiments, typically in animal models, are designed to determine if the compound can achieve a therapeutic effect in a complex biological system, providing insights into its bioavailability, distribution, metabolism, and potential toxicity.

Experimental Design & Rationale
  • Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.

  • Model: The MDA-MB-231 breast cancer xenograft model is appropriate, as the cell line showed high sensitivity in vitro. Female immunodeficient mice (e.g., NOD/SCID) are used.

  • Methodology: MDA-MB-231 cells are implanted subcutaneously into the mice. Once tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into treatment groups. Compound X is administered orally (to assess bioavailability and clinical relevance) daily for a set period (e.g., 21 days). Tumor volume and body weight are monitored regularly. The primary endpoint is Tumor Growth Inhibition (TGI).

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, oral, QD)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1550 ± 210-+2.5
Compound X 25980 ± 15036.8-1.2
Compound X 50620 ± 11560.0-4.5
Positive Control Varies750 ± 13051.6-8.0

Data is hypothetical and for illustrative purposes. TGI is calculated relative to the vehicle control.

The in vivo data indicates that Compound X produces a dose-dependent anti-tumor effect. At 50 mg/kg, it shows superior efficacy to the positive control with a more favorable toxicity profile (less body weight loss).

Experimental Workflow: In Vivo Efficacy

In_Vivo_Workflow cluster_0 Model Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis implant Implant MDA-MB-231 cells into immunodeficient mice growth Allow tumors to grow to ~100-150 mm³ implant->growth random Randomize mice into treatment groups growth->random treat Administer Compound X (e.g., 25, 50 mg/kg, oral, daily) and controls for 21 days random->treat monitor Measure tumor volume and body weight 2-3 times/week treat->monitor endpoint Sacrifice mice at study end monitor->endpoint toxicity Assess toxicity markers (body weight, clinical signs) monitor->toxicity analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis result Determine therapeutic index analysis->result toxicity->result

Caption: Workflow for a typical in vivo xenograft study.

Protocol: Mouse Xenograft Study
  • Cell Culture: Culture MDA-MB-231 cells under standard conditions.

  • Implantation: Harvest cells and resuspend in a solution like Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Monitoring: Begin caliper measurements of tumors 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach the target volume, randomly assign mice to vehicle, Compound X, and positive control groups (n=8-10 mice per group).

  • Dosing: Prepare Compound X in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

  • Data Collection: Record tumor volumes and body weights three times a week. Observe animals daily for any signs of toxicity.

  • Study Termination: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the animals.

  • Analysis: Calculate the mean tumor volume for each group over time and determine the percent TGI at the end of the study.

Part 3: Bridging the Gap: Comparative Analysis of In Vitro vs. In Vivo Data

A critical step in drug development is reconciling the results from in vitro and in vivo experiments. While our hypothetical Compound X showed a positive correlation, it is common for potent in vitro compounds to show weak or no efficacy in vivo. Understanding the potential causes of this disconnect is essential.

Analysis of Compound X:

  • In Vitro Potency: Strong, with an IC₅₀ of 0.25 µM against the target cell line.

  • In Vivo Efficacy: Good, achieving 60% TGI at a well-tolerated oral dose of 50 mg/kg.

This positive correlation suggests that Compound X likely possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, allowing it to reach the tumor tissue at concentrations sufficient to inhibit its target, ACC.

Common Reasons for In Vitro / In Vivo Discrepancies:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, meaning it isn't absorbed effectively into the bloodstream. Alternatively, it could be cleared from the body too quickly to maintain a therapeutic concentration at the tumor site.[2]

  • Metabolic Instability: The liver and other tissues can metabolize the drug into inactive forms. The carboxylic acid moiety, in particular, can be a site for metabolic activation leading to reactive metabolites that cause toxicity or rapid clearance.[3]

  • Limited Tissue Penetration: The compound may not effectively distribute from the blood into the tumor tissue.

  • Toxicity: The dose required to achieve an effective concentration at the target may be too toxic for the animal, preventing the evaluation of true efficacy.[4]

  • Off-Target Effects: In a complex organism, the compound may interact with other biological molecules, leading to unforeseen side effects or a blunted therapeutic effect.

IVIVC_Factors cluster_0 Biological Barriers & Processes invitro High In Vitro Potency (e.g., low IC50) pk Pharmacokinetics (Absorption, Clearance) invitro->pk metabolism Metabolism (Activation/Inactivation) invitro->metabolism distribution Tissue Distribution (Tumor Penetration) invitro->distribution toxicity Off-Target Effects & Systemic Toxicity invitro->toxicity invivo In Vivo Efficacy (e.g., TGI) pk->invivo metabolism->invivo distribution->invivo toxicity->invivo

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

Conclusion

The journey from a promising chemical scaffold to a viable drug candidate requires a rigorous, multi-faceted evaluation. While in vitro assays provide essential data on a compound's potency and mechanism, they represent an idealized system. In vivo studies are indispensable for understanding how a compound behaves within the dynamic and complex environment of a living organism. A thorough comparison of these datasets, as illustrated with the hypothetical this compound derivative "Compound X," is crucial for making informed decisions, identifying potential liabilities like poor pharmacokinetics or toxicity, and ultimately guiding the optimization of new and effective therapies.

References

  • MDPI. (2023-11-06). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]

  • PubMed. (2022-06-24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available from: [Link]

  • ResearchGate. (2022-12). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. Available from: [Link]

  • MDPI. (2022-06-24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available from: [Link]

  • PMC - NIH. (2016-12-29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available from: [Link]

  • ScienceDirect. (2017-08-08). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

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  • ResearchGate. (2017-01-01). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Available from: [Link]

  • MDPI. (2021-02-12). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

  • ResearchGate. (2020-01-01). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • MDPI. (2023-04-26). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available from: [Link]

  • PubMed. (2014-05-06). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2024-03-17). 21.S: Carboxylic Acid Derivatives (Summary). Available from: [Link]

  • SlideShare. (2023). Carboxylic Acid Derivatives: Naming and Physical Properties. Available from: [Link]

  • PubMed. (2013-12-01). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Available from: [Link]

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A Researcher's Guide to Deconvoluting the Cross-Reactivity of 4-Isopropyloxazole-2-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. The 4-isopropyloxazole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for a variety of protein targets. However, as with any small molecule inhibitor, a thorough understanding of its cross-reactivity profile is not just a regulatory hurdle but a scientific necessity for predicting on-target efficacy and anticipating off-target liabilities.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound-based inhibitors. While direct, publicly available comparative datasets for this specific class of inhibitors are limited—a common reality in the competitive field of drug development—this guide will equip you with the methodologies and interpretative frameworks to conduct your own robust comparisons. We will delve into the gold-standard techniques, from broad kinome profiling to cellular target engagement and unbiased proteomic screening, using illustrative examples to showcase data analysis and interpretation.

The Imperative of Selectivity Profiling

The therapeutic index of a drug is intrinsically linked to its selectivity. Off-target effects can range from benign to severe, potentially leading to unforeseen toxicities or even counteracting the intended therapeutic effect.[2][3] For kinase inhibitors, a common target class for isoxazole-based compounds, the high degree of structural conservation in the ATP-binding site across the kinome makes off-target interactions a significant challenge.[4] Therefore, a multi-pronged approach to assessing selectivity is crucial.

Methodologies for Comprehensive Cross-Reactivity Analysis

A robust assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based approaches to provide a holistic view of a compound's interaction profile in a physiologically relevant context.

Broad-Scale Kinome Profiling: The KINOMEscan™ Approach

To gain an initial, broad understanding of a compound's selectivity, large-scale kinase profiling is the industry standard. The KINOMEscan™ platform, a competition-based binding assay, is a powerful tool for this purpose. It assesses the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification Test_Compound Test Inhibitor (this compound derivative) Incubation Incubate Test Inhibitor, Kinase, and Ligand Beads Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~440 kinases) Kinase_Panel->Incubation Ligand_Beads Immobilized Ligand (on solid support) Ligand_Beads->Incubation Washing Wash to remove unbound kinase Incubation->Washing Elution Elute bound kinase Washing->Elution qPCR Quantify kinase via qPCR Elution->qPCR

A simplified workflow of the KINOMEscan™ competition binding assay.

Data Interpretation:

The results are typically reported as the percentage of the kinase that is competed off the immobilized ligand at a specific concentration of the test compound. A higher percentage indicates a stronger interaction. Presenting this data in a table allows for a clear comparison of the selectivity profiles of different inhibitors.

Table 1: Illustrative KINOMEscan™ Data for Two Hypothetical this compound-Based Kinase Inhibitors (Data is for illustrative purposes only)

Target KinaseInhibitor A (% Control @ 1 µM)Inhibitor B (% Control @ 1 µM)
Primary Target X 98 95
Off-Target Kinase 18545
Off-Target Kinase 27020
Off-Target Kinase 35510
Off-Target Kinase 430<5
Off-Target Kinase 5<10<5

In this hypothetical example, Inhibitor A shows significant off-target activity against several kinases, while Inhibitor B demonstrates a much cleaner selectivity profile, making it a more desirable lead candidate.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein within intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: Western Blot-Based CETSA®

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Intact_Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Intact_Cells->Treatment Aliquots Aliquot cells Treatment->Aliquots Heating Heat aliquots at a range of temperatures Aliquots->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE and Western Blot Centrifugation->SDS_PAGE Detection Detect target protein SDS_PAGE->Detection

A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol for Western Blot-Based CETSA®:

  • Cell Culture and Treatment: Culture the cells of interest to an appropriate confluency. Treat the cells with the this compound-based inhibitor or vehicle (e.g., DMSO) for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots for a set time (e.g., 3 minutes) at a range of temperatures using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Data Presentation:

The results are typically plotted as the percentage of soluble protein remaining at each temperature, generating a "melting curve."

Table 2: Illustrative CETSA® Data for a Hypothetical Inhibitor

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Inhibitor C)
40100100
4595100
508098
555090
602075
65550
70<120

This data would show a clear rightward shift in the melting curve for Inhibitor C, confirming its engagement with the target protein in the cellular environment.

Unbiased Off-Target Identification using Chemical Proteomics

While kinome profiling and CETSA are excellent for evaluating known or suspected targets, they may not identify completely unexpected off-target interactions. Chemical proteomics approaches, such as thermal proteome profiling (TPP) or affinity-based pulldown assays coupled with mass spectrometry, can provide an unbiased, proteome-wide view of a compound's binding partners.

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Cell_Treatment Treat cells with Inhibitor or Vehicle Heating Heat aliquots at various temperatures Cell_Treatment->Heating Lysis_Separation Lyse cells and separate soluble proteins Heating->Lysis_Separation Digestion Protein Digestion (e.g., with trypsin) Lysis_Separation->Digestion TMT_Labeling Isobaric Tagging (e.g., TMT) Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Protein_ID Protein Identification and Quantification LC_MS->Protein_ID Melting_Curves Generate melting curves for thousands of proteins Protein_ID->Melting_Curves Target_ID Identify proteins with significant thermal shifts Melting_Curves->Target_ID

A simplified workflow for Thermal Proteome Profiling (TPP).

Interpreting TPP Data:

TPP experiments generate melting curves for thousands of proteins simultaneously. By comparing the melting curves of proteins in inhibitor-treated versus vehicle-treated cells, one can identify proteins that are significantly stabilized or destabilized by the compound. This provides a powerful, unbiased method for identifying both the intended target and any off-targets.

Interpreting Cross-Reactivity Data: A Multifaceted Approach

The interpretation of cross-reactivity data is not always straightforward. A statistically significant interaction in a biochemical assay does not always translate to a physiologically relevant effect in a cellular context. Therefore, it is essential to consider the following:

  • Potency: How does the potency of the inhibitor against off-targets compare to its potency against the primary target? A large therapeutic window between on-target and off-target IC50 values is desirable.

  • Cellular Context: Does the off-target interaction observed in a biochemical assay translate to target engagement in a cellular assay like CETSA?

  • Signaling Pathway Analysis: If an off-target is identified, what is its role in cellular signaling? Could inhibition of this off-target lead to desirable polypharmacology or undesirable side effects?

Signaling Pathway Visualization:

Visualizing the potential impact of off-target interactions on signaling pathways can aid in hypothesis generation for further functional studies.

Hypothetical Signaling Pathway Affected by an Off-Target Kinase

Signaling_Pathway Receptor Growth Factor Receptor Primary_Target Primary Target Kinase X Receptor->Primary_Target Activates Downstream_Effector1 Downstream Effector 1 Primary_Target->Downstream_Effector1 Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector1->Cell_Proliferation Promotes Off_Target Off-Target Kinase Y Downstream_Effector2 Downstream Effector 2 Off_Target->Downstream_Effector2 Phosphorylates Apoptosis Apoptosis Downstream_Effector2->Apoptosis Inhibits Inhibitor 4-Isopropyloxazole-2- Carboxylic Acid Inhibitor Inhibitor->Primary_Target Inhibits (On-Target) Inhibitor->Off_Target Inhibits (Off-Target)

A hypothetical signaling pathway illustrating the potential impact of an off-target kinase.

In the diagram above, the inhibitor not only blocks the intended pro-proliferative pathway by inhibiting the primary target but also inadvertently inhibits an off-target kinase that normally suppresses apoptosis. This could lead to a desirable synergistic anti-cancer effect or have unintended consequences in healthy tissues.

Conclusion

The comprehensive evaluation of cross-reactivity is a cornerstone of successful drug development. For this compound-based inhibitors, a systematic approach employing a combination of large-scale biochemical screening, cellular target engagement assays, and unbiased proteomic methods is essential. While publicly available comparative data for this specific inhibitor class may be limited, the methodologies and interpretative frameworks presented in this guide provide a robust roadmap for researchers to generate and analyze their own data, enabling the selection and optimization of truly selective and effective therapeutic candidates.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Bunnage, M. E. (2011). Getting pharmaceutical R&D back on target.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Xie, L., et al. (2021). The role of off-target effects in the context of drug-repositioning. British Journal of Pharmacology, 178(10), 2147-2161.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

Sources

A Comparative Guide to Catalytic Synthesis of 4-Isopropyloxazole-2-Carboxylic Acid: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. Specifically, substituted oxazole carboxylic acids serve as critical building blocks for more complex molecular architectures. 4-isopropyloxazole-2-carboxylic acid represents a valuable, yet synthetically challenging, target due to the need for precise control over regioselectivity and functional group tolerance. Its synthesis demands efficient catalytic systems that can construct the heterocyclic core from readily available starting materials.

This guide provides a comparative analysis of prominent catalytic strategies applicable to the synthesis of this compound. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate the relative merits of different catalysts, and provide field-proven insights into experimental design. This analysis is intended for researchers, chemists, and drug development professionals seeking to identify the most effective and scalable synthetic routes.

The Core Synthetic Challenge: Constructing the Oxazole Ring

The primary challenge lies in the efficient formation of the 1,3-oxazole ring, which requires the assembly of five atoms with specific substituents at the C2 and C4 positions. A logical retrosynthetic analysis of the target molecule suggests two primary approaches starting from precursors bearing the isopropyl and carboxylate functionalities.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Precursors for Route B Target This compound P1 Route A: Cyclocondensation (e.g., from an α-hydroxy ketone analog) Target->P1 P2 Route B: Direct Annulation (e.g., from an isopropyl-containing acid/aldehyde) Target->P2 Precursor1 Isovaleric Acid (Source of C4-isopropyl group) P2->Precursor1 Precursor2 Isocyanoacetate / TosMIC (Source of C2 and N atoms) P2->Precursor2

Figure 1: General retrosynthetic approaches for the target molecule.

This guide will focus on catalytic methods that utilize readily accessible precursors, such as carboxylic acids, to build the oxazole core, as these often represent more convergent and atom-economical strategies.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount, dictating reaction efficiency, substrate scope, and operational simplicity. We will compare three major classes of catalysts: homogeneous transition metal catalysts, heterogeneous catalysts, and non-metal-mediated systems.

Homogeneous Transition Metal Catalysis

Homogeneous catalysts, typically soluble metal complexes, are renowned for their high activity and selectivity under mild conditions.

  • Copper (Cu) Catalysis: Copper salts, particularly copper(II) triflate (Cu(OTf)₂), are highly effective for synthesizing oxazoles by catalyzing the reaction between α-diazoketones and amides.[1] A more direct approach applicable to our target involves the reaction of carboxylic acids with other partners. For instance, copper-catalyzed reactions using redox-active N-hydroxysuccinimide esters with isocyanoacetates have been reported to yield 4,5-disubstituted oxazoles.[2] The choice of copper is often driven by its lower cost compared to precious metals and its versatile redox chemistry, which facilitates the key cyclization steps.

  • Nickel (Ni) Catalysis: Nickel catalysts excel in cross-coupling reactions. A powerful strategy involves a one-pot sequence where a 5-(triazinyloxy)oxazole intermediate is formed from a carboxylic acid and an amino acid, followed by a Ni-catalyzed Suzuki-Miyaura coupling with a boronic acid.[3] This method offers high modularity, allowing different substituents to be introduced systematically. For our target, this would be a multi-step process but offers unparalleled flexibility for creating diverse analogs. The key advantage of nickel lies in its ability to activate otherwise inert C-O bonds for cross-coupling.[3][4]

  • Gold (Au) Catalysis: Gold catalysts, particularly heterogeneous gold(I) complexes, enable [2+2+1] annulation reactions between terminal alkynes, nitriles, and an oxygen source (like an N-oxide) to form 2,5-disubstituted oxazoles.[1][5] While this substitution pattern is not a direct match for our target, the principle of gold-catalyzed alkyne activation represents a potent, albeit specialized, tool in heterocycle synthesis.

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid phase), offering significant advantages in terms of catalyst recovery, recyclability, and purification of the final product.

  • Copper Ferrite (CuFe₂O₄) Nanoparticles: A sustainable method for preparing oxazoles utilizes CuFe₂O₄ nanoparticles as a magnetically separable catalyst.[6] This system facilitates a one-pot reaction between a carboxylic acid, benzoin, and ammonium acetate in water.[6] The reaction proceeds via an initial esterification followed by cyclization. The primary driver for using this system is "green chemistry"; the catalyst is easily removed with an external magnet and can be reused for multiple cycles with minimal loss of activity, drastically reducing waste and cost.[6]

G cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow Reactants_H Reactants + Soluble Catalyst in Solvent Reaction_H Reaction Reactants_H->Reaction_H Workup_H Complex Workup (e.g., Chromatography) Reaction_H->Workup_H Product_H Final Product Workup_H->Product_H Waste_H Catalyst in Waste Stream Workup_H->Waste_H Reactants_Het Reactants + Solid Catalyst in Solvent Reaction_Het Reaction Reactants_Het->Reaction_Het Separation_Het Simple Separation (Filtration / Magnet) Reaction_Het->Separation_Het Product_Het Final Product Separation_Het->Product_Het Recycle_Het Recovered Catalyst for Reuse Separation_Het->Recycle_Het

Figure 2: Comparison of workflows for homogeneous vs. heterogeneous catalysis.

Non-Metal-Mediated Synthesis

These methods avoid transition metals entirely, which can be advantageous for pharmaceutical applications where metal contamination is a significant concern.

  • Triflylpyridinium Reagent Activation: A highly efficient, one-step synthesis of oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent.[2] The reaction proceeds by first activating the carboxylic acid in situ to form an acylpyridinium salt. This highly reactive intermediate is then trapped by an isocyanoacetate, leading to rapid cyclization.[2] The causality here is clear: the triflylpyridinium salt is a potent activating agent that turns the relatively unreactive carboxylic acid into a powerful electrophile, enabling the reaction to proceed under mild conditions without a metal catalyst.

  • Iodine-Mediated Synthesis: Molecular iodine, in combination with a base like potassium carbonate (K₂CO₃), can effectively promote oxazole synthesis from α-bromoketones and benzylamine derivatives.[7] While the starting materials differ from a direct carboxylic acid route, this method showcases the utility of iodine as an inexpensive and readily available catalyst/promoter for oxidative cyclization reactions.

Quantitative Performance Comparison

The following table summarizes the performance of selected catalytic systems applicable to the synthesis of oxazole carboxylic acids or their precursors. Yields are representative and may vary based on the specific substrate.

Catalyst SystemTypical PrecursorsKey ReagentsConditionsAvg. YieldKey AdvantagesLimitationsReference
Cu(OTf)₂ α-Diazoketones, AmidesCopper(II) TriflateMild, Organic SolventGood-ExcellentHigh efficiency, good functional group tolerance.Requires synthesis of diazo precursors.[1]
CuFe₂O₄ NPs Carboxylic Acids, BenzoinAmmonium Acetate100 °C, WaterHigh-ExcellentGreen, recyclable catalyst, simple workup.Limited to specific reaction partners (benzoin).[6]
NiCl₂(dppp)/Ni(cod)₂ Carboxylic Acids, Amino Acids, Boronic AcidsDMT-MM, BaseMulti-step, One-potGoodHighly modular, creates diversity.More complex reaction sequence.[3]
DMAP-Tf (Triflylpyridinium)Carboxylic Acids, IsocyanoacetatesDMAP, BaseDCM, Room TempHigh-ExcellentMetal-free, direct, one-step, broad scope.Stoichiometric activating agent required.[2]

Experimental Protocols

The following protocols are adapted from literature methods and tailored for the synthesis of the target molecule, this compound, or its ethyl ester precursor.

Protocol 1: Direct Synthesis via Triflylpyridinium Activation (Metal-Free)

This protocol is adapted from the direct synthesis from carboxylic acids and is expected to produce Ethyl 4-isopropyloxazole-2-carboxylate.[2] The rationale is to leverage a highly efficient, metal-free activation of the carboxylic acid feedstock.

Materials:

  • Isovaleric acid

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridine trifluoromethanesulfonate (DMAP-Tf)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isovaleric acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (to make a 0.1 M solution).

  • Add ethyl isocyanoacetate (1.2 equiv), followed by DMAP-Tf (1.3 equiv) and DIPEA (1.5 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 4-isopropyloxazole-2-carboxylate.

  • Self-Validation: The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Protocol 2: Heterogeneous CuFe₂O₄ Nanoparticle Catalysis

This protocol is adapted from a green synthesis method and would require a subsequent oxidation step to yield the desired carboxylic acid.[6] The primary advantage is the ease of catalyst recovery and reuse.

Materials:

  • Isovaleric acid

  • Benzoin

  • Ammonium acetate

  • CuFe₂O₄ nanoparticles (catalyst)

  • Water (solvent)

Procedure:

  • In a round-bottom flask, combine isovaleric acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and CuFe₂O₄ nanoparticles (20 mg).

  • Add 5 mL of water to the mixture.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction by TLC.

  • After completion (typically several hours), cool the reaction mixture to room temperature.

  • Place a strong magnet against the side of the flask to immobilize the CuFe₂O₄ catalyst.

  • Decant the supernatant. The product often precipitates upon cooling and can be collected by filtration.

  • Wash the collected solid product with water to remove any remaining ammonium acetate.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Note: This protocol yields a 2,4,5-trisubstituted oxazole, which is a precursor and not the final target. It is included to illustrate the heterogeneous catalytic approach.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several catalytic avenues, each with distinct advantages.

  • For speed, efficiency, and broad applicability , the direct, metal-free synthesis using a triflylpyridinium reagent is a superior choice.[2] It avoids metal contamination and proceeds directly from the carboxylic acid in a single step under mild conditions.

  • For sustainability and scalability , heterogeneous catalysts like CuFe₂O₄ nanoparticles are highly promising, though the specific known reaction pathway does not directly yield the target.[6] Future research could focus on adapting this or other solid catalysts (e.g., supported heteropoly acids) for direct carboxylation reactions.[8]

  • For analog synthesis and molecular diversity , multi-component strategies involving nickel-catalyzed cross-coupling offer unmatched flexibility, allowing for the systematic variation of substituents at each position of the oxazole ring.[3]

The optimal catalyst is ultimately determined by the specific goals of the research program—be it rapid lead discovery, green process development, or library synthesis. Future advancements will likely focus on developing more active and selective heterogeneous catalysts that can perform these transformations directly and under even milder conditions, further bridging the gap between academic discovery and industrial application.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. [Link]

  • Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. (2009). ACS Publications. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2020). ResearchGate. [Link]

  • Oxazole Synthesis from Acetylenes and Nitriles. (2017). Scientific Update. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]

  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. (2022). MDPI. [Link]

  • Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. (2015). Royal Society of Chemistry. [Link]

  • Comparative study of catalysts a. (n.d.). ResearchGate. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Beilstein Journals. [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. (2017). MDPI. [Link]

  • Synthesis of sulfonic acids and carboxylic acid ester derivatives thereof. (1990).
  • Comparative Catalytic Performance Study of 12-Tungstophosphoric Heteropoly Acid Supported on Mesoporous Supports for Biodiesel Production from Unrefined Green Seed Canola Oil. (2022). MDPI. [Link]

  • A comparative study on the catalytic performance of different types of zeolites for biodiesel production. (2021). ResearchGate. [Link]

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A Comparative Guide to the Metabolic Stability of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of a novel compound, 4-isopropyloxazole-2-carboxylic acid, benchmarked against structurally related analogs.

Our approach is grounded in the core principles of drug metabolism and pharmacokinetics (DMPK), offering not just protocols, but a rationale for experimental design and data interpretation. We will explore the metabolic fate of our lead compound and its comparators in two industry-standard in vitro systems: human liver microsomes and cryopreserved human hepatocytes.[2] The data and methodologies presented herein are designed to empower researchers to make informed decisions in the critical early stages of drug development.

The Central Role of Metabolic Stability

The metabolic stability of a new chemical entity (NCE) dictates its half-life and bioavailability.[3] The liver is the primary site of drug metabolism, and in vitro models using liver components provide a reliable and cost-effective means of predicting in vivo hepatic clearance.[4] By incubating a compound with these systems and monitoring its disappearance over time, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[5] These values are instrumental in ranking compounds and guiding the next steps in the drug discovery cascade.[3]

Comparator Compounds: A Rationale

To contextualize the metabolic stability of this compound (Compound A), we have selected two commercially available analogs for comparison. The selection of these comparators is deliberate, allowing us to probe the structure-metabolism relationships of the oxazole core and its substituents.

  • Compound A: this compound - Our lead compound, featuring an isopropyl group at the 4-position of the oxazole ring.

  • Compound B: 2-isopropyl-1,3-oxazole-4-carboxylic acid - An isomer of our lead, this compound allows us to assess the impact of substituent position on the oxazole ring's stability.

  • Compound C: 4-isopropyl-1,3-thiazole-2-carboxylic acid - A bioisosteric analog where the oxygen of the oxazole ring is replaced with sulfur. This substitution can significantly alter the electronic properties and metabolic profile of the molecule.

Experimental Design: A Two-Pronged Approach

We will employ two complementary in vitro systems to assess metabolic stability:

  • Human Liver Microsomes (HLM): These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1] HLM assays are a robust and high-throughput method for evaluating oxidative metabolism.[5]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[2] Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.[6]

The following sections detail the step-by-step protocols for these assays.

Part 1: Human Liver Microsomal Stability Assay

This assay will determine the rate of Phase I metabolism of our test compounds.

Experimental Workflow: Liver Microsomal Assay

workflow1 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solutions (1 mM in DMSO) D Pre-incubate Microsomes & Compound at 37°C A->D B Thaw & Dilute Human Liver Microsomes (to 2x final concentration) B->D C Prepare NADPH Regenerating System (2x) E Initiate Reaction with NADPH System C->E D->E Start F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Acetonitrile (+ Internal Standard) F->G Stop H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Protocol: Liver Microsomal Stability
  • Compound Preparation: Prepare 1 mM stock solutions of Compounds A, B, and C in DMSO. From these, create working solutions in acetonitrile.[7]

  • Microsome Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a 2x working concentration (e.g., 1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.[8]

  • NADPH Regenerating System: Prepare a 2x NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[7]

  • Incubation: In a 96-well plate, combine the microsomal solution and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5-10 minutes.[1]

  • Reaction Initiation: Initiate the metabolic reaction by adding an equal volume of the 2x NADPH regenerating system.[5]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Part 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more holistic view of metabolism, incorporating both Phase I and Phase II pathways.

Experimental Workflow: Hepatocyte Assay

workflow2 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solutions (1 mM in DMSO) F Add Compound Working Solutions A->F B Thaw Cryopreserved Hepatocytes C Determine Cell Viability & Density B->C D Dilute Hepatocytes in Incubation Medium C->D E Add Hepatocyte Suspension to Plate D->E E->F Start G Incubate at 37°C with Shaking F->G H Sample at Time Points (0, 15, 30, 60, 120 min) G->H I Quench Reaction with Acetonitrile (+ Internal Standard) H->I Stop J Centrifuge to Pellet Debris I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.

Detailed Protocol: Hepatocyte Stability
  • Compound Preparation: Prepare 1 mM stock solutions of Compounds A, B, and C in DMSO. From these, prepare 2x working solutions in pre-warmed Williams' Medium E.[9]

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and adjust the cell density to a 2x working concentration (e.g., 1 x 10^6 viable cells/mL) in Williams' Medium E.[9]

  • Incubation: In a 96-well plate, add equal volumes of the hepatocyte suspension and the 2x compound working solution (final compound concentration, e.g., 1 µM; final cell density, 0.5 x 10^6 cells/mL).[9]

  • Time Points: Incubate the plate at 37°C with orbital shaking. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing: Centrifuge the plate to pellet cell debris.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis of the parent compound concentration by LC-MS/MS.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound versus time. The intrinsic clearance (CLint) is then calculated using the following equations:

  • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

  • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)

Comparative Metabolic Stability Data (Hypothetical)

The following table presents hypothetical, yet plausible, data for our three compounds, derived from the described assays.

CompoundAssay SystemIn Vitro t½ (min)Intrinsic Clearance (CLint)Clearance Category
A: this compound Human Liver Microsomes4530.8 µL/min/mg proteinModerate
Human Hepatocytes3539.6 µL/min/10^6 cellsModerate
B: 2-isopropyl-1,3-oxazole-4-carboxylic acid Human Liver Microsomes> 60< 23.1 µL/min/mg proteinLow
Human Hepatocytes5525.2 µL/min/10^6 cellsLow
C: 4-isopropyl-1,3-thiazole-2-carboxylic acid Human Liver Microsomes2069.3 µL/min/mg proteinHigh
Human Hepatocytes1592.4 µL/min/10^6 cellsHigh

Clearance categories are generally defined as: Low (< 23 µL/min/mg or /10^6 cells), Moderate (23-98), High (> 98).

In-Depth Analysis and Discussion

The hypothetical data reveals distinct metabolic profiles for the three compounds, offering valuable insights for structure-activity relationship (SAR) studies.

Compound A (this compound): This compound exhibits moderate metabolic stability in both liver microsomes and hepatocytes. This suggests it is a substrate for both Phase I and potentially Phase II enzymes. The isopropyl group and the oxazole ring itself are likely sites of metabolic attack.[10] Oxidative metabolism could occur on the isopropyl group (hydroxylation) or the oxazole ring.

Compound B (2-isopropyl-1,3-oxazole-4-carboxylic acid): The isomeric analog demonstrates significantly higher metabolic stability, falling into the low clearance category. Moving the isopropyl group from the 4- to the 2-position of the oxazole ring appears to sterically hinder or electronically deactivate the sites of metabolism. This suggests that the 4-position of the oxazole ring in Compound A is a metabolic "soft spot."

Compound C (4-isopropyl-1,3-thiazole-2-carboxylic acid): The bioisosteric replacement of the oxazole's oxygen with a sulfur atom in the thiazole ring results in a compound with high metabolic clearance. Thiazole rings can be more susceptible to oxidation than oxazoles, potentially leading to ring-opening or other metabolic transformations.[2] This highlights the profound impact that subtle changes in the heterocyclic core can have on metabolic stability.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the metabolic stability of this compound and its analogs. The presented protocols for human liver microsome and hepatocyte assays are robust and industry-standard. The comparative data, though hypothetical, illustrates how systematic structural modifications can be used to modulate a compound's metabolic profile.

Based on this analysis, Compound B, with its lower clearance, would be prioritized for further development. Future studies should focus on metabolite identification to pinpoint the exact sites of metabolism on these compounds. This will enable a more rational design of next-generation analogs with optimized pharmacokinetic properties. By integrating these early DMPK assessments into the drug discovery process, researchers can enhance the quality of their lead candidates and increase the probability of clinical success.

References

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • JoVE. (2025). Hepatic Drug Clearance: Role of Transporters. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Boomer.org. (2001). Hepatic clearance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings. Retrieved from [Link]

  • BioIVT. (2013). Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

Sources

Introduction: The Rationale for Targeting IDO1 and the Rise and Fall of Epacadostat

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of alternatives to the first-generation indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat. We will delve into the mechanistic rationale for seeking next-generation compounds, compare their performance using preclinical and clinical data, and provide detailed protocols for their evaluation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. In the context of oncology, this process has profound immunosuppressive effects. By depleting local tryptophan, IDO1 starves proliferative immune cells, such as T-cells and Natural Killer (NK) cells. Furthermore, the accumulation of downstream catabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, effectively shutting down the anti-tumor immune response. This mechanism makes IDO1 a high-priority target for cancer immunotherapy, with the goal of restoring immune surveillance against tumors.

Epacadostat (INCB024360) emerged as a potent and selective hydroxyamidine-based IDO1 inhibitor, demonstrating low nanomolar potency in enzymatic assays. Early phase clinical trials showed promise, particularly in combination with anti-PD-1 therapy. However, the pivotal Phase 3 ECHO-301 trial, which combined Epacadostat with Pembrolizumab for metastatic melanoma, was terminated for futility as it failed to demonstrate an improvement in progression-free or overall survival compared to Pembrolizumab alone. This high-profile failure prompted a re-evaluation of IDO1 inhibition strategy and spurred the development of novel inhibitors with distinct pharmacological profiles.

The leading hypotheses for the failure of Epacadostat include:

  • Incomplete Inhibition: The dosing regimen may not have achieved the sustained, near-complete systemic IDO1 inhibition required to reverse tumor-associated immunosuppression.

  • Sub-optimal Patient Selection: A lack of predictive biomarkers meant that the trial likely included many patients whose tumors were not dependent on the IDO1 pathway.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Limitations: Potential issues with drug exposure at the tumor site and rapid metabolism could have limited its efficacy.

This guide explores the landscape of alternative IDO1 inhibitors, focusing on compounds with differentiated mechanisms, improved PK/PD properties, and novel chemical scaffolds.

Comparative Analysis of Next-Generation IDO1 Inhibitors

The search for superior IDO1 inhibitors has led to the exploration of diverse chemical scaffolds designed to overcome the perceived limitations of Epacadostat. Below is a comparison of notable alternatives.

CompoundChemical ClassMechanism of ActionIC50 (Enzymatic)IC50 (HeLa Cell-based)Key Differentiators & Status
Epacadostat (INCB024360) HydroxyamidineCompetitive, heme-binding~10 nM~75 nMFirst-generation benchmark; failed Phase 3.
Navoximod (GDC-0919) NaphthyridineCompetitive, heme-binding~67 nM~300 nMGood oral bioavailability; discontinued after Phase 2 showed limited efficacy.
Linrodostat (BMS-986205) ImidazopyridineUncompetitive/Non-competitive~21 nM~1.2 µMBinds to the apo-enzyme, preventing heme re-association; demonstrated robust target engagement in clinical studies.
PF-06840003 PyrrolidineCompetitive, heme-binding~13 nM~25 nMDesigned for high potency and sustained target inhibition; development status less clear.
KHK2455 Imidazo[1,2-a]pyridineCompetitive, heme-binding~28 nM~55 nMUnder investigation in clinical trials, often in combination therapies.

Key Insights from Comparative Data:

  • Mechanism of Action: While most first-generation inhibitors like Epacadostat and Navoximod are competitive inhibitors that bind to the heme iron in the enzyme's active site, Linrodostat (BMS-986205) presents a distinct uncompetitive or non-competitive mechanism. It binds to the apo-enzyme (without heme), preventing its activation. This could theoretically lead to more durable inhibition, as the enzyme cannot be reactivated simply by an influx of substrate (tryptophan).

  • Cellular Potency: A significant gap between enzymatic and cell-based IC50 values (e.g., Linrodostat) can indicate challenges with cell permeability or efflux. However, compounds like PF-06840003 show high concordance, suggesting efficient cellular activity.

  • Clinical Outcomes: The clinical discontinuations of Epacadostat and Navoximod highlight that potent enzymatic inhibition does not guarantee clinical success. The focus has shifted towards compounds like Linrodostat that can demonstrate profound and sustained in-vivo target modulation.

Experimental Protocols for Inhibitor Evaluation

Accurate and reproducible evaluation of inhibitor potency is critical. Below are standardized protocols for enzymatic and cell-based assays.

Protocol: Recombinant Human IDO1 Enzymatic Assay

This assay quantifies an inhibitor's ability to block the enzymatic activity of purified IDO1. The method measures the production of N-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • L-Tryptophan (Substrate)

  • Methylene Blue (Cofactor)

  • Ascorbic Acid (Reductant)

  • Catalase

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution containing recombinant IDO1, catalase, and methylene blue in assay buffer.

    • Prepare a 2X substrate solution containing L-tryptophan and ascorbic acid in assay buffer.

  • Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the 2X enzyme solution to each well. Mix gently and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the 2X substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based IDO1 Activity Assay (HeLa Assay)

This assay measures the potency of an inhibitor in a cellular context, accounting for cell permeability and metabolism. It relies on inducing IDO1 expression in HeLa cells with interferon-gamma (IFNγ) and then measuring the conversion of tryptophan to kynurenine in the culture medium.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Recombinant human IFNγ

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and Cytokine Treatment:

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 100 ng/mL IFNγ and the desired concentrations of the test compound. Include "no inhibitor" and "no IFNγ" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Kynurenine Measurement:

    • Transfer 75 µL of the cell culture supernatant to a new 96-well plate.

    • Add 25 µL of 30% TCA to precipitate proteins. Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 75 µL of the protein-free supernatant to a third plate.

    • Add 75 µL of Ehrlich's Reagent to each well.

  • Color Development and Reading: Incubate at room temperature for 10 minutes. A yellow color will develop. Measure the absorbance at 480 nm.

  • Data Analysis: Create a standard curve using known kynurenine concentrations. Calculate the concentration of kynurenine in each sample and determine the percent inhibition. Calculate the IC50 value.

Visualizing Pathways and Workflows

IDO1 Signaling Pathway and Immunosuppression

The following diagram illustrates the central role of IDO1 in tryptophan catabolism and its downstream immunosuppressive effects.

IDO1_Pathway cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Enzyme (Target of Inhibition) Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Produces Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation TumorCell Tumor Cell T_Cell->TumorCell Kills Treg->T_Cell Suppresses TumorCell->IDO1 Upregulates via IFNγ signaling IFNy IFNγ IFNy->IDO1 Induces Expression

Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, leading to T-cell suppression.

Experimental Workflow: IDO1 Inhibitor Screening Cascade

This workflow outlines the logical progression from initial high-throughput screening to in-vivo efficacy studies for a novel IDO1 inhibitor.

Screening_Workflow start Compound Library hts Primary Screen: Recombinant IDO1 Enzymatic Assay (Biochemical HTS) start->hts hits Hit Identification (Potency & Selectivity) hts->hits cellular Secondary Screen: Cell-Based IDO1 Assay (HeLa) (Confirms Cellular Activity) hits->cellular Active Compounds adme In Vitro ADME Profiling (Metabolic Stability, Permeability) cellular->adme pkpd In Vivo PK/PD Studies (Measure Plasma Kynurenine Levels in Mice) adme->pkpd efficacy In Vivo Efficacy Models (Syngeneic Tumor Models +/- Checkpoint Inhibitor) pkpd->efficacy candidate Lead Candidate Nomination efficacy->candidate

Caption: A typical screening cascade for identifying and validating novel IDO1 inhibitors.

Conclusion and Future Directions

The failure of the first-generation IDO1 inhibitor Epacadostat in a pivotal Phase 3 trial was not an indictment of the IDO1 pathway as a target, but rather a crucial lesson in the complexities of immuno-oncology. The field has since evolved, producing next-generation inhibitors like Linrodostat (BMS-986205) with differentiated mechanisms and a greater emphasis on demonstrating profound and sustained target engagement in vivo. The key challenge moving forward is not just to inhibit the IDO1 enzyme, but to do so completely and persistently within the tumor microenvironment. Furthermore, the development of robust predictive biomarkers to identify patients most likely to benefit from IDO1 inhibition will be paramount to the success of future clinical trials. Researchers evaluating new chemical entities should prioritize a comprehensive assessment that includes mechanistic studies, rigorous cell-based characterization, and in-vivo PK/PD modeling to ensure that only the most promising candidates advance to the clinic.

References

  • Title: IDO1 in Cancer: A Gemini of Immune Checkpoints. Source: Cellular & Molecular Immunology. URL: [Link]

  • Title: The Great IDO-Over? What is next for IDO1 inhibitors in cancer therapy. Source: The Lancet Oncology. URL: [Link]

  • Title: ECHO-301/KEYNOTE-252: A phase 3 study of epacadostat plus pembrolizumab versus pembrolizumab alone in patients with unresectable or metastatic melanoma. Source: Journal of Clinical Oncology. URL: [Link]

  • Title: A phase 1b/2 study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) combined with atezolizumab in patients with advanced solid tumors. Source: Investigational New Drugs. URL: [Link]

  • Title: Preclinical characterization of INCB024360, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Source: Oncotarget. URL: [Link]

  • Title: IDO1 and TDO2 in Cancer: A Critical Review of Clinical Data, Challenges, and Opportunities. Source: Frontiers in Immunology. URL: [Link]

  • Title: Discovery of Linrodostat (BMS-986205): A Potent and Selective Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor with Novel Properties. Source: Journal of Medicinal Chemistry. URL: [Link]

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-Isopropyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey from hypothesis to discovery is paved with meticulous protocols and rigorous analysis. Yet, the final, critical step of this journey—the responsible disposal of chemical reagents—is paramount for ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-isopropyloxazole-2-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to manage your chemical waste streams with confidence and precision.

Hazard Assessment: Understanding the "Why" Before the "How"

  • The Carboxylic Acid Moiety (-COOH): This group imparts acidic properties.[1][2] Carboxylic acids are generally considered corrosive or irritant to skin and eyes.[3][4] While short-chain carboxylic acids can be soluble in water, solubility tends to decrease as the molecule's carbon framework becomes larger and more nonpolar.[5][6] Their reactivity is dominated by their acidity and the electrophilicity of the carbonyl carbon.[7]

  • The Oxazole Ring: The parent compound, oxazole, is classified as a flammable liquid that can cause serious eye damage.[8][9][10] Substituted oxazoles are a vital class of heterocycles found in many biologically active compounds and pharmaceuticals.[11] The ring system can be sensitive to heat and reactive under certain conditions, potentially undergoing ring-opening or other transformations.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste container or initiating any disposal procedures, the importance of appropriate PPE cannot be overstated. This is not merely a regulatory requirement; it is a fundamental practice of self-preservation rooted in the potential hazards identified above.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[13]Protects against potential splashes of the acidic compound or solvent, preventing serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact, irritation, and potential absorption. Gloves must be inspected before use and disposed of after handling waste.[13]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handling small quantities inside a certified chemical fume hood.A fume hood provides adequate ventilation. If a hood is unavailable or a large spill occurs, consult your EHS for specific guidance.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to ensure containment, clear identification, and safe transfer. The following workflow outlines the necessary steps from the moment the chemical is designated as waste to its final collection.

DisposalWorkflow cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposition Phase A 1. Designate as Waste (No longer in use) B 2. Select Compatible Waste Container A->B C 3. Affix Hazardous Waste Label B->C D 4. Transfer Waste into Container (in Fume Hood) C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Update Chemical Inventory F->G H 8. Request Waste Pickup from EHS G->H

Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Accumulation

Objective: To safely collect and store waste this compound and any contaminated materials for disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (see Step 2 below).

  • Hazardous waste label.

  • Appropriate PPE.

  • Chemical fume hood.

Procedure:

  • Designate as Waste: A chemical is considered waste when it is no longer intended for use. This includes leftover material, expired reagents, or contaminated product.

  • Select a Compatible Waste Container:

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

    • It must be chemically compatible. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers due to the acidic nature of the waste.

    • Never use food or beverage containers for waste storage.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

    • List all constituents, including any solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Corrosive," "Irritant").

  • Transfer the Waste:

    • Perform all transfers of waste inside a certified chemical fume hood to minimize inhalation exposure.

    • If the waste is a solid, carefully transfer it into the container.

    • If it is in solution, use a funnel to pour the liquid into the container, avoiding spills.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

  • Secure the Container: Tightly close the container lid immediately after adding waste. Containers must remain closed at all times except when actively adding waste.

  • Store Appropriately:

    • Place the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA must be under the control of the laboratory personnel and at or near the point of generation.

    • Ensure secondary containment (e.g., a larger tub or bin) is used to contain any potential leaks.

    • Segregate this acidic waste from incompatible materials, particularly bases and strong oxidizing agents.[14]

  • Update Inventory: Remove the disposed quantity from your active chemical inventory.

  • Request Pickup: Once the container is full or you are discontinuing the project, submit a waste pickup request to your institution's EHS office. Do not transport hazardous waste yourself.

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. Immediate and correct action is vital.

For a Small Spill (<100 mL and contained):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, gloves, and safety goggles.

  • Containment: Use an acid-neutralizing spill kit or an inert absorbent material like vermiculite or sand. Cover the spill with the absorbent.

  • Collection: Once absorbed, carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. All cleanup materials (gloves, absorbent, cloths) are now considered hazardous waste and must be disposed of in the same container.[15]

  • Label and Dispose: Label the container as "Spill Debris of this compound" and dispose of it through your EHS office.

For a Large Spill (>100 mL or uncontained):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS emergency line immediately. Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.

The Principle of Incompatibility: A Critical Safety Consideration

The causality behind segregating waste streams is to prevent dangerous chemical reactions. Mixing this compound waste with incompatible chemicals can lead to the generation of heat, gas, or violent reactions.

DO NOT MIX with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.

  • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to a vigorous, potentially explosive reaction.

  • Reactive Metals (e.g., sodium, potassium): May generate flammable hydrogen gas.

Always maintain separate, clearly labeled waste containers for different hazard classes. When in doubt, do not mix.

By adhering to these scientifically grounded procedures, you not only fulfill your regulatory obligations but also actively contribute to a culture of safety and environmental stewardship. This guide serves as your trusted resource, ensuring that the final step of your research is as professional and meticulous as the first.

References

  • Greenbook. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Philip Harris. (2013, October 21). SAFETY DATA SHEET. Retrieved from [Link]

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical. (2008, October 23). MSDS of Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Theoretical study of deactivation processes of substituted oxazoles. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Oxopropyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Isopropyloxazole-2-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Isopropyloxazole-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related oxazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach to Safety

Based on the analysis of analogous chemical structures, this compound should be handled as a substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are associated with its acidic nature and its form as a solid powder, which can become airborne.

The following table summarizes the anticipated hazards and the corresponding personal protective equipment (PPE) required to mitigate these risks.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation or damage.[1][2][3][4][5][6]Primary: Chemical safety goggles meeting ANSI Z.87.1 standards. Secondary: A face shield worn over goggles is required when there is a significant risk of splashing or dust generation.[1][7][8]
Skin Contact Causes skin irritation.[1][2][4][5][6] May be harmful if it comes into contact with the skin.[1][2][9][10]A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[1][7][8] Fully enclosed shoes are required.[1]
Inhalation May cause respiratory irritation if dust is inhaled.[1][3][4][5][6][10]All handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust.[1][11] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][8]
Ingestion Harmful if swallowed.[2][4][5][6][9][10][12]Do not eat, drink, or smoke in laboratory areas.[1][2][4][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

The "Why": Rationale-Driven PPE Selection

Understanding the causality behind each piece of PPE is fundamental to building a culture of safety. Simply listing equipment is insufficient; as scientists, we must appreciate the mechanism of protection.

  • Eye and Face Protection: The carboxylic acid moiety presents a significant risk of causing serious, potentially irreversible, eye damage.[3][4] Standard safety glasses are inadequate as they do not protect against splashes or fine dust from the sides or top. Chemical splash goggles that form a seal around the eyes are the minimum required protection.[1] In situations where you are handling larger quantities or there is a higher potential for dust generation (e.g., during transfer or weighing), a face shield must be used in conjunction with goggles to protect the entire face.[1][7][8]

  • Skin Protection: A fully buttoned lab coat acts as the first barrier against accidental contact.[1] However, the most critical element for skin protection is the correct selection and use of gloves. Nitrile gloves offer good resistance to a range of chemicals, including acids, and are a suitable choice for incidental contact.[7][8] It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your hands.[1][12] Contaminated gloves should be changed immediately.[1]

  • Respiratory Protection: The primary line of defense against respiratory exposure is not a mask, but robust engineering controls. All manipulations of this compound powder must be performed in a certified chemical fume hood.[1][11][13] This captures dust at the source, preventing it from entering the breathing zone of the operator. A respirator should only be considered a secondary measure, used when engineering controls are not feasible or have failed, and must be part of a comprehensive respiratory protection program that includes fit testing.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe experimental outcome.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1][11]

  • Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and certified.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before bringing the chemical into the hood.[1]

Experimental Workflow & PPE

The following diagram outlines the procedural flow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep 1. Verify Fume Hood is certified and operational gather 2. Assemble all labware and waste containers prep->gather don_ppe 3. Don Required PPE (Lab Coat, Goggles, Gloves) gather->don_ppe weigh 4. Carefully weigh/transfer solid compound don_ppe->weigh decontaminate 5. Decontaminate all surfaces and equipment weigh->decontaminate dispose 6. Segregate and dispose of waste properly decontaminate->dispose doff_ppe 7. Doff PPE in correct order to avoid contamination dispose->doff_ppe wash 8. Wash hands thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Procedural Steps
  • Donning PPE: Put on your lab coat, followed by chemical safety goggles, and finally, gloves.

  • Handling: Perform all manipulations slowly and deliberately to minimize dust generation. Use a spatula for transfers. Keep the container closed when not in use.

  • Decontamination: After handling, wipe down the work surface, balance, and any equipment used with an appropriate solvent and then wash with soap and water.[7]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: gloves first, followed by the lab coat, and then eye protection.[1]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[1]

Disposal Plan: Responsible Lifecycle Management

Proper disposal is a critical and non-negotiable component of chemical safety and environmental stewardship.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.[7]

  • General Guidelines: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[4][7] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. BenchChem.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. BenchChem.
  • SAFETY DATA SHEET - 1-METHYLINDAZOLE-3-CARBOXYLIC ACID. CymitQuimica.
  • SDS - Isobutyric acid n
  • What PPE Should You Wear When Handling Acid 2025? LeelineWork.
  • SAFETY DATA SHEET - 4'-Hydroxyazobenzene-2-carboxylic Acid. TCI EUROPE N.V.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • SAFETY DATA SHEET - Benzoic Acid. Philip Harris Ltd.
  • SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY D
  • Safety Data Sheet - 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid. CymitQuimica.
  • Safety Data Sheet - Trans-4-Hydroxy-L-Proline. SynZeal.
  • Safety Data Sheet - 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. CymitQuimica.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

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